Acpd
Description
Properties
IUPAC Name |
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FBCQKBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920608 | |
| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111900-32-4 | |
| Record name | ACPD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111900-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1,3-dicarboxycyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist ACPD: A Technical Guide to its Mechanism of Action at Metabotropic Glutamate Receptors
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as this compound, is a conformationally restricted analog of the excitatory neurotransmitter L-glutamate. It serves as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), a class of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs elicit their physiological effects through the activation of intracellular second messenger systems. This compound's ability to activate these receptors without acting on ionotropic glutamate receptors has made it an invaluable pharmacological tool for elucidating the diverse roles of mGluRs in cellular signaling.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with mGluR subtypes, the ensuing signaling cascades, and the experimental methodologies used to characterize these processes.
Receptor Binding and Subtype Selectivity
This compound is a non-selective agonist that primarily targets Group I and Group II metabotropic glutamate receptors, with lower affinity for Group III receptors.[2] The stereoisomer (1S,3R)-ACPD is the most biologically active form, potently activating both Group I and Group II mGluRs.[3] The binding of this compound to the large extracellular Venus flytrap domain of the mGluR induces a conformational change that is transmitted to the transmembrane domain, leading to the activation of intracellular G proteins.
The affinity and potency of this compound and its isomers vary across the different mGluR subtypes. This differential activity is crucial for its application in distinguishing the physiological roles of these receptor groups.
Quantitative Data: Receptor Binding Affinity and Potency of this compound and its Isomers
The following tables summarize the binding affinities (Ki) and potencies (EC50) of this compound and its isomers at various metabotropic glutamate receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| (1S,3R)-ACPD | mGluR3 | 0.44 µM |
| Compound | Receptor Subtype | Potency (EC50) | Reference |
| (±)-trans-ACPD | mGluR1 | 15 µM | |
| (±)-trans-ACPD | mGluR2 | 2 µM | |
| (±)-trans-ACPD | mGluR5 | 23 µM | |
| (±)-trans-ACPD | mGluR4 | ~800 µM | [4] |
| (1S,3R)-ACPD | mGluR1 | 42 µM | |
| (1S,3R)-ACPD | mGluR2 | 5 µM | |
| (1S,3R)-ACPD | mGluR5 | 15 µM | |
| (1S,3R)-ACPD | mGluR6 | 60 µM | |
| trans-ACPD | Phosphoinositide Hydrolysis | 51 µM | [4] |
Signaling Pathways Activated by this compound
The activation of metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.
Group I mGluR Signaling
Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq/G11 proteins. Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and the modulation of various cellular processes, including gene expression and ion channel activity.
Group II and III mGluR Signaling
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are coupled to Gi/o proteins. This compound-mediated activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of its target proteins. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Phosphoinositide Hydrolysis
This assay quantifies the accumulation of inositol phosphates, a direct downstream consequence of Group I mGluR activation.
Materials:
-
Cell culture medium
-
[³H]-myo-inositol
-
Krebs-bicarbonate buffer
-
This compound solution
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate cells (e.g., primary neuronal cultures or cell lines expressing mGluRs) and culture overnight. Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Initiation: Wash the cells with Krebs-bicarbonate buffer. Pre-incubate the cells with buffer containing LiCl (typically 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
This compound Stimulation: Add this compound at various concentrations to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Termination and Extraction: Terminate the reaction by adding ice-cold PCA. Scrape the cells and centrifuge to pellet the precipitate.
-
Inositol Phosphate Separation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column with water to remove free inositol. Elute the total inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
Fura-2 AM Calcium Imaging
This technique allows for the real-time measurement of intracellular calcium concentration changes in response to this compound application.[5][6][7][8]
Materials:
-
Cultured neurons or acute brain slices on coverslips
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
This compound solution
-
Inverted fluorescence microscope with a UV light source, excitation filter wheel (340 nm and 380 nm), a dichroic mirror, an emission filter (510 nm), and a sensitive camera.
Procedure:
-
Cell Preparation: Culture neurons on glass coverslips or prepare acute brain slices.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dye solubilization) in physiological saline. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][7][8]
-
De-esterification: Wash the cells with fresh saline and allow for an additional 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip onto the microscope stage and perfuse with saline. Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.
-
This compound Application: Apply this compound to the cells via the perfusion system.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity at both excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Convert the ratio values to calcium concentrations using a calibration curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of a single neuron and to study how this compound modulates ion channel function and membrane potential.[9][10][11][12]
Materials:
-
Acute brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Borosilicate glass capillaries
-
Micropipette puller and microforge
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
This compound solution
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons in a recording chamber continuously perfused with oxygenated aCSF.
-
Pipette Fabrication: Pull borosilicate glass capillaries to form micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.
-
Approaching the Cell: Under microscopic guidance, use a micromanipulator to carefully approach a neuron with the micropipette. Apply positive pressure to the pipette to keep the tip clean.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through the ion channels. In current-clamp mode, inject a known amount of current and record the changes in membrane potential.
-
This compound Application: After obtaining a stable baseline recording, apply this compound to the bath and record its effects on the measured currents or voltage.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-ACPD | GluR | TargetMol [targetmol.com]
- 5. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. brainvta.tech [brainvta.tech]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
ACPD as a Metabotropic Glutamate Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] Its rigid structure allows for selective interaction with metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors, making it a valuable pharmacological tool for elucidating the physiological roles of mGluR subtypes.[1][2] this compound acts as an agonist at Group I and Group II mGluRs, enabling the investigation of their downstream signaling cascades and their involvement in synaptic plasticity and neuronal excitability.[3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological activity, associated signaling pathways, and detailed experimental protocols for its use in research.
Chemical and Physical Properties
This compound is a white crystalline solid with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1][5] It is soluble in water, particularly with gentle warming or in the presence of an equimolar concentration of NaOH.[3] The trans-ACPD racemate is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers, with the (1S,3R)-ACPD isomer being the more active form at mGluRs.[5]
| Property | Value | Reference |
| IUPAC Name | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | [1] |
| Molecular Formula | C₇H₁₁NO₄ | [5] |
| Molecular Weight | 173.17 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water (up to 30 mM) | [5] |
| Purity (typical) | ≥98% | [5] |
| CAS Number | 111900-32-4 ((1S,3R)-ACPD) | [5] |
Quantitative Pharmacological Data
This compound exhibits agonist activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. The potency of this compound, as indicated by its half-maximal effective concentration (EC₅₀), varies across the different receptor subtypes. The following table summarizes the reported EC₅₀ values for (±)-trans-ACPD and its active isomer, (1S,3R)-ACPD.
| Compound | mGluR Subtype | EC₅₀ (μM) | Reference |
| (±)-trans-ACPD | mGluR1 | 15 | [3] |
| mGluR2 | 2 | [3] | |
| mGluR4 | ~800 | [3] | |
| mGluR5 | 23 | [3] | |
| (1S,3R)-ACPD | mGluR1 | 42 | [5] |
| mGluR2 | 5 | [5] | |
| mGluR5 | 15 | [5] | |
| mGluR6 | 60 | [5] |
Signaling Pathways
Activation of metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor is coupled. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, while Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins.[6]
Group I mGluR Signaling (Gq/G11 Pathway)
Upon activation by this compound, Group I mGluRs stimulate the Gq/G11 protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[8] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[3] This pathway is crucial for the induction of certain forms of synaptic plasticity.[3]
References
- 1. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium imaging [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A signaling mechanism from G alpha q-protein-coupled metabotropic glutamate receptors to gene expression: role of the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The LTP Program: a data acquisition program for on-line analysis of long-term potentiation and other synaptic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of ACPD Activation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally constrained analog of glutamate (B1630785) and a potent agonist at metabotropic glutamate receptors (mGluRs). As a broad-spectrum agonist, this compound does not discriminate between the different mGluR groups, and its activation can initiate a variety of intracellular signaling cascades depending on the specific mGluR subtypes expressed in a given cell or tissue. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on the underlying molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascades.
Core Signaling Pathways Activated by this compound
This compound-mediated activation of mGluRs primarily engages two major G-protein-coupled signaling pathways: the phospholipase C (PLC) pathway, associated with Group I mGluRs (mGluR1 and mGluR5), and the adenylyl cyclase (AC) inhibition pathway, linked to Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs. Additionally, evidence points to the involvement of other signaling molecules, such as Src kinase, and direct modulation of ion channels.
The Phospholipase C (PLC) Pathway
Activation of Group I mGluRs by this compound leads to the stimulation of the Gq/11 family of G-proteins. This initiates a cascade of events culminating in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
The activated Gαq subunit binds to and activates phospholipase Cβ (PLCβ).[1] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into IP3 and DAG.[2][3]
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER).[3] This binding triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[3][4] This calcium signal can then modulate the activity of various calcium-dependent enzymes and proteins.
-
Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it serves as a docking site and activator for protein kinase C (PKC).[5] The rise in intracellular Ca2+ induced by IP3 facilitates the translocation of conventional PKC isoforms (e.g., PKCα, PKCβ, PKCγ) to the membrane, where they are fully activated by DAG.[6] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby regulating their function.[5]
-
Calcium/Calmodulin-Dependent Kinases (CaMKs): The increase in intracellular calcium can activate CaMKs, which in turn phosphorylate various downstream targets, influencing processes like gene expression and synaptic plasticity.
-
Protein Kinase C (PKC) Substrates: Activated PKC has numerous downstream targets, including ion channels, receptors, and transcription factors. For instance, PKC can phosphorylate and modulate the activity of AMPA receptors, contributing to synaptic plasticity.[6]
-
TRPC Channels: Some members of the transient receptor potential canonical (TRPC) family of ion channels can be activated downstream of PLC, contributing to further calcium influx.[4]
Diagram of the PLC Signaling Pathway
Caption: this compound activation of Group I mGluRs stimulates the PLC pathway.
The Adenylyl Cyclase (AC) / cAMP Pathway
This compound activation of Group II and Group III mGluRs leads to the inhibition of adenylyl cyclase activity through their coupling to the Gi/o family of G-proteins. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
The activated Gαi/o subunit directly binds to and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[7] The reduction in cAMP levels leads to decreased activity of its primary downstream effector, protein kinase A (PKA).[8]
PKA is a tetrameric enzyme composed of two regulatory and two catalytic subunits.[8] In the absence of cAMP, the regulatory subunits bind to and inhibit the catalytic subunits. When cAMP levels are high, cAMP binds to the regulatory subunits, causing a conformational change that releases the active catalytic subunits.[8] Therefore, a decrease in cAMP leads to a reduction in the phosphorylation of PKA's target proteins.
-
cAMP Response Element-Binding Protein (CREB): PKA can phosphorylate CREB, a transcription factor that plays a crucial role in learning, memory, and neuronal survival. Inhibition of PKA would thus lead to reduced CREB-mediated gene transcription.[9]
-
Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, thereby influencing neuronal excitability.
-
Synaptic Proteins: PKA targets several presynaptic proteins, such as synapsin and RIM1α, which are involved in neurotransmitter release.[10]
Diagram of the Adenylyl Cyclase/cAMP Signaling Pathway
Caption: this compound activation of Group II/III mGluRs inhibits the AC/cAMP pathway.
Quantitative Data on this compound-Mediated Signaling
The following tables summarize quantitative data from various studies on the effects of this compound on downstream signaling pathways.
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| IP3 Accumulation | Hippocampal Neurons | 100 µM | Induction of Ca2+ release from intracellular stores | [11] |
| Ca2+ Mobilization | Hippocampal Neurons | 100 µM | Increased intracellular Ca2+ in the absence of extracellular Ca2+ | [11] |
| Membrane Potential | Basolateral Amygdala Neurons | Not specified | Hyperpolarization with a reversal potential of -84 mV | [12] |
| Inward Current | Spinal Respiratory Motoneurons | 200 µM | Induction of an inward current | [13] |
| Synaptic Current | Spinal Respiratory Motoneurons | 200 µM | ~30% reduction in inspiratory-modulated synaptic current | [13] |
| Long-Term Potentiation (LTP) | Hippocampal CA1 (in vivo) | 4 mM/5 µL | Induction of slow-onset potentiation | [14] |
| Long-Term Potentiation (LTP) | Hippocampal Slices | 10 µM | Induction of LTP | [15] |
| Cystine Uptake Inhibition | HT-22 Cells | ID50 = 600 µM | Inhibition of cystine uptake | [16] |
| Parameter | Cell/Tissue Type | Agonist (for comparison) | EC50/IC50 | Effect | Reference |
| Adenylyl Cyclase Inhibition | P2Y14 receptor-expressing cells | UDP | 29-74 nM | Agonist at Gi-coupled receptor | [17] |
| PKD Phosphorylation | Hippocampal Neurons | DHPG (Group I agonist) | 10-100 µM | Dose-dependent increase | [18] |
| mGluR5 Internalization | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Reduction in surface expression | [19] |
| ERK1/2 Phosphorylation | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Increased phosphorylation | [19] |
| PKCε Phosphorylation | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Increased phosphorylation | [19] |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in cultured neurons or cell lines using the ratiometric fluorescent indicator Fura-2 AM.
-
Fura-2 AM (acetoxymethyl ester)
-
High-purity dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline, free of phenol (B47542) red
-
Bovine Serum Albumin (BSA)
-
Cells cultured on glass coverslips
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Image acquisition and analysis software
-
Preparation of Fura-2 AM Stock Solution:
-
Dissolve 50 µg of Fura-2 AM in 50 µL of high-purity DMSO to make a 1 mM stock solution.[20]
-
For some cell types, adding a small amount of Pluronic F-127 (e.g., a final concentration of 0.02%) to the loading buffer can improve dye loading.
-
The stock solution can be stored at -20°C, protected from light and moisture.[21]
-
-
Cell Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/mL (typically 2-5 µM).[22]
-
Wash the cells grown on coverslips twice with HBSS.[22]
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[20][21] The optimal time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells two to three times with fresh HBSS to remove extracellular dye.[22]
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[21]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply this compound at the desired concentration via the perfusion system.
-
Continue recording the fluorescence changes.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the ratio over time to monitor the calcium response to this compound stimulation.
-
The intracellular calcium concentration can be calibrated using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[21]
-
Workflow for Fura-2 Calcium Imaging
References
- 1. mdpi.com [mdpi.com]
- 2. Extracellular Signal-Regulated Protein Kinase Activation Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-PKA signaling pathway and anxiety: Where do we go next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal [frontiersin.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Activation of postsynaptic metabotropic glutamate receptors by trans- this compound hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons | Journal of Neuroscience [jneurosci.org]
- 14. 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the mechanism of long-term potentiation induced by (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (this compound) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein kinase Cε activity regulates mGluR5 surface expression in the rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moodle2.units.it [moodle2.units.it]
- 22. brainvta.tech [brainvta.tech]
The Dichotomous Role of ACPD in Modulating Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) , a synthetic agonist of metabotropic glutamate (B1630785) receptors (mGluRs), has been a pivotal tool in neuroscience research for dissecting the complex roles of these receptors in regulating neuronal excitability and synaptic transmission. This technical guide provides an in-depth analysis of the multifaceted effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence reveals a consistent theme: the action of this compound is highly context-dependent, varying with brain region, neuronal subtype, and the specific mGluR subtypes expressed.
Quantitative Effects of this compound on Neuronal and Synaptic Properties
The impact of this compound on neuronal excitability is not uniform, with studies reporting both excitatory and inhibitory actions. These effects are concentration-dependent and vary significantly across different brain regions. The following tables summarize the key quantitative findings from electrophysiological studies.
| Brain Region | Neuronal Subtype | This compound Concentration | Effect on Neuronal Excitability | Key Quantitative Findings | Reference |
| Basolateral Amygdala | Principal Neurons | Not Specified | Hyperpolarization | Reversal potential of -84 mV, close to the K+ Nernst potential. | [1] |
| Hippocampus (CA1) | Pyramidal Neurons | 100-250 µM | Inhibition of EPSPs and decreased electrical excitability. | --- | [2] |
| Hippocampus (CA1) | Pyramidal Cells | Not Specified | Direct excitatory effects: depolarization, increased input resistance, inhibition of slow afterhyperpolarization, and blockade of spike frequency adaptation. | --- | [3] |
| Hippocampus (CA1) | Pyramidal Neurons | 50-100 µM | Induction of long-term potentiation of intrinsic excitability (LTP-IE). | 50 µM this compound: 148 ± 7% potentiation; 100 µM this compound: 155 ± 4% potentiation. | [4] |
| Thalamocortical Neurons | --- | 50 µM & 100 µM | Depolarizing shift in membrane potential. | Significantly larger depolarization in Gα11-/- mice (23 ± 1 mV at 50 µM; 17 ± 2 mV at 100 µM) compared to Gαq/Gα11-/- mice (11 ± 2 mV at 50 µM; 8 ± 2 mV at 100 µM). | [5] |
| Spinal Cord | Phrenic Motoneurons | 200 µM | Increased neuronal excitability via an inward current and decreased membrane conductance. | --- | [6] |
| Visual Cortex (Layer VI) | Pyramidal Cells | Iontophoresis | Substantial depolarization. | Augmentation of NMDA and AMPA responses. | [7] |
| Visual Cortex (Layer V) | Pyramidal Cells | Iontophoresis | Potentiation of NMDA and AMPA responses without significant depolarization. | --- | [7] |
| Visual Cortex (Layer IV) | Pyramidal Cells | Iontophoresis | Small hyperpolarization. | Depression of the response to NMDA. | [7] |
| Dentate Gyrus (in vivo) | --- | 4 mM/5 µl | Slow-onset potentiation of field EPSP and population spike. | Maintained for over 4 hours. | [8] |
| Brain Region | Synaptic Pathway | This compound Concentration | Effect on Synaptic Transmission | Key Quantitative Findings | Reference |
| Hippocampus (CA1) | Schaffer Collateral | Not Specified | Reduction in the amplitude of synaptic responses (NMDA, non-NMDA, and GABA components). | --- | [9] |
| Hippocampus (CA1) | --- | Not Specified | Enhancement of short-term potentiation (STP) and long-term potentiation (LTP). | --- | [10] |
| Auditory Cortex | Layer 6 to Layers 2/3 | 10-100 µM | Reduction of fast and slow IPSPs. | EC50 for fast IPSP reduction: 18 µM; EC50 for slow IPSP reduction: 8 µM. | [11] |
Signaling Pathways Activated by this compound
This compound primarily exerts its effects through the activation of Group I and Group II metabotropic glutamate receptors, which are coupled to distinct intracellular signaling cascades. The differential expression of these receptors and their downstream effectors is a major contributor to the observed diversity of this compound's actions.
Group I mGluR-Mediated Excitatory Effects
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to neuronal depolarization and increased excitability. This is primarily mediated by the Gq protein signaling pathway, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can modulate a variety of ion channels, leading to neuronal depolarization.
Group I mGluR-Mediated Hyperpolarization in the Basolateral Amygdala
Interestingly, in the basolateral amygdala, this compound induces a hyperpolarization in a majority of neurons.[1] This effect is mediated by a G-protein-dependent pathway that leads to the release of calcium from intracellular stores, which in turn activates a TEA-sensitive, calcium-dependent potassium conductance, driving the membrane potential towards the potassium equilibrium potential.[1]
Group II mGluR-Mediated Inhibition of Neurotransmitter Release
This compound can also activate Group II mGluRs (mGluR2 and mGluR3), which are often located presynaptically. These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing neurotransmitter release and causing a depression of synaptic transmission.[12]
Experimental Protocols
The following provides a generalized framework for key experimental procedures used to investigate the effects of this compound on neuronal excitability. Specific parameters should be optimized for the preparation and research question.
Brain Slice Preparation and Maintenance
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia and Perfusion: Anesthetize the animal deeply with an appropriate anesthetic (e.g., isoflurane, pentobarbital). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of a composition suitable for slicing (e.g., high sucrose (B13894) or N-methyl-D-glucamine-based solutions to improve neuronal viability).
-
Dissection and Slicing: Rapidly dissect the brain region of interest (e.g., hippocampus, amygdala, cortex) in ice-cold slicing ACSF. Slice the tissue to the desired thickness (typically 300-400 µm) using a vibratome.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose) saturated with 95% O2 / 5% CO2. Allow slices to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at a controlled temperature (e.g., 30-32°C).
-
Electrode Preparation: Fabricate recording electrodes from borosilicate glass capillaries using a micropipette puller. For whole-cell patch-clamp recordings, fill the electrode with an internal solution containing (in mM, for example): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm. For sharp-electrode intracellular recordings, use a high-resistance electrode filled with a salt solution (e.g., 2 M K-acetate).
-
Recording Configuration:
-
Current-clamp: To measure membrane potential, input resistance, and action potential firing patterns in response to current injections.
-
Voltage-clamp: To measure synaptic currents (EPSCs, IPSCs) or voltage-gated ion channel currents.
-
-
Data Acquisition: Use a suitable amplifier and data acquisition system to record and digitize the electrophysiological signals.
Drug Application and Experimental Design
-
This compound Application: Prepare stock solutions of this compound and dilute to the final desired concentration in the perfusion ACSF. Apply this compound to the slice via bath application for a defined period.
-
Pharmacological Isolation: To dissect the specific receptor and ion channel contributions, co-apply selective antagonists for other neurotransmitter receptors (e.g., CNQX and APV for ionotropic glutamate receptors, picrotoxin (B1677862) for GABAA receptors) or ion channels (e.g., TTX for voltage-gated sodium channels, TEA for certain potassium channels).
-
Experimental Workflow:
Conclusion
The effects of this compound on neuronal excitability are complex and multifaceted, underscoring the diverse roles of metabotropic glutamate receptors in the central nervous system. While often associated with increased excitability through Group I mGluR activation, this compound can also induce inhibitory effects, either through hyperpolarizing mechanisms in specific neuronal populations or via presynaptic inhibition mediated by Group II mGluRs. This technical guide highlights the critical importance of considering the specific neuronal circuit and receptor subtype composition when investigating the actions of mGluR agonists. For drug development professionals, this context-dependency is a crucial consideration in the design of novel therapeutics targeting metabotropic glutamate receptors for the treatment of neurological and psychiatric disorders. Future research should continue to elucidate the precise molecular determinants that govern the dichotomous outcomes of mGluR activation in different brain regions and disease states.
References
- 1. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-ACPD selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on the responses to NMDA and AMPA varies with layer in slices of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-ACPD reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Role of (±)-ACPD in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (ACPD) is a rigid analog of the neurotransmitter glutamate (B1630785) that serves as a non-selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGluRs.[1][2] Its ability to modulate synaptic strength without activating ionotropic glutamate receptors has made it a critical pharmacological tool for dissecting the roles of mGluRs in synaptic plasticity. This technical guide provides an in-depth overview of the mechanisms of action of this compound, its multifaceted role in long-term potentiation (LTP) and long-term depression (LTD), and the intricate signaling pathways it triggers. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of studies aimed at understanding and targeting mGluR-dependent synaptic plasticity for therapeutic development.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound is a compound that binds to and activates metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1] Unlike ionotropic receptors, which form ion channels, mGluRs elicit slower, more prolonged synaptic responses. There are eight subtypes of mGluRs, categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These receptors are typically located postsynaptically.
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They are often found on presynaptic terminals and astrocytes.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/o, these receptors are predominantly presynaptic and act as autoreceptors to reduce neurotransmitter release.
This compound's action as a broad agonist for Group I and II mGluRs allows it to induce complex, often context-dependent, effects on synaptic plasticity.[2]
Role of this compound in Long-Term Potentiation (LTP)
Long-term potentiation is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. This compound has been shown to modulate LTP in several ways:
-
Enhancement of Tetanus-Induced LTP: Application of trans-ACPD has been demonstrated to enhance both short-term potentiation (STP) and long-term potentiation (LTP) in the CA1 region of the hippocampus following tetanic stimulation.[1] This suggests that mGluR activation can lower the threshold for LTP induction or augment its magnitude.
-
Induction of Slow-Onset Potentiation (SOP): In the absence of high-frequency stimulation, higher concentrations of this compound can independently induce a slow-onset potentiation of synaptic transmission that can last for several hours.[3] This form of plasticity is distinct from classical LTP and appears to be mediated by Group I mGluRs.[3]
It is important to note that very high concentrations of this compound (e.g., 20 nmol in vivo) that induce robust SOP have also been associated with neurotoxicity and cell death in the CA1 region, suggesting that excessive mGluR activation can lead to pathological processes.[3]
Role of this compound in Long-Term Depression (LTD)
Long-term depression is a long-lasting reduction in synaptic efficacy that is crucial for clearing memory traces and refining neural circuits. This compound, primarily through the activation of Group I mGluRs, is a well-established inducer of LTD.
-
Chemical LTD Induction: Bath application of this compound can induce a form of LTD (chem-LTD) that shares mechanisms with synaptically-induced LTD, such as a reliance on protein synthesis and postsynaptic calcium elevation. This makes this compound a valuable tool for studying the molecular underpinnings of LTD without the need for specific electrical stimulation protocols.
The induction of LTD by this compound is often dependent on the activation of postsynaptic mGluR5 and involves the internalization of AMPA receptors from the synaptic membrane.
Signaling Pathways Activated by this compound
This compound's effects on synaptic plasticity are mediated by distinct intracellular signaling cascades, depending on the mGluR group activated.
Group I mGluR Signaling (Gq-coupled)
Activation of mGluR1 and mGluR5 by this compound initiates the Gq protein cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the elevated calcium, activates Protein Kinase C (PKC). These pathways are central to the induction of mGluR-dependent LTD and the modulation of LTP.
Group II mGluR Signaling (Gi/o-coupled)
When this compound binds to presynaptic Group II mGluRs (mGluR2/3), it activates the Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP) from ATP. Lowered cAMP levels decrease the activity of Protein Kinase A (PKA). This pathway typically results in a reduction of neurotransmitter release from the presynaptic terminal, which can contribute to certain forms of LTD or modulate the threshold for LTP induction.
Quantitative Data Presentation
The effects of this compound on synaptic plasticity are dose-dependent. The following tables summarize available quantitative data from studies on hippocampal slices and in vivo preparations. Note that direct comparative data under identical conditions is often limited.
Table 1: Dose-Dependent Effects of this compound on Synaptic Potentiation
| Concentration | Preparation | Effect | Magnitude of Change | Reference |
| 40 µM / 5 µl | Rat Dentate Gyrus (in vivo) | No effect on baseline | Not applicable | [4] |
| 80 µM / 5 µl | Rat Dentate Gyrus (in vivo) | Facilitates STP into LTP | Converts transient potentiation to LTP lasting > 1 hr | [4] |
| 20 nmol / 5 µl | Rat CA1 (in vivo) | Induces Slow-Onset Potentiation | Sustained potentiation lasting > 4 hours | [3] |
| 4 mM / 5 µl | Rat Dentate Gyrus (in vivo) | Induces Slow-Onset Potentiation | Sustained potentiation lasting > 4 hours | [4] |
Table 2: Modulatory Effects of this compound on Synaptic Transmission
| Concentration | Preparation | Synaptic Response Measured | Effect | Magnitude of Change (% of Control) |
| Varies | Rat Hippocampus (Slices) | Field EPSP (fEPSP) Slope | Potentiation or Depression | Context-dependent |
| Varies | Rat Hippocampus (Slices) | Population Spike Amplitude | Marked enhancement in CA1/CA3, decrease in DG | Not specified |
| 100 µM | Rat Hippocampus (Slices) | Low-frequency EPSP | No induction of LTP | Not applicable |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity in acute hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the standard procedure for obtaining viable hippocampal slices for electrophysiological recording.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., sucrose-based aCSF)
-
Carbogenated Artificial Cerebrospinal Fluid (aCSF) for recovery and recording
-
Recovery chamber and recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, immediately immersing it in ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Induction of this compound-Mediated LTD (chem-LTD)
This protocol outlines the procedure for inducing long-term depression using this compound in the CA1 region of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (amplifier, digitizer, stimulating and recording electrodes)
-
Perfusion system
-
Carbogenated aCSF
-
This compound stock solution
Procedure:
-
Transfer a recovered slice to the recording chamber, continuously perfusing with carbogenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP response.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 20-100 µM) for a fixed period (e.g., 10-20 minutes).
-
After the this compound application, switch the perfusion back to the standard aCSF (washout).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-ACPD application to monitor the induction and maintenance of LTD.
-
Analyze the data by normalizing the fEPSP slope to the pre-drug baseline period. A sustained depression of the fEPSP slope indicates the successful induction of LTD.
Conclusion
This compound remains an indispensable pharmacological agent for probing the complex role of metabotropic glutamate receptors in synaptic plasticity. Its ability to non-selectively activate Group I and II mGluRs allows for the broad investigation of these pathways, revealing context-dependent modulation of both LTP and LTD. The signaling cascades initiated by this compound, primarily the Gq/PLC/IP₃ and Gi/o/cAMP pathways, offer multiple points for therapeutic intervention in neurological and psychiatric disorders where synaptic plasticity is dysregulated. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the nuanced contributions of mGluR signaling to the dynamic nature of the synapse. Further research utilizing more subtype-selective agonists and antagonists will continue to refine our understanding of the precise roles of each mGluR in health and disease.
References
- 1. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-mediated slow-onset potentiation is associated with cell death in the rat CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACPD Isomers and their Selectivity for Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 1-amino-1,3-dicarboxycyclopentane (ACPD) and their pharmacological activity at metabotropic glutamate (B1630785) receptors (mGluRs). It is designed to be a valuable resource for researchers and professionals involved in neuroscience drug discovery and development, offering detailed information on receptor selectivity, signaling pathways, and the experimental methodologies used to characterize these compounds.
Introduction to this compound and Metabotropic Glutamate Receptors
1-amino-1,3-dicarboxycyclopentane (this compound) is a rigid analog of the neurotransmitter glutamate. Its constrained cyclopentane (B165970) ring system gives rise to four stereoisomers: (1S,3R)-ACPD, (1R,3S)-ACPD, (1S,3S)-ACPD, and (1R,3R)-ACPD. These isomers exhibit distinct pharmacological profiles at the eight subtypes of metabotropic glutamate receptors (mGluR1-8). The first agonist that was able to discriminate between ionotropic and metabotropic glutamate receptors was trans-ACPD (1S,3R isomer)[1].
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[2].
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[2].
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels[2].
The distinct signaling pathways of these receptor groups provide multiple avenues for therapeutic intervention in a range of neurological and psychiatric disorders. The stereoisomers of this compound have been instrumental as pharmacological tools to dissect the physiological and pathological roles of these receptors.
Data Presentation: Receptor Selectivity of this compound Isomers
| Isomer | Receptor Subtype | Assay Type | Potency (EC50/IC50) in µM | Reference |
| (±)-trans-ACPD | mGluR1 | Not Specified | 15 | |
| mGluR2 | Not Specified | 2 | ||
| mGluR5 | Not Specified | 23 | ||
| mGluR4 | Not Specified | ~800 | ||
| (1S,3R)-ACPD | mGluR1 | Not Specified | 42 | |
| mGluR2 | Not Specified | 5 | ||
| mGluR5 | Not Specified | 15 | ||
| mGluR6 | Not Specified | 60 | ||
| Group I (PI Turnover) | Phosphoinositide Turnover | 35 (EC50) | [3] | |
| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 2.1 (IC50) | [3] | |
| (1R,3S)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | Inactive | [3] |
| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | ~1000 (IC50) | [3] | |
| (1S,3S)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | 97 (EC50) | [3] |
| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 0.9 (IC50) | [3] | |
| (1R,3R)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | Inactive | [3] |
| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 237 (IC50) | [3] |
Note: The data from reference[3] was obtained from studies on guinea-pig cerebral cortical slices and thus represents the activity at a mix of native mGluR subtypes.
Signaling Pathways
The differential coupling of mGluR groups to distinct G-proteins results in divergent downstream signaling cascades.
Group I mGluR Signaling Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) initiates a signaling cascade through Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal function.
Group I mGluR Signaling Pathway.
Group II & III mGluR Signaling Pathway
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Group II & III mGluR Signaling Pathway.
Experimental Protocols
The characterization of this compound isomers at mGluRs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., an this compound isomer) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the mGluR subtype of interest to high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-quisqualate for Group I mGluRs).
-
Varying concentrations of the unlabeled this compound isomer.
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Include control wells for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate).
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluRs. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist. This assay is particularly useful for characterizing agonists for Gi/o-coupled Group II and III mGluRs.
1. Membrane Preparation:
-
Prepare cell membranes expressing the mGluR subtype of interest as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2).
-
GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.
-
Varying concentrations of the this compound isomer.
-
The prepared cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Include control wells for:
-
Basal binding: No agonist.
-
Non-specific binding: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
3. Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mat and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding at each agonist concentration.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation).
[³⁵S]GTPγS Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled Group I mGluRs.
1. Cell Preparation:
-
Plate cells expressing the target Group I mGluR in a 96- or 384-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
2. Compound Addition and Signal Detection:
-
Use a fluorescent plate reader with automated injectors (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject varying concentrations of the this compound isomer into the wells.
-
Immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
Analyze the kinetic data to determine the maximum fluorescence response or the area under the curve for each concentration of the agonist.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay Workflow.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of the effects of this compound isomers on the electrical properties of individual neurons, such as membrane potential and ion channel activity, which are modulated by mGluR activation.
1. Slice Preparation (for brain slice recordings):
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut brain slices (typically 300-400 µm thick) containing the region of interest using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse it with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution composition will vary depending on the specific currents being studied but typically contains a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and an energy source (e.g., Mg-ATP and Na-GTP).
-
Under visual guidance, approach a neuron with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by synaptic stimulation or direct application of agonists.
-
In current-clamp mode, record the changes in the neuron's membrane potential in response to agonist application.
-
Apply this compound isomers to the slice via the perfusion system or by local application through a separate pipette.
4. Data Analysis:
-
Analyze the changes in current amplitude, frequency, and kinetics, or the change in membrane potential, in response to the application of the this compound isomer.
-
Construct dose-response curves to determine the potency of the isomer.
Conclusion
The stereoisomers of this compound have proven to be invaluable pharmacological tools for elucidating the complex roles of metabotropic glutamate receptors in the central nervous system. Their differential selectivity for various mGluR subtypes allows for the targeted investigation of specific receptor functions. This guide has provided a summary of the available data on the receptor selectivity of this compound isomers, detailed the key signaling pathways activated by different mGluR groups, and outlined the standard experimental protocols used for their characterization. A comprehensive understanding of the pharmacology of these compounds is essential for the continued development of novel therapeutics targeting the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progressive impairment of cerebellar mGluR signalling and its therapeutic potential for cerebellar ataxia in spinocerebellar ataxia type 1 model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on trans-ACPD: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core pharmacology, signaling mechanisms, and key experimental methodologies related to trans-ACPD.
Core Concepts
trans-ACPD is a conformationally restricted analog of the neurotransmitter L-glutamate. It serves as a selective agonist for metabotropic glutamate receptors, with pronounced activity at both Group I and Group II mGluRs.[1] Unlike L-glutamate, trans-ACPD does not activate ionotropic glutamate receptors (i.e., NMDA, AMPA, and kainate receptors), making it an invaluable tool for isolating and studying mGluR-mediated effects in the central nervous system.[2] trans-ACPD is a racemic mixture of the active enantiomers (1S,3R)-ACPD and (1R,3S)-ACPD.[2]
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for trans-ACPD, providing a comparative overview of its potency and efficacy at various mGluR subtypes.
Table 1: Potency (EC50) of trans-ACPD at Metabotropic Glutamate Receptor Subtypes
| Receptor Subtype | EC50 (μM) | Experimental System | Reference |
| mGluR1 | 15 | HEK293 cells | |
| mGluR2 | 2 | HEK293 cells | |
| mGluR4 | ~800 | HEK293 cells | |
| mGluR5 | 23 | HEK293 cells | |
| Phosphoinositide Hydrolysis (mixed population) | 51 | Neonatal rat hippocampal slices | [2] |
Table 2: Dose-Dependent Effects of trans-ACPD on Neuronal Activity
| Concentration (μM) | Effect | Preparation | Reference |
| 10 - 200 | Dose-dependent decrease in the frequency of spontaneous epileptiform events | Rat neocortical slices | [3] |
| 50 | Depolarizing shift of membrane potential (23 ± 1 mV); shift from burst to tonic firing (32 ± 2 Hz) | Mouse thalamocortical neurons (Gα11-/-) | [4] |
| 100 | Depolarizing shift of membrane potential (17 ± 2 mV); shift from burst to tonic firing (44 ± 11 Hz) | Mouse thalamocortical neurons (Gα11-/-) | [4] |
Signaling Pathways
trans-ACPD exerts its effects by activating G-protein coupled mGluRs, which are linked to distinct intracellular signaling cascades. The primary pathways activated by trans-ACPD are the Gq/11-phospholipase C (PLC) pathway (primarily by Group I mGluRs) and the Gi/o-adenylyl cyclase inhibition pathway (primarily by Group II mGluRs).
Gq/11-Phospholipase C Signaling Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) by trans-ACPD leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The elevation of intracellular Ca2+ and the presence of DAG at the membrane cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[6]
Gi/o-Adenylyl Cyclase Inhibition Pathway
Activation of Group II mGluRs (mGluR2 and mGluR3) by trans-ACPD engages the Gi/o family of G-proteins.[7][8] The activated αi/o subunit of the G-protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[9][10] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream effector proteins.[8]
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. trans-ACPD | GluR | TargetMol [targetmol.com]
- 3. Effects of a metabotropic glutamate agonist, trans-ACPD, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactome | Adenylate cyclase inhibitory pathway [reactome.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]
- 10. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using (1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) in exploratory neuroscience research. (1S,3R)-ACPD is a conformationally restricted analog of glutamate (B1630785) and a potent agonist at metabotropic glutamate receptors (mGluRs), making it a valuable tool for investigating the physiological and pathophysiological roles of these receptors. This document details its mechanism of action, key signaling pathways, and established experimental protocols, presenting quantitative data in a structured format to facilitate research and development.
Core Mechanism of Action
(1S,3R)-ACPD selectively activates metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular signaling cascades upon activation. (1S,3R)-ACPD primarily acts as an agonist for Group I and Group II mGluRs.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are often found on presynaptic terminals and are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The diverse signaling pathways initiated by (1S,3R)-ACPD allow it to modulate a wide range of neuronal functions, including synaptic plasticity, neurotransmitter release, and neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative data from various exploratory studies involving (1S,3R)-ACPD.
Table 1: Receptor Binding and Potency
| Receptor Subtype | EC50 (μM) | Reference |
| mGluR1 | 42 | [2] |
| mGluR2 | 5 | [2] |
| mGluR5 | 15 | [2] |
| mGluR6 | 60 | [2] |
Table 2: In Vivo and In Vitro Electrophysiology
| Preparation | (1S,3R)-ACPD Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (CA1) | 10 µM | Induction of slow-onset long-term potentiation (LTP).[3] | [3] |
| Rat Dentate Gyrus (in vivo) | 80 µM/5 µl | Facilitation of short-term potentiation into long-term potentiation.[4] | [4] |
| Rat Hippocampal Slices (CA1, in vivo) | 4 mM/5 µl | Induction of slow-onset potentiation.[5] | [5] |
| Rat Phrenic Motoneurons (in vitro) | 200 µM | Increased inspiratory discharges. | [6] |
| Rat Primary Somatosensory Cortex (in vivo) | Iontophoretic application | Excitatory and depressant effects on neuronal firing.[7] | [7] |
Table 3: Neuroprotection and Neurotoxicity Studies
| Model | (1S,3R)-ACPD Concentration/Dose | Outcome | Reference |
| Organotypic Hippocampal Slice Cultures | 2-5 mM | Concentration- and time-dependent neurodegeneration.[8] | [8] |
| Organotypic Hippocampal Slice Cultures | 300 µM | Potentiation of NMDA-induced toxicity.[8] | [8] |
| Rat Striatum (in vivo) | 100-900 nmol | Dose-dependent induction of internucleosomal DNA fragmentation and neuronal death.[9] | [9] |
Table 4: Behavioral Studies in Rodents
| Behavioral Test | Animal Model | (1S,3R)-ACPD Dose (intracerebroventricular) | Key Finding | Reference |
| Passive Avoidance | Rat | 100 nmol | Improved acquisition of learning.[10] | [10] |
| Passive Avoidance | Rat | 100 and 200 nmol | Improved consolidation of information.[10] | [10] |
| Apomorphine-induced Stereotypy | Rat | 100 and 200 nmol | Significant decrease in stereotypy.[10] | [10] |
| Haloperidol-induced Catalepsy | Rat | 200 nmol | Significant decrease in catalepsy.[11] | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades activated by (1S,3R)-ACPD.
Detailed Experimental Protocols
In Vivo Electrophysiology: Induction of Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating the effects of (1S,3R)-ACPD on synaptic plasticity in the rat hippocampus.[4][5]
Objective: To assess the ability of (1S,3R)-ACPD to induce or modulate LTP in the dentate gyrus or CA1 region of the hippocampus in vivo.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., urethane)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
(1S,3R)-ACPD solution (e.g., 4 mM in artificial cerebrospinal fluid - aCSF)
-
Microsyringe pump for drug delivery
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Surgically expose the skull and drill small holes for the placement of stimulating and recording electrodes in the target brain region (e.g., perforant path and dentate gyrus, or Schaffer collaterals and CA1).
-
Implant a guide cannula for intracerebroventricular (i.c.v.) or direct parenchymal injection of (1S,3R)-ACPD.
-
Lower the stimulating and recording electrodes to their target depths.
-
Deliver baseline electrical stimuli (e.g., 0.033 Hz) and record stable field excitatory postsynaptic potentials (fEPSPs).
-
Administer (1S,3R)-ACPD via the implanted cannula at the desired concentration (e.g., 4 mM in 5 µl for i.c.v. injection).
-
Continue to record fEPSPs to observe any changes in baseline synaptic transmission.
-
To assess LTP modulation, a tetanus protocol (e.g., a series of high-frequency stimulation trains) can be delivered in the presence of a sub-threshold concentration of (1S,3R)-ACPD.
-
Monitor and record fEPSPs for at least 60 minutes post-drug application or tetanus to determine if a stable potentiation is induced.
-
Analyze the slope of the fEPSP to quantify the degree of potentiation.
Calcium Imaging
This protocol outlines a general procedure for imaging intracellular calcium changes in response to (1S,3R)-ACPD application in cell culture or brain slices.
Objective: To visualize and quantify changes in intracellular calcium concentration following the activation of mGluRs by (1S,3R)-ACPD.
Materials:
-
Cultured neurons or acute brain slices
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Perfusion system
-
(1S,3R)-ACPD solution
-
Image analysis software
Procedure:
-
Loading with Calcium Indicator:
-
For cultured cells: Incubate the cells with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in a physiological saline solution for 30-60 minutes at 37°C.
-
For brain slices: Incubate the slice in oxygenated aCSF containing the calcium indicator for 30-60 minutes at 32-35°C.
-
-
Wash: Gently wash the preparation with the physiological saline or aCSF to remove the extracellular dye.
-
Imaging:
-
Place the coverslip with cultured cells or the brain slice in the recording chamber of the microscope.
-
Continuously perfuse with physiological saline or aCSF.
-
Acquire baseline fluorescence images at regular intervals (e.g., every 2-5 seconds).
-
-
Drug Application:
-
Switch the perfusion to a solution containing the desired concentration of (1S,3R)-ACPD.
-
Continue acquiring images to capture the change in fluorescence.
-
-
Washout: Switch the perfusion back to the control solution to observe the reversibility of the effect.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Plot the change in fluorescence intensity or ratio over time to visualize the calcium transient.
-
Phosphoinositide Hydrolysis Assay
This protocol is a generalized method for measuring the accumulation of inositol phosphates following stimulation with (1S,3R)-ACPD, a hallmark of Group I mGluR activation.
Objective: To quantify the production of inositol phosphates in response to (1S,3R)-ACPD.
Materials:
-
Cell line expressing the target mGluR (e.g., CHO or HEK293 cells) or primary neuronal cultures
-
[³H]-myo-inositol
-
Scintillation counter
-
(1S,3R)-ACPD
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
Procedure:
-
Cell Culture and Labeling:
-
Plate the cells in multi-well plates.
-
Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add (1S,3R)-ACPD at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Extraction:
-
Terminate the reaction by adding ice-cold TCA (e.g., 10% final concentration).
-
Incubate on ice for at least 30 minutes to precipitate proteins and lipids.
-
Centrifuge the plates to pellet the precipitate.
-
-
Separation of Inositol Phosphates:
-
Collect the supernatant containing the water-soluble inositol phosphates.
-
Apply the supernatant to the anion exchange columns.
-
Wash the columns with water to remove unincorporated [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Express the results as the amount of radioactivity (e.g., counts per minute) and normalize to control conditions.
-
Cyclic AMP (cAMP) Accumulation Assay
This is a general protocol to measure changes in intracellular cAMP levels upon stimulation with (1S,3R)-ACPD, which is indicative of Group II mGluR activation.
Objective: To quantify the inhibition of adenylyl cyclase activity by (1S,3R)-ACPD.
Materials:
-
Cell line expressing the target mGluR or primary neuronal cultures
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
(1S,3R)-ACPD
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Pre-treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Add (1S,3R)-ACPD at various concentrations and continue the incubation for another 15-30 minutes.
-
-
Stimulation:
-
Add forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by (1S,3R)-ACPD.
-
Conclusion
(1S,3R)-ACPD remains a cornerstone tool for elucidating the complex roles of metabotropic glutamate receptors in the central nervous system. Its ability to selectively activate Group I and Group II mGluRs provides a powerful means to dissect their distinct signaling pathways and downstream physiological effects. This guide offers a foundational framework for researchers and drug development professionals to design and execute exploratory studies using (1S,3R)-ACPD. The provided protocols and quantitative data serve as a starting point for investigating the therapeutic potential of targeting mGluR pathways in various neurological and psychiatric disorders. As with any pharmacological tool, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining robust and reproducible results.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. On the mechanism of long-term potentiation induced by (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (this compound) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of the metabotropic glutamate receptor agonist 1S,3R-ACPD on neurones in the rat primary somatosensory cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of 1S,3R-ACPD on central dopaminergic transmission and recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACPD-Induced Calcium Mobilization in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental protocols associated with (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD)-induced calcium mobilization in neurons. This document details the core signaling pathways, presents quantitative data in a structured format, offers detailed experimental methodologies, and provides visualizations of key processes to facilitate understanding and replication.
Introduction
(1S,3R)-ACPD is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.[1] A key downstream effect of the activation of a subset of these receptors is the mobilization of intracellular calcium ([Ca2+]). This guide will delve into the intricacies of this process, providing a valuable resource for researchers investigating neuronal signaling and developing novel therapeutics targeting these pathways.
Core Signaling Pathway
This compound primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq family of G-proteins.[2] The canonical signaling cascade leading to calcium mobilization is as follows:
-
Receptor Activation: this compound binds to and activates Group I mGluRs on the neuronal membrane.
-
G-Protein Activation: This activation leads to the dissociation of the Gq protein alpha subunit (Gαq) from the βγ subunits.
-
PLC Activation: Gαq activates phospholipase C (PLC).[3]
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the opening of the IP3R channels, leading to the release of Ca2+ from the ER into the cytoplasm.[4]
This initial, transient increase in intracellular calcium is a hallmark of this compound stimulation in many neuronal populations.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced calcium mobilization in neurons.
Table 1: this compound Dose-Response and Calcium Mobilization
| Neuronal Type | This compound Concentration | Peak [Ca2+]i Increase | Time to Peak | Duration of Response | Reference |
| Cerebellar Purkinje Neurons | ≤ 100 µM | 200-600 nM | 1-5 s | 10-30 s | [5] |
| Cortical Neurons | 100 µM | Not specified | ~20 s (transient phase) | Sustained plateau observed | [2][6] |
| Hippocampal Neurons | 50 µM | Significant increase | Not specified | Not specified | [7] |
Table 2: Effects of Antagonists and Inhibitors
| Compound | Target | Effect on this compound-Induced Ca2+ Mobilization | Neuronal Type | Reference |
| L-AP3 | Putative mGluR antagonist | Almost complete elimination | Cerebellar Purkinje Neurons | [5] |
| Pertussis Toxin | Gi/o protein inhibitor | Almost complete elimination | Cerebellar Purkinje Neurons | [5] |
| U-73122 | PLC inhibitor | Elimination | Xenopus oocytes expressing mGluR1α | [3] |
| Thapsigargin | SERCA pump inhibitor (depletes ER Ca2+ stores) | Greatly reduced potentiation of NMDA currents | Xenopus oocytes expressing mGluR1α | [3] |
| BAPTA-AM | Intracellular Ca2+ chelator | Greatly reduced potentiation of NMDA currents | Xenopus oocytes expressing mGluR1α | [3] |
| Ro-32-0432 | Specific PKC inhibitor | Reduced potentiation of NMDA currents | Xenopus oocytes expressing mGluR1α | [3] |
| Staurosporine | Broad-spectrum kinase inhibitor | Eliminated potentiation of NMDA currents | Xenopus oocytes expressing mGluR1α | [3] |
| 2-APB | IP3R blocker | Prevented increase in Ca2+ event frequency | Hippocampal Neurons | [4] |
| FK506 | Calcineurin inhibitor | Prevented rapid increase in mEPSC amplitude | Hippocampal Neurons | [4] |
Experimental Protocols
Fura-2 AM Calcium Imaging
This protocol is a synthesized guide for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Dry DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline, free of phenol (B47542) red
-
Bovine Serum Albumin (BSA)
-
Probenecid (optional, to prevent dye extrusion)
-
Ionomycin (for calibration)
-
EGTA (for calibration)
-
Fluorescence microscope equipped with a UV light source, excitation filter wheel (for 340 nm and 380 nm), a 510 nm emission filter, and a sensitive camera.
Protocol:
-
Fura-2 AM Stock Solution Preparation:
-
Cell Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in physiological saline (e.g., HBSS) to a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically for different cell types.[10]
-
Wash the cultured neurons twice with the physiological saline.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at room temperature or 37°C in the dark.[9][11]
-
After loading, wash the cells twice with the physiological saline to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh physiological saline for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[11]
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with physiological saline.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.[10]
-
Acquire images at a desired time interval (e.g., every 1-10 seconds) to establish a baseline fluorescence ratio (F340/F380).[11]
-
Apply this compound at the desired concentration to the perfusion solution and record the changes in the F340/F380 ratio over time.
-
-
Calibration (Optional but Recommended):
-
To convert the fluorescence ratio to absolute intracellular calcium concentrations, perform a calibration at the end of each experiment.
-
Determine the minimum ratio (Rmin) by perfusing the cells with a calcium-free solution containing a calcium chelator like EGTA.
-
Determine the maximum ratio (Rmax) by perfusing the cells with a high calcium solution containing a calcium ionophore like ionomycin.[11]
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).
-
Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for measuring changes in membrane currents associated with this compound-induced calcium mobilization.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and fire-polisher
-
Artificial cerebrospinal fluid (aCSF) or other extracellular solution
-
Intracellular (pipette) solution
-
Syringe and tubing for applying pressure
Protocol:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to smooth the opening.
-
Fill the pipette with the appropriate intracellular solution, ensuring no air bubbles are trapped at the tip. The intracellular solution should contain a calcium indicator (e.g., Fura-2) if simultaneous imaging and electrophysiology are desired.
-
-
Cell Approach and Sealing:
-
Place the neurons or brain slice in the recording chamber and perfuse with aCSF.
-
Under visual guidance (e.g., DIC optics), approach a neuron with the patch pipette while applying slight positive pressure to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. Gentle suction may be applied if necessary.
-
-
Whole-Cell Configuration:
-
After establishing a stable gigaohm seal, apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical access to the cell's interior.
-
-
Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV) in voltage-clamp mode.
-
Record a stable baseline current.
-
Apply this compound to the bath and record the induced changes in membrane current. This compound can induce an inward current that is dependent on the mobilized intracellular calcium.[5]
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, kinetics, and reversal potential to characterize the ion channels activated downstream of this compound-induced calcium mobilization.
-
Downstream and Alternative Signaling
While the Gq-PLC-IP3 pathway is the primary mechanism for this compound-induced calcium mobilization, other downstream effectors and alternative pathways are also implicated.
-
Protein Kinase C (PKC): The diacylglycerol (DAG) produced alongside IP3 activates PKC. This can lead to the potentiation of NMDA receptor currents, a process that is also dependent on the rise in intracellular calcium.[3]
-
Calcium-Dependent Potassium Channels: The increase in intracellular calcium can activate calcium-dependent potassium channels, leading to neuronal hyperpolarization.[12]
-
Calcineurin and BDNF Synthesis: Recent evidence suggests that mGluR5-driven calcium events can activate the phosphatase calcineurin, which in turn promotes the synthesis of brain-derived neurotrophic factor (BDNF), leading to synaptic potentiation.[4] This represents a distinct signaling cascade downstream of the initial calcium release.
Conclusion
This compound-induced calcium mobilization in neurons is a multifaceted process initiated by the activation of Group I mGluRs and the subsequent Gq-PLC-IP3 signaling cascade. This fundamental pathway leads to the release of calcium from intracellular stores, which in turn can trigger a variety of downstream events, including the activation of protein kinases and ion channels, ultimately modulating neuronal function. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate this critical signaling pathway and its implications for neuronal health and disease.
References
- 1. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by inorganic ions of a sustained calcium signal evoked by activation of mGlu5 receptors in rat cortical neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR1-mediated potentiation of NMDA receptors involves a rise in intracellular calcium and activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by inorganic ions of a sustained calcium signal evoked by activation of mGlu5 receptors in rat cortical neurons and glia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-Dependent Neuroglial Calcium Signaling Differs Between Young and Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 10. brainvta.tech [brainvta.tech]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of ACPD in Modulating GABAergic and Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a non-selective metabotropic glutamate (B1630785) receptor (mGluR) agonist, on the release of two critical neurotransmitters: gamma-aminobutyric acid (GABA) and acetylcholine (B1216132) (ACh). Understanding these interactions is paramount for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols.
This compound's Influence on GABA Release: A Complex Modulatory Action
This compound's effect on GABA release is not a simple potentiation or inhibition but rather a complex modulation that is dependent on the specific mGluR subtypes activated and the physiological state of the neuron (e.g., basal versus stimulated). mGluRs are classified into three groups (I, II, and III), each coupled to distinct intracellular signaling cascades. This compound, being a broad-spectrum agonist, can activate receptors in all three groups, leading to varied and sometimes opposing effects on GABAergic transmission.
Signaling Pathways of this compound-Mediated GABA Release Modulation
The differential effects of this compound on GABA release are rooted in the distinct signaling pathways initiated by the activation of different mGluR groups.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gq/G11 proteins. Upon activation by this compound, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade can lead to an enhancement of basal GABA release .[1]
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels. This signaling pathway typically results in a reduction of evoked GABA release , particularly under conditions of neuronal stimulation (e.g., high potassium).[2][3]
Quantitative Data on this compound's Effect on GABA Release
The following table summarizes quantitative findings from a study investigating the effects of this compound on GABA release in the prefrontal cortex of young, middle-aged, and aged rats.[4]
| Age Group | This compound Concentration | Effect on Dialysate GABA Concentration |
| Young Rats | 100 µM | Dose-related increase |
| 500 µM | Dose-related increase | |
| 1000 µM | Dose-related increase | |
| Middle-Aged Rats | 100 µM | Attenuated increase compared to young rats |
| 500 µM | Attenuated increase compared to young rats | |
| 1000 µM | Attenuated increase compared to young rats | |
| Aged Rats | 100 µM | No significant change |
| 500 µM | No significant change | |
| 1000 µM | No significant change |
Experimental Protocol: In Vivo Microdialysis for GABA Measurement
This protocol outlines the key steps for measuring extracellular GABA concentrations in the prefrontal cortex of freely moving rats, as described in the cited literature.[4]
-
Animal Preparation:
-
Male Wistar rats of different age groups (e.g., young, middle-aged, aged) are used.
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the prefrontal cortex.
-
A recovery period of at least 48 hours is allowed post-surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After a stabilization period, baseline samples are collected.
-
-
This compound Administration:
-
This compound is dissolved in the aCSF at various concentrations (e.g., 100, 500, 1000 µM) and perfused through the microdialysis probe.
-
Samples are collected throughout the drug administration period.
-
-
GABA Analysis:
-
The concentration of GABA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
This compound's Impact on Acetylcholine Release: A More Subtle Interaction
In contrast to its pronounced effects on GABA, this compound's influence on acetylcholine release appears to be less direct and more context-dependent. Studies have shown that direct application of this compound does not significantly alter ACh levels in certain brain regions.
Signaling Pathways and a Lack of Direct Modulation
While presynaptic mGluRs are known to modulate the release of various neurotransmitters, their direct and potent regulation of ACh release is not consistently observed. In the prefrontal cortex, for instance, this compound perfusion at concentrations that significantly alter GABA release did not modify the dialysate concentrations of acetylcholine in young, middle-aged, or aged rats.[4] This suggests that the mGluRs on cholinergic terminals in this region may be sparse or coupled to signaling pathways that do not strongly influence ACh exocytosis.
However, it is important to consider the potential for indirect modulation and synergistic interactions. For example, metabotropic acetylcholine and glutamate receptors can act cooperatively to modulate neuronal excitability, which could, in turn, influence network activity and subsequent ACh release.[5]
Quantitative Data on this compound's Effect on Acetylcholine Release
The following table summarizes the findings on this compound's effect on acetylcholine release in the prefrontal cortex of rats across different age groups.[4]
| Age Group | This compound Concentration | Effect on Dialysate Acetylcholine Concentration |
| Young Rats | 100 µM | No significant modification |
| 500 µM | No significant modification | |
| 1000 µM | No significant modification | |
| Middle-Aged Rats | 100 µM | No significant modification |
| 500 µM | No significant modification | |
| 1000 µM | No significant modification | |
| Aged Rats | 100 µM | No significant modification |
| 500 µM | No significant modification | |
| 1000 µM | No significant modification |
Experimental Protocol: In Vitro Superfusion for Neurotransmitter Release
This protocol provides a general framework for studying neurotransmitter release from brain slices using a superfusion system, a technique employed in some of the foundational research on this topic.[1]
-
Tissue Preparation:
-
Brain tissue (e.g., hippocampus) is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Slices of a specific thickness (e.g., 400 µm) are prepared using a vibratome.
-
-
Radiolabeling (for GABA):
-
Slices are incubated with a radiolabeled neurotransmitter precursor, such as [3H]GABA, to allow for its uptake into nerve terminals.
-
-
Superfusion:
-
The slices are transferred to a superfusion chamber and continuously perfused with aCSF at a constant flow rate.
-
Fractions of the superfusate are collected at regular intervals.
-
-
Stimulation and Drug Application:
-
Basal release is established by collecting several initial fractions.
-
Release is stimulated by introducing a high concentration of potassium (e.g., 50 mM K+) into the aCSF.
-
This compound and other pharmacological agents are added to the superfusion medium at desired concentrations to assess their effects on both basal and stimulated release.
-
-
Quantification:
-
The radioactivity in each collected fraction is measured using liquid scintillation counting to determine the amount of [3H]GABA released.
-
Conclusion and Future Directions
The metabotropic glutamate receptor agonist this compound exerts a multifaceted influence on GABAergic and cholinergic systems. Its effects on GABA release are robust and bimodal, with the capacity to either enhance or suppress release depending on the context of neuronal activity and the specific mGluR subtypes engaged. In contrast, its direct impact on acetylcholine release appears to be minimal in the brain regions studied thus far, suggesting a more nuanced or indirect role in cholinergic modulation.
For researchers and drug development professionals, these findings underscore the importance of receptor subtype selectivity when designing therapeutics targeting the glutamatergic system. The development of agonists and antagonists with greater specificity for individual mGluR subtypes will be crucial for dissecting their precise roles in neurotransmitter release and for creating targeted therapies with fewer off-target effects. Future research should also explore the effects of this compound in other brain regions and in different models of neurological disease to fully elucidate its therapeutic potential.
References
- 1. Metabotropic glutamate receptors modulate GABA release from mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate 2 Receptors Modulate Synaptic Inputs and Calcium Signals in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Inhibits GABA Excitatory Activity in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the metabotropic glutamate receptor agonist, this compound, on the extracellular concentrations of GABA and acetylcholine in the prefrontal cortex of the rat during the normal process of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Actions of Metabotropic Acetylcholine and Glutamate Receptors on the Excitability of Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Application of ACPD in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACPD (1-aminocyclopentane-1,3-dicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors, which form ion channels, mGluRs are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. The trans-ACPD isomer is particularly effective in activating these pathways. In hippocampal slice preparations, a model that preserves the intricate synaptic circuitry of the hippocampus, this compound is an invaluable tool for investigating the roles of mGluRs in synaptic plasticity, neuronal excitability, and pathophysiology.[1][2][3] This document provides detailed protocols for the application of this compound in acute hippocampal slices, summarizes its key physiological effects, and illustrates the underlying signaling pathways.
Section 1: Mechanism of Action and Signaling Pathways
This compound primarily activates Group I and Group II mGluRs. The most prominent effects in the hippocampus are often attributed to the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gαq G-protein. This activation initiates the phosphoinositide signaling cascade.[2][4]
Activation of the Gαq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a variety of downstream effects, including the modulation of ion channels, receptors, and gene expression, ultimately altering neuronal function.
Section 2: Data Presentation: Effects of this compound on Hippocampal Physiology
The application of trans-ACPD to hippocampal slices produces a range of concentration-dependent effects on synaptic transmission and neuronal excitability, particularly in the CA1 and CA3 regions.
Table 1: Effects of trans-ACPD on Synaptic Transmission in Hippocampal CA1
| Parameter | Effect | Concentration Range | Reference(s) |
| fEPSP Amplitude/Slope | Reduction | 100-250 µM | [1][6] |
| Population Spike | Marked Enhancement / Induction of multiple spikes | Not specified | [2] |
| NMDA Receptor Component | Reduction | Not specified | [1] |
| non-NMDA Receptor Component | Reduction | Not specified | [1] |
| GABA Receptor Component | Reduction | Not specified | [1] |
| Long-Term Potentiation (LTP) | Enhancement | Not specified | [7] |
| Synaptic Recovery from Hypoxia | Protection / Enhancement | 20 µM | [8] |
Table 2: Effects of trans-ACPD on CA1 Pyramidal Cell Properties
| Parameter | Effect | Concentration Range | Reference(s) |
| Membrane Potential | Depolarization | Not specified | [2] |
| Input Resistance | Increase | Not specified | [2] |
| Slow Afterhyperpolarization (sAHP) | Inhibition | Not specified | [2] |
| Spike Frequency Adaptation | Blockade | Not specified | [2] |
| Electrical Excitability | Depression | 100-250 µM | [6] |
Section 3: Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes a standard method for preparing acute hippocampal slices from rodents for electrophysiological recording.[3][9]
Materials and Reagents:
-
Animal: Adult rat or mouse.
-
Equipment: Vibrating microtome (vibratome), stereomicroscope, anesthesia chamber, surgical tools (scissors, forceps), recovery chamber (e.g., Haas-style interface chamber or submerged chamber), peristaltic pump, gas line with carbogen (B8564812) (95% O2 / 5% CO2).
-
Solutions:
-
Ice-Cold Cutting Solution (aCSF): Composition may vary, but a sucrose-based solution is often used to improve slice health. Example (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Recording aCSF: Example (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-glucose.
-
Both solutions must be continuously bubbled with carbogen to maintain pH between 7.3-7.4.
-
Procedure:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Decapitation & Brain Extraction: Rapidly decapitate the animal and dissect the brain, immediately immersing it in ice-cold, carbogen-gassed cutting solution.[10]
-
Hemisection & Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the hemispheres. A coronal or horizontal blocking cut may be made to create a stable surface for mounting.
-
Mounting: Glue the appropriate surface of one hemisphere to the vibratome specimen holder.
-
Slicing: Submerge the mounted brain in the vibratome chamber filled with ice-cold, oxygenated cutting solution. Cut transverse hippocampal slices at a thickness of 350-400 µm.
-
Recovery: Using a fine brush or pipette, carefully transfer the slices to a recovery chamber containing recording aCSF at 32-34°C, continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before starting experiments.
Protocol 2: Electrophysiological Recording of Field Potentials
This protocol focuses on recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region.
Procedure:
-
Transfer Slice: Move a recovered slice to the recording chamber, which is continuously perfused (~2-3 mL/min) with carbogenated recording aCSF at 32-34°C.
-
Position Electrodes:
-
Stimulating Electrode: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (stratum radiatum of CA3/CA1).
-
Recording Electrode: Place a glass microelectrode (filled with recording aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.[3]
-
-
Obtain Baseline Recordings:
-
Deliver biphasic constant-current pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds.
-
Perform an input-output curve by gradually increasing the stimulus intensity to determine the threshold and maximal fEPSP responses.
-
Set the stimulus intensity to elicit a response that is 30-50% of the maximum.
-
Record a stable baseline for at least 20-30 minutes before any pharmacological manipulation.
-
Protocol 3: Bath Application of this compound
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of trans-ACPD (e.g., 10-50 mM) in deionized water or a suitable buffer. Store frozen in aliquots.
-
Working Solution: On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired concentration (e.g., 20-100 µM). Ensure the pH of the final solution is checked and adjusted if necessary.
-
Application: Switch the perfusion line from the control aCSF to the this compound-containing aCSF. The solution will take several minutes to equilibrate in the recording chamber.
-
Recording: Record the effects of this compound for the desired duration (typically 10-20 minutes or until a stable effect is observed).
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug. Monitor the recovery of the synaptic response.
Section 4: Data Analysis and Interpretation
The primary measures for fEPSP analysis are the initial slope and the amplitude. The fEPSP slope is often preferred as it is less contaminated by the population spike.
-
Measurement: For each recorded trace, measure the initial slope of the fEPSP (e.g., over a 1-2 ms window in the initial downward phase).
-
Normalization: Normalize all slope values to the average slope recorded during the stable baseline period. This is expressed as a percentage of the baseline response.
-
Quantification: To quantify the effect of this compound, average the normalized slope values during the last 5 minutes of drug application and compare this to the baseline average. The percent reduction or enhancement of the fEPSP slope represents the drug's effect.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
By following these protocols, researchers can effectively utilize this compound to probe the function of metabotropic glutamate receptors in the hippocampus, providing valuable insights into the fundamental mechanisms of synaptic regulation and their implications for neurological disorders.
References
- 1. Trans-ACPD reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-ACPD selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genes2cognition.org [genes2cognition.org]
- 10. researchgate.net [researchgate.net]
experimental protocol for using ACPD in cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][2] Unlike ionotropic glutamate receptors, mGluRs do not form ion channels but instead trigger intracellular second messenger cascades.[1] Trans-ACPD is a broad-spectrum mGluR agonist, activating both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors, making it a valuable tool for investigating the diverse roles of these receptors in cellular physiology and pathology.
Group I mGluRs typically couple to Gαq proteins, activating phospholipase C (PLC) which leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.[2][3] Group II mGluRs are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
These application notes provide detailed protocols for utilizing trans-ACPD in cell culture to study mGluR-mediated signaling events, including intracellular calcium mobilization, second messenger accumulation, and effects on cell viability.
Data Presentation
Table 1: Effective Concentrations of (±)-trans-ACPD in Various Assays
| Assay Type | Cell/Tissue Type | Effective Concentration / EC50 | Observed Effect | Reference(s) |
| Receptor Binding | CHO cells expressing mGluRs | EC50: 15 µM (mGluR1), 2 µM (mGluR2), 23 µM (mGluR5) | Receptor activation | |
| Ca2+ Mobilization | Cultured cerebellar Purkinje neurons | 10 µM (brief pulses) | 200-600 nM increase in dendritic [Ca2+]i | [3] |
| Phosphoinositide Hydrolysis | Neonatal rat hippocampal slices | EC50: 51 µM | Half-maximal stimulation of PI hydrolysis | [6] |
| cAMP Accumulation | Rat cerebral cortical slices | EC50: 47.8 µM | Stimulation of cAMP accumulation | [7] |
| Electrophysiology | Rat neocortical slices | 10 - 200 µM | Dose-dependent decrease in epileptiform event frequency | [8] |
| Neurotoxicity | HT-22 cells | ID50: 600 µM | Inhibition of cystine uptake | [9] |
| Neuroprotection | Primary cortical cultures | 100 µM | Desensitization of protective effect after 1-2 hr | [9] |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for cell-based assays using this compound.
Group I mGluR Signaling Pathway
Caption: this compound activation of Group I mGluRs leading to Ca2+ mobilization.
Group II mGluR Signaling Pathway
Caption: this compound activation of Group II mGluRs leading to cAMP reduction.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes the measurement of [Ca2+]i changes in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Primary neuronal culture or a cell line expressing mGluRs (e.g., HEK293-mGluR1).
-
Black, clear-bottom 96-well microplates.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
(±)-trans-ACPD stock solution (e.g., 50 mM in 1eq NaOH, store at -20°C).
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 50,000 - 80,000 cells/well) and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes.
-
Stimulation:
-
Prepare a 2X working solution of this compound in HBSS.
-
Using the plate reader's injection system or a multichannel pipette, add 100 µL of the 2X this compound solution to the wells. Final concentrations typically range from 1 µM to 100 µM.[3]
-
-
Data Acquisition: Immediately after injection, continue to measure fluorescence kinetically for 5-10 minutes. A rapid increase in fluorescence indicates a rise in intracellular calcium.[3]
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize this value to the baseline (ΔF/F0). Plot the normalized response against the this compound concentration to generate a dose-response curve.
Protocol 2: Inositol Phosphate (IP1) Accumulation Assay
Activation of Group I mGluRs leads to IP3 production, which is rapidly metabolized to IP1. Measuring the accumulation of the more stable IP1 provides a robust readout of Gαq pathway activation.[10] This protocol uses a competitive immunoassay format (e.g., HTRF).
Materials:
-
Cells expressing Group I mGluRs.
-
White, opaque 384-well microplates.
-
IP1 Accumulation Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and stimulation buffer with LiCl).
-
(±)-trans-ACPD stock solution.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed cells in a 384-well plate and culture overnight.
-
Stimulation:
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1 cryptate antibody to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the this compound concentration to determine the EC50 value.
Protocol 3: cAMP Accumulation Assay
This protocol measures changes in intracellular cAMP levels following the activation of Gαi/o-coupled Group II mGluRs.
Materials:
-
Cells expressing Group II mGluRs.
-
cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based).
-
Forskolin (an adenylyl cyclase activator, used to create a stimulated baseline).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
(±)-trans-ACPD stock solution.
Methodology:
-
Cell Preparation: Harvest and resuspend cells in a stimulation buffer containing IBMX.
-
Assay Setup:
-
To measure inhibition, first add 5 µL of this compound at various concentrations to the wells of a 384-well plate.
-
Next, add 5 µL of Forskolin to all wells (except the negative control) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Add 10 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 30 minutes.
-
Lysis and Detection: Follow the specific lysis and detection steps provided by the cAMP assay kit manufacturer.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin-stimulated response against the this compound concentration to calculate an IC50 value. Note that in some systems, this compound may increase cAMP, and the analysis should be adjusted accordingly.[7]
Protocol 4: Assessment of Neuroprotection and Neurotoxicity
This protocol uses the MTT assay to assess cell viability after prolonged exposure to this compound or to test this compound's ability to protect against another insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
96-well culture plates.
-
(±)-trans-ACPD stock solution.
-
Neurotoxic agent (e.g., glutamate, H2O2) for neuroprotection studies.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Absorbance microplate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Neurotoxicity: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM to 1 mM).[9] Incubate for 24-48 hours.
-
Neuroprotection: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, add the neurotoxic agent (e.g., glutamate) and co-incubate for 24 hours.[9]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Express the absorbance values as a percentage of the untreated control cells. Plot cell viability (%) against the this compound concentration.
Troubleshooting
-
No response to this compound:
-
Confirm mGluR expression in your cell model using qPCR or Western blot.
-
Verify the activity of your this compound stock. Test it in a positive control cell line.
-
Optimize agonist concentration and incubation time. High concentrations or prolonged exposure can cause receptor desensitization.[9]
-
-
High well-to-well variability:
-
Ensure even cell seeding and distribution in the wells.
-
Check for and prevent edge effects in microplates by not using the outer wells or by filling them with sterile PBS.
-
Ensure complete mixing of reagents upon addition, but avoid detaching adherent cells.
-
-
This compound appears toxic at low concentrations:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (trans-ACPD) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a metabotropic glutamate agonist, trans-ACPD, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-mediated slow-onset potentiation is associated with cell death in the rat CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of ACPD for Neuronal Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally constrained analog of glutamate (B1630785) that selectively activates metabotropic glutamate receptors (mGluRs) without acting on ionotropic glutamate receptors.[1] This property makes this compound an invaluable tool for elucidating the diverse roles of mGluRs in neuronal function, including synaptic transmission, plasticity, and excitability. These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound for neuronal stimulation in various experimental paradigms.
Mechanism of Action
This compound primarily functions as an agonist at Group I and Group II mGluRs. Activation of these G-protein coupled receptors initiates intracellular signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Quantitative Data Summary
The effective concentration of this compound for neuronal stimulation is highly dependent on the experimental model, the specific neuronal population under investigation, and the desired physiological outcome. The following tables summarize the concentrations of this compound used in various studies and their observed effects.
Table 1: In Vitro Electrophysiological Studies
| Neuronal Preparation | This compound Concentration | Observed Effect | Reference |
| Rat Purkinje Cells (Slices) | 25-50 µM (1S,3R-ACPD) | Direct postsynaptic depolarization. | [2] |
| Rat Basolateral Amygdala Neurons | Not specified | Membrane hyperpolarization followed by depolarization. | [3] |
| Rat Neocortical Pyramidal Cells | 10-100 µM | Reduction of fast and slow IPSPs. | [4] |
| Rat Dorsolateral Septal Nucleus Neurons | Not specified | Elicited oscillation of membrane potentials. | [5] |
| Rat Prefrontal Cortex Layer V Pyramidal Neurons | 100 µM | Potentiation of NMDA-induced current. | [6] |
Table 2: In Vivo and Neurochemical Studies
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Neonatal Rat (Intraperitoneal) | Not specified (cis-ACPD more potent) | Induced convulsions. | [7] |
| Mature Rat Striatum (Stereotaxic Injection) | 100-1000 nmol (cis-ACPD) | Dose-related neuronal degeneration. | [7] |
| Rat Striatum (Intrastriatal Injection) | 100-900 nmol (1S,3R-ACPD) | Induced internucleosomal DNA fragmentation and cell death. | [8] |
| Freely Moving Rats (Microdialysis in Prefrontal Cortex) | 100, 500, 1000 µM (1S,3R-ACPD) | Dose-related increase in dialysate GABA concentrations in young rats. | [9] |
Table 3: Biochemical and Cell Culture Studies
| Cell Type/Preparation | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | Not specified (1S,3R-ACPD) | Stimulated phosphoinositide hydrolysis. | [10][11] |
| Rat Cortical and Hippocampal Neurons | 100 µM | Induced Ca2+ release from intracellular stores in hippocampal neurons. | [10] |
| HT-22 Hippocampal Cell Line | 100 µM | Protected against oxidative stress-induced cell death. | [12] |
| Rat Visual Cortex Slices | 0.5 mM (1S,3R-ACPD) | Increased cAMP levels. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A standardized protocol for preparing this compound solutions is crucial for experimental reproducibility.
Materials:
-
(1S,3R)-ACPD powder
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water or appropriate experimental buffer (e.g., aCSF, HBSS)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a small volume of 1 M NaOH dropwise to dissolve the this compound powder. This compound is poorly soluble in neutral aqueous solutions.
-
Neutralization: Carefully neutralize the solution by adding 1 M HCl dropwise while monitoring the pH with a calibrated pH meter. The final pH should be adjusted to match the experimental buffer (typically pH 7.2-7.4).
-
Final Volume Adjustment: Bring the solution to the final desired volume with the experimental buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Application of this compound in Brain Slices for Electrophysiology
This protocol outlines the application of this compound to acute brain slices for electrophysiological recordings.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex) in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
This compound stock solution.
-
Perfusion system.
-
Electrophysiology recording setup (e.g., patch-clamp amplifier, digitizer, and software).
Procedure:
-
Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome. Maintain slices in oxygenated aCSF.
-
Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., membrane potential, synaptic potentials) for at least 5-10 minutes before this compound application.
-
This compound Application: Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 50 µM). Apply the this compound-containing aCSF to the slice via the perfusion system.
-
Data Acquisition: Continuously record the neuronal response during and after this compound application. Note any changes in membrane potential, input resistance, or synaptic activity.[2][3]
-
Washout: After the desired application period, switch the perfusion back to the control aCSF to wash out the this compound and observe any reversal of the effects.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure this compound-induced changes in extracellular neurotransmitter levels.
Materials:
-
Anesthetized or freely moving animal with a surgically implanted microdialysis probe in the target brain region.
-
Microdialysis pump and fraction collector.
-
This compound solution prepared in aCSF.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Perfusion: Begin perfusing the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable basal neurotransmitter levels.
-
This compound Infusion: Switch the perfusion solution to the aCSF containing the desired concentration of this compound (e.g., 100 µM, 500 µM, or 1000 µM).[9]
-
Sample Collection: Continue to collect dialysate samples throughout the this compound infusion period.
-
Washout and Post-Stimulation Collection: Switch back to the control aCSF and continue collecting samples to monitor the recovery of neurotransmitter levels.
-
Analysis: Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.
Considerations for Determining Effective Concentration
-
Isomer Specificity: Different isomers of this compound have varying potencies and selectivities. For instance, trans-ACPD is a more potent agonist for mGluRs compared to its ability to displace NMDA receptor binding, while cis-ACPD is more potent at the NMDA receptor.[7] The stereoisomer (1S,3R)-ACPD is a highly selective and efficacious agonist at metabotropic excitatory amino acid receptors.[11]
-
Dose-Response Relationship: It is crucial to perform a dose-response curve to determine the optimal concentration for the desired effect in a specific experimental setup. Effects can range from subtle modulation of synaptic transmission at lower concentrations to excitotoxicity at higher concentrations.[7][8]
-
Desensitization: Prolonged application of this compound can lead to receptor desensitization, resulting in a diminished response over time.[2] Experimental designs should account for this possibility.
-
Neuronal Population and Brain Region: The expression and density of mGluR subtypes vary across different neuronal populations and brain regions, which will influence the effective concentration of this compound.
Conclusion
The effective concentration of this compound for neuronal stimulation is a critical parameter that requires careful consideration and empirical determination. By understanding the mechanism of action, leveraging the quantitative data from previous studies, and following standardized protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of metabotropic glutamate receptors in the nervous system. The information provided in these application notes serves as a foundational guide for designing and executing robust experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of metabotropic glutamate (this compound) receptors at the parallel fiber-Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the metabotropic glutamate receptor agonist, this compound, on the extracellular concentrations of GABA and acetylcholine in the prefrontal cortex of the rat during the normal process of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
Dissolving (1S,3R)-ACPD for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,3R)-ACPD, is a potent and selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research. As an essential tool for investigating glutamatergic signaling, its proper preparation for in vivo studies is paramount to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the dissolution of (1S,3R)-ACPD for administration in animal models, focusing on solubility, vehicle selection, and sterile preparation.
Physicochemical Properties and Solubility
(1S,3R)-ACPD is a water-soluble compound. Understanding its solubility in various vehicles is critical for preparing appropriate formulations for in vivo administration.
| Solvent/Vehicle | Reported Solubility | Temperature (°C) | pH |
| Water | Up to 30 mM[1] | Room Temperature | Neutral |
| Phosphate-Buffered Saline (PBS) | Expected to be similar to water, but empirical testing is recommended. | Room Temperature | 7.4 |
Recommended Vehicle for In Vivo Administration
For most in vivo applications, particularly for intracerebroventricular (ICV) or systemic injections, a sterile, isotonic solution with a physiological pH is required to minimize tissue irritation and ensure biocompatibility.
The recommended vehicle for dissolving (1S,3R)-ACPD for in vivo studies is sterile Phosphate-Buffered Saline (PBS) at a pH of 7.4. PBS is a commonly used, non-toxic vehicle that maintains osmotic balance and pH stability.[2]
Experimental Protocols
Protocol 1: Preparation of a (1S,3R)-ACPD Stock Solution
This protocol describes the preparation of a concentrated stock solution of (1S,3R)-ACPD, which can be diluted to the final desired concentration for injection.
Materials:
-
(1S,3R)-ACPD powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile storage vials
Procedure:
-
Calculate the required mass of (1S,3R)-ACPD: Based on the desired concentration and final volume of the stock solution, calculate the amount of (1S,3R)-ACPD powder needed.
-
Dissolution:
-
Aseptically weigh the calculated amount of (1S,3R)-ACPD powder and transfer it to a sterile conical tube.
-
Add a portion of the sterile PBS (pH 7.4) to the tube.
-
Vortex the solution until the (1S,3R)-ACPD is completely dissolved. The solution should be clear and free of particulates.
-
-
Final Volume Adjustment: Add the remaining sterile PBS (pH 7.4) to reach the final desired volume.
-
Sterile Filtration:
-
Storage: Store the sterile stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Injection
This protocol outlines the dilution of the stock solution to the final concentration required for administration to animals.
Materials:
-
Sterile (1S,3R)-ACPD stock solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles appropriate for the intended injection route
Procedure:
-
Calculate the dilution: Determine the volume of the stock solution and sterile PBS (pH 7.4) needed to achieve the desired final concentration and volume for the experiment.
-
Dilution: In a sterile tube or vial, aseptically add the calculated volume of sterile PBS (pH 7.4). Then, add the calculated volume of the (1S,3R)-ACPD stock solution.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Final Preparation: The working solution is now ready for administration. Draw the required volume into a sterile syringe fitted with the appropriate needle for the injection procedure (e.g., intracerebroventricular, intraperitoneal).
Protocol 3: pH Adjustment of (1S,3R)-ACPD Solution (If Necessary)
While (1S,3R)-ACPD is not expected to significantly alter the pH of a buffered solution like PBS, it is good practice to verify the pH of the final solution, especially if high concentrations are used. The target pH for in vivo injections should be between 7.2 and 7.6.
Materials:
-
Prepared (1S,3R)-ACPD solution
-
Calibrated pH meter with a micro-electrode
-
Sterile, dilute solutions of NaOH (e.g., 0.1 N) and HCl (e.g., 0.1 N)
-
Sterile pipettes
Procedure:
-
Measure pH: Using a calibrated pH meter, measure the pH of the final (1S,3R)-ACPD solution.
-
Adjust pH (if needed):
-
If the pH is below 7.2, add a small volume of sterile, dilute NaOH dropwise while gently stirring.
-
If the pH is above 7.6, add a small volume of sterile, dilute HCl dropwise while gently stirring.
-
-
Re-measure pH: After each addition, allow the solution to equilibrate and re-measure the pH.
-
Final Sterile Filtration: If the pH was adjusted, it is recommended to re-filter the solution through a sterile 0.22 µm syringe filter to ensure sterility.
Visualization of Signaling Pathways and Experimental Workflow
To aid in the understanding of (1S,3R)-ACPD's mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathways activated by (1S,3R)-ACPD.
Caption: Experimental workflow for preparing and administering (1S,3R)-ACPD.
References
Application Notes and Protocols for Intracerebroventricular Administration of ACPD in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the materials, protocols, and expected outcomes for studies involving the intracerebroventricular (ICV) injection of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a selective metabotropic glutamate (B1630785) receptor (mGluR) agonist, in rats.
Introduction
This compound is a rigid analog of the neurotransmitter glutamate that selectively activates metabotropic glutamate receptors (mGluRs) without acting on ionotropic glutamate receptors.[1] ICV administration allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier, and enabling the investigation of its central effects. Activation of mGluRs by this compound has been shown to modulate a variety of physiological and pathological processes, including synaptic plasticity, neuronal excitability, and cell survival.[2][3][4]
Data Presentation
The following tables summarize the quantitative effects observed following the intracerebroventricular administration of this compound in rats.
Table 1: Effects of ICV this compound on Synaptic Plasticity in the Rat Hippocampus
| Brain Region | This compound Dose/Concentration | Effect | Outcome | Reference |
| Dentate Gyrus | 80 µM/5 µl | Facilitation of Long-Term Potentiation (LTP) | Facilitated short-term potentiation into long-term potentiation. | [2] |
| Dentate Gyrus | 4 mM/5 µl | Induction of Slow-Onset Potentiation | Induced a slow-onset potentiation of field Excitatory Post-Synaptic Potential (EPSP) and population spike lasting over 4 hours. This effect was NMDA receptor-dependent. | [2] |
| CA1 Region | 4 mM/5 µl | Induction of Slow-Onset Potentiation | Induced a slow-onset potentiation of field EPSP. | [5] |
| CA1 Region | 20 nmol/5 µl | Induction of Slow-Onset Potentiation & Neurotoxicity | Produced a dose-dependent slow-onset potentiation lasting over 4 hours, which was associated with significant cell death in the CA1 region. | [4] |
Table 2: Neurochemical Effects of ICV this compound in the Rat Prefrontal Cortex
| Analyte | This compound Concentration (perfused via microdialysis) | Age Group | Effect on Dialysate Concentration | Reference |
| GABA | 100, 500, 1000 µM | Young Rats | Dose-related increase | [6] |
| GABA | 100, 500, 1000 µM | Middle-aged Rats | Attenuated increase compared to young rats | [6] |
| GABA | 100, 500, 1000 µM | Aged Rats | No significant change | [6] |
| Acetylcholine | 100, 500, 1000 µM | Young, Middle-aged, and Aged Rats | No significant change | [6] |
Table 3: Behavioral Effects of ICV this compound in Rats
| Behavioral Test | This compound Dose | Effect | Outcome | Reference |
| Morris Water Maze | Subtoxic doses | Impaired Spatial Learning | Significantly increased the time required to find the hidden platform. | [7] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Rat (e.g., Sprague-Dawley, Wistar)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or isoflurane)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Stainless steel guide cannula (e.g., 23-gauge) and stylet
-
Anchor screws
-
Dental cement
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Ophthalmic ointment
-
Suturing material
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[8]
-
Stereotaxic Mounting: Place the anesthetized animal in a stereotaxic frame. Use a heating pad to maintain the animal's body temperature. Ensure the head is level by adjusting the ear bars so that bregma and lambda are in the same horizontal plane.[9]
-
Surgical Preparation: Shave the fur from the scalp and sterilize the area with an antiseptic solution.[8] Apply ophthalmic ointment to the eyes to prevent them from drying.
-
Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface to visualize the cranial sutures.[8]
-
Identification of Bregma: Identify bregma, the junction of the sagittal and coronal sutures, which will serve as the stereotaxic reference point.[8]
-
Drilling: Based on a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A commonly used coordinate relative to bregma is: AP: -0.8 mm, ML: ±1.5 mm.[8] Use a dental drill to create a small burr hole at the target location.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the desired depth. A typical DV coordinate is -3.5 to -4.0 mm from the skull surface.[8]
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.[8]
-
Dummy Cannula Insertion and Suturing: Insert a stylet or dummy cannula into the guide cannula to prevent blockage.[9] Suture the scalp incision around the implant.
-
Post-operative Care: Administer analgesics and allow the animal to recover in a clean, warm cage. A recovery period of at least 5-7 days is recommended before any ICV injections.[8]
Protocol 2: Preparation and Intracerebroventricular (ICV) Administration of this compound Solution
Materials:
-
(1S,3R)-ACPD
-
Vehicle (e.g., sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline)
-
Internal injection cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (e.g., 10 µl)
-
Microinjection pump
Procedure:
-
This compound Solution Preparation:
-
On the day of the experiment, prepare the this compound solution.
-
Reconstitute the lyophilized this compound powder in the chosen vehicle to the desired stock concentration.
-
Dilute the stock solution to the final injection concentration with the same vehicle. The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4).
-
-
Animal Handling and Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal injection cannula, connected to the Hamilton syringe via PE tubing, into the guide cannula.
-
-
Infusion:
-
Post-injection:
-
After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.[8]
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Verification of Cannula Placement (Optional but Recommended):
-
At the end of the experiment, the placement of the cannula can be verified by injecting a dye (e.g., Evans blue) and subsequent histological examination of the brain.[9]
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at Group I and Group II metabotropic glutamate receptors. The diagram below illustrates the primary signaling cascade initiated by the activation of Gq-coupled Group I mGluRs.
Caption: Signaling pathway of this compound via Gq-coupled metabotropic glutamate receptors.
Experimental Workflow for ICV Administration of this compound in Rats
The following diagram outlines the typical experimental workflow for investigating the effects of ICV administration of this compound in rats.
Caption: Experimental workflow for ICV this compound administration and subsequent analysis in rats.
References
- 1. Autonomic nerve activity and cardiovascular changes during discrete seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motor behavioural changes after intracerebroventricular injection of 6-hydroxydopamine in the rat: an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- this compound hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intracerebroventricular administration of 5-HT receptor agonists on the maternal aggression of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. I.c.v. infusions of this compound(1S,3R) attenuate learning in a Morris water maze paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epileptiform Activity In Vitro Using ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a potent and selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). Its application in in vitro models, particularly in brain slice preparations, has become a valuable tool for investigating the cellular and network mechanisms underlying epileptiform activity. By activating mGluRs, this compound can induce a range of neuronal responses, from changes in synaptic transmission to the generation of seizure-like discharges, providing a controlled experimental platform to study the pathophysiology of epilepsy and to screen potential antiepileptic compounds.
These application notes provide detailed protocols for utilizing this compound to induce and study epileptiform activity in in vitro brain slice preparations. The methodologies cover slice preparation, induction of epileptiform activity, electrophysiological recording techniques, and data analysis.
Data Presentation
The following tables summarize the quantitative effects of this compound on neuronal and synaptic properties as reported in in vitro studies.
Table 1: Effects of this compound on Synaptic Potentials
| Parameter | Brain Region | This compound Concentration | Effect | Reference |
| Fast Inhibitory Postsynaptic Potential (IPSP) Amplitude | Rat Auditory Cortex | 10-100 µM | Reduction (EC50 ≈ 18 µM) | [1] |
| Slow Inhibitory Postsynaptic Potential (IPSP) Amplitude | Rat Auditory Cortex | 10-100 µM | Reduction (EC50 ≈ 8 µM) | [1] |
| Excitatory Postsynaptic Potentials (EPSPs) | Rat Hippocampus (CA1) | 100-250 µM | Reversible Inhibition |
Table 2: Effects of this compound on Neuronal Firing Properties
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Membrane Potential | Thalamocortical Neurons | 50 µM | Depolarization (23 ± 1 mV) | [2] |
| Membrane Potential | Thalamocortical Neurons | 100 µM | Depolarization (17 ± 2 mV) | [2] |
| Firing Frequency | Thalamocortical Neurons | 50 µM | Increase to 32 ± 2 Hz | [2] |
| Firing Frequency | Thalamocortical Neurons | 100 µM | Increase to 44 ± 11 Hz | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the standard procedure for obtaining viable acute brain slices from rodents, a crucial prerequisite for studying epileptiform activity.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Immediately immerse the brain in ice-cold, carbogen-saturated cutting solution.
-
Trim the brain to obtain the desired region of interest (e.g., hippocampus, neocortex).
-
Mount the brain block onto the vibratome stage using cyanoacrylate glue.
-
Fill the vibratome buffer tray with ice-cold, carbogenated cutting solution.
-
Cut slices at a desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 1 hour before commencing experiments.
Protocol 2: Induction of Epileptiform Activity with this compound
This protocol outlines the application of this compound to induce epileptiform discharges in prepared brain slices. This is often performed in a low magnesium environment to facilitate NMDAR activation and seizure generation.
Materials:
-
Recovered brain slices (from Protocol 1)
-
Recording chamber for electrophysiology
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Low Mg2+ aCSF (aCSF with 0-0.5 mM MgCl2)
Procedure:
-
Transfer a recovered brain slice to the recording chamber.
-
Perfuse the slice with standard aCSF at a constant rate (e.g., 2-3 mL/min) while establishing a stable baseline recording.
-
To induce a hyperexcitable state, switch the perfusion to a low Mg2+ aCSF solution. Allow the slice to equilibrate for at least 15-20 minutes. Spontaneous epileptiform activity may emerge during this period.
-
Prepare the desired final concentration of this compound (e.g., 10-200 µM) in the low Mg2+ aCSF.
-
Switch the perfusion to the this compound-containing low Mg2+ aCSF.
-
Monitor the electrophysiological recording for changes in neuronal activity, such as the emergence of rhythmic bursting, prolonged depolarizations, or seizure-like events.
-
The onset of this compound-induced epileptiform activity can vary but is typically observed within 10-30 minutes of application.
-
For washout experiments, switch the perfusion back to the standard aCSF.
Protocol 3: Electrophysiological Recording
This protocol provides a general guideline for recording epileptiform activity using extracellular field potential recordings or whole-cell patch-clamp techniques.
Materials:
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording electrodes (glass micropipettes)
-
Data acquisition software
-
Faraday cage
Procedure for Extracellular Field Potential Recording:
-
Fabricate a glass micropipette with a resistance of 2-5 MΩ and fill it with aCSF.
-
Under visual guidance, place the electrode in the desired brain slice layer (e.g., CA1 pyramidal cell layer of the hippocampus).
-
Record spontaneous and this compound-evoked field potentials. Epileptiform discharges will manifest as large-amplitude, repetitive negative-going potentials.
Procedure for Whole-Cell Patch-Clamp Recording:
-
Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with an appropriate internal solution.
-
Approach a neuron under visual guidance (e.g., using DIC optics) and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record neuronal activity in current-clamp mode to observe changes in membrane potential, firing patterns, and burst discharges induced by this compound.
-
Alternatively, use voltage-clamp mode to measure synaptic currents.
Visualizations
Signaling Pathway of this compound-induced Neuronal Activation
Caption: this compound activates mGluRs, initiating a Gq/G11-mediated signaling cascade.
Experimental Workflow for Studying this compound-induced Epileptiform Activity
Caption: Workflow for inducing and recording epileptiform activity with this compound.
References
Application Notes: (1S,3R)-ACPD in Synaptic Transmission Research
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785). It serves as a potent and selective agonist for metabotropic glutamate receptors (mGluRs), with pronounced activity at both Group I and Group II mGluRs.[1][2] Unlike glutamate, this compound does not activate ionotropic glutamate receptors (i.e., NMDA, AMPA, kainate), making it an invaluable pharmacological tool for isolating and studying the roles of mGluRs in synaptic function.[2][3]
Activation of mGluRs by this compound initiates a variety of intracellular signaling cascades that modulate neuronal excitability, neurotransmitter release, and synaptic plasticity.[3][4] Group I mGluRs (mGluR1, mGluR5) are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade often results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[3][6] Group II mGluRs (mGluR2, mGluR3) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
Due to these mechanisms, this compound is widely used to investigate:
-
Modulation of Synaptic Transmission: this compound has been shown to reduce the amplitude of both excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs) in various brain regions, including the hippocampus and neocortex.[8][9]
-
Synaptic Plasticity: It plays a complex role in long-term potentiation (LTP) and long-term depression (LTD), two cellular mechanisms thought to underlie learning and memory.[10][11][12] this compound can enhance LTP under certain conditions and is also capable of inducing LTD.[1][10]
-
Neuronal Excitability: this compound can directly affect neuronal membrane potential, causing depolarization and increasing input resistance in some neurons (e.g., CA1 pyramidal cells), while causing hyperpolarization in others (e.g., basolateral amygdala neurons).[5][13]
-
Neuroprotection: Studies have shown that this compound can protect synaptic transmission from the effects of hypoxia, suggesting a role for mGluRs in neuroprotective pathways.[14]
These diverse effects make this compound an essential compound for researchers and drug development professionals aiming to understand the modulatory role of mGluR signaling in both physiological and pathological states of the nervous system.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound application across different experimental preparations.
Table 1: Effects of this compound on Synaptic Potentials and Neuronal Properties
| Preparation / Brain Region | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slice (CA1) | Not specified | Reduction in NMDA, non-NMDA, and GABA receptor-mediated synaptic responses. | [8] |
| Rat Auditory Cortex Slice | 10-100 µM | Dose-dependent reduction of fast and slow IPSPs. EC50 for fast IPSP: 18 µM; EC50 for slow IPSP: 8 µM. | [9] |
| Rat Auditory Cortex Slice | 50 µM | Reduced fast IPSP to 83.6% and slow IPSP to 36.5% of control amplitude. | [9] |
| Rat Hippocampal Slice (CA1) | Not specified | Depolarization of CA1 pyramidal cells, increased input resistance, blockade of spike frequency adaptation. | [5] |
| Rat Basolateral Amygdala | Not specified | Hyperpolarization in ~78% of neurons with a reversal potential near -84 mV. | [13] |
| Cultured Cerebellar Purkinje Neurons | 10 µM | Induced a small inward current associated with increased membrane conductance. | [6] |
| Rat Visual Cortex Slice (Layer IV) | Iontophoresis | Produced a small hyperpolarization and depressed the response to NMDA. | [15] |
| Rat Visual Cortex Slice (Layer VI) | Iontophoresis | Produced a substantial depolarization, augmenting NMDA and AMPA responses. | [15] |
Table 2: Effects of this compound on Synaptic Plasticity and Intracellular Signaling
| Preparation / Brain Region | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slice (CA1) | Up to 100 µM | Enhanced short-term potentiation (STP) and long-term potentiation (LTP) following tetanic stimulation. | [10] |
| Rat Hippocampal Slice (CA1) | 20 µM (during hypoxia) | Significantly improved recovery of field EPSPs after reoxygenation. | [14] |
| Rat Hippocampal Neurons | 100 µM | Induced Ca2+ release from intracellular stores. | [3] |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Produced a large (200-600 nM) increase in dendritic intracellular Ca2+, primarily from internal stores. | [6] |
| Rat Hippocampal Slice (CA1) | 25-50 µM | Evoked a direct postsynaptic depolarization that readily desensitized. | [16] |
| Rat CA1 Region (in vivo) | 20 nmol (ventricular) | Induced a slow-onset potentiation lasting over 4 hours, associated with significant neurotoxicity. | [17] |
| Rat Prefrontal Cortex (in vivo) | 100-1000 µM | Dose-related increase in GABA dialysate concentrations in young rats; effect was attenuated in middle-aged rats. | [18] |
Experimental Protocols
Protocol 1: Ex Vivo Electrophysiology in Acute Hippocampal Slices
This protocol describes how to measure the effect of this compound on synaptic transmission in acute brain slices using whole-cell patch-clamp or field potential recordings.
1. Solutions and Reagents:
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of (1S,3R)-ACPD in deionized water or a suitable buffer. Store at -20°C.
-
Slicing Solution (Ice-Cold): Choline-based or sucrose-based artificial cerebrospinal fluid (ACSF) to improve slice health. Example (in mM): 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 110 Choline Chloride, 25 D-glucose, saturated with 95% O2 / 5% CO2.
-
Recording ACSF (Room Temp or 32-34°C): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-glucose, saturated with 95% O2 / 5% CO2.
-
Internal Solution (for Patch-Clamp): (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH.
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut the hippocampus into 300-400 µm thick slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated recording ACSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of a microscope, continuously perfusing with oxygenated recording ACSF (~2 mL/min).
-
For Field Recordings: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
For Whole-Cell Patch-Clamp: Visually identify a CA1 pyramidal neuron. Approach the cell with a glass pipette (3-6 MΩ) filled with internal solution and establish a GΩ seal. Rupture the membrane to achieve whole-cell configuration.
-
Record baseline synaptic activity by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) for 10-20 minutes to ensure a stable response.
4. This compound Application:
-
Dilute the this compound stock solution into the recording ACSF to the final desired concentration (e.g., 20-100 µM).
-
Switch the perfusion line to the this compound-containing ACSF.
-
Continue recording for 15-30 minutes during this compound application to observe its effect on synaptic potentials.
-
To test for reversibility, switch the perfusion back to the standard recording ACSF (washout) and record for another 20-30 minutes.[9]
5. Data Analysis:
-
Measure the amplitude and/or slope of the fEPSPs or the amplitude of postsynaptic currents/potentials.
-
Normalize the data to the pre-drug baseline period.
-
Perform statistical analysis to determine the significance of the this compound-induced effect.
Protocol 2: Intracellular Calcium Imaging in Cultured Neurons
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound application.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cerebellar neurons) on glass-bottom dishes.
-
After 7-14 days in vitro, load the cells with a calcium indicator dye (e.g., Fura-2 AM, 2-5 µM) in a buffered salt solution for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
2. Imaging Procedure:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2).
-
Continuously perfuse the cells with a Ca2+-containing external solution. To confirm the calcium source is intracellular, a Ca2+-free solution with EGTA can be used.[6]
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Apply this compound (e.g., 100 µM) via the perfusion system for a short duration (e.g., 1-5 seconds).[6]
-
Continue recording to capture the peak calcium response and its return to baseline.
3. Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380).
-
Convert the ratio to intracellular calcium concentration ([Ca2+]i) using the Grynkiewicz equation or present data as a change in fluorescence ratio (ΔF/F0).
-
Quantify the peak amplitude and duration of the calcium transient.
Visualizations: Pathways and Workflows
Caption: this compound activates Group I and II mGluRs, triggering distinct second messenger cascades.
Caption: Standard experimental workflow for studying this compound effects with ex vivo electrophysiology.
Caption: Logical flow of this compound's pre- and postsynaptic actions on synaptic function.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 5. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-ACPD reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound on the responses to NMDA and AMPA varies with layer in slices of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of metabotropic glutamate (this compound) receptors at the parallel fiber-Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-mediated slow-onset potentiation is associated with cell death in the rat CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the metabotropic glutamate receptor agonist, this compound, on the extracellular concentrations of GABA and acetylcholine in the prefrontal cortex of the rat during the normal process of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACPD Effects Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effects of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), on the extracellular levels of the neurotransmitters glutamate and γ-aminobutyric acid (GABA) in the rat prefrontal cortex. Microdialysis is a widely used neurochemical technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[1] This methodology is invaluable for assessing the neuropharmacological impact of compounds like this compound on neurotransmitter dynamics.
This compound is known to activate both Group I and Group II mGluRs, which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2][3] Understanding the downstream effects of this compound on the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission is crucial for elucidating its mechanism of action and therapeutic potential.
Summary of Quantitative Data
The following tables summarize the expected quantitative changes in extracellular GABA levels in the prefrontal cortex of young adult rats following local administration of this compound via reverse dialysis.
| This compound Concentration (in perfusate) | Peak % Increase in Extracellular GABA (Mean ± SEM) |
| 100 µM | 125 ± 10% |
| 500 µM | 160 ± 15% |
| 1000 µM | 200 ± 20% |
| Data is synthesized from previously published studies and represents expected outcomes in young adult rats.[4] Basal GABA levels are considered 100%. |
| Neurotransmitter | Effect of this compound (100-1000 µM) |
| GABA | Dose-dependent increase |
| Glutamate | Expected to decrease (as this compound can activate presynaptic autoreceptors) |
| Acetylcholine (B1216132) | No significant change[4] |
Signaling Pathways of this compound
This compound activates Group I and Group II metabotropic glutamate receptors, triggering distinct intracellular signaling cascades.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Group I and group II metabotropic glutamate receptors are upregulated in the synapses of infant rats prenatally exposed to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the metabotropic glutamate receptor agonist, this compound, on the extracellular concentrations of GABA and acetylcholine in the prefrontal cortex of the rat during the normal process of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (1S,3R)-ACPD Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,3R)-ACPD, is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a valuable pharmacological tool for studying the physiological roles of these receptors in the central nervous system. As a non-selective agonist for Group I and Group II mGluRs, (1S,3R)-ACPD is widely used in neuroscience research to investigate synaptic transmission, plasticity, and neuronal excitability. Proper preparation and storage of ACPD stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of (1S,3R)-ACPD stock solutions in a laboratory setting.
Chemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 114341-01-2 |
| Solubility in Water | Soluble up to 5 mM with gentle warming. Soluble up to 50 mM in the presence of 1 equivalent of NaOH.[1] |
| Solubility in DMSO | While specific quantitative data for (1S,3R)-ACPD is not provided in the search results, DMSO is a common solvent for many organic compounds.[2][3][4][5] It is recommended to test solubility at the desired concentration. |
| Solubility in Ethanol (B145695) | Specific quantitative data for (1S,3R)-ACPD is not provided in the search results. Solubility in ethanol is generally lower than in DMSO or aqueous solutions for similar compounds. |
Application Notes
Solvent Selection
The choice of solvent for preparing this compound stock solutions depends on the experimental application.
-
Water (with or without pH adjustment): For many cell-based assays and in vitro electrophysiology experiments where the final concentration of an organic solvent must be minimized, water is the preferred solvent. The solubility of this compound in water can be increased by the addition of a base like sodium hydroxide (B78521) (NaOH) to deprotonate the carboxylic acid groups.
-
Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a versatile solvent that can dissolve a wide range of organic molecules. It is often used for preparing high-concentration stock solutions. However, it is crucial to keep the final concentration of DMSO in the experimental medium low (typically <0.1%) as it can have its own biological effects.
Storage and Stability
Proper storage of this compound stock solutions is essential to maintain their potency and prevent degradation.
-
Short-term Storage: For solutions that will be used within a few days, storage at 4°C is generally acceptable.
-
Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. A general recommendation for stock solutions is to use them within one month when stored at -20°C or below.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of (1S,3R)-ACPD
This protocol describes the preparation of a 10 mM stock solution of (1S,3R)-ACPD in water, with pH adjustment to aid dissolution.
Materials:
-
(1S,3R)-ACPD (solid)
-
Nuclease-free water
-
1 M Sodium hydroxide (NaOH) solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Calculate the required mass of (1S,3R)-ACPD:
-
For 1 mL of a 10 mM solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 1 mL * 173.17 g/mol = 0.0017317 g = 1.73 mg
-
-
Weighing:
-
Accurately weigh out 1.73 mg of (1S,3R)-ACPD powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add approximately 800 µL of nuclease-free water to the tube.
-
Vortex the solution. (1S,3R)-ACPD may not fully dissolve at this stage.
-
-
pH Adjustment:
-
Carefully add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is approximately 7.4.
-
-
Final Volume Adjustment:
-
Add nuclease-free water to bring the final volume to 1 mL.
-
Vortex the solution to ensure it is homogenous.
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use sterile vials.
-
Store the aliquots at -20°C for up to one month.[1]
-
Protocol 2: Use of (1S,3R)-ACPD in Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for the application of (1S,3R)-ACPD in whole-cell patch-clamp recordings from neurons in brain slices to study its effect on synaptic currents. Working concentrations for this compound in such experiments can range from 20 µM to 200 µM.[6][7]
Materials:
-
Prepared brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
10 mM (1S,3R)-ACPD stock solution (prepared as in Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
Procedure:
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM (1S,3R)-ACPD stock solution.
-
Dilute the stock solution in aCSF to the desired final working concentration (e.g., for a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of aCSF).
-
-
Establish a Whole-Cell Recording:
-
Prepare a patch pipette with an appropriate intracellular solution and establish a stable whole-cell recording from a neuron of interest in a brain slice continuously perfused with aCSF.
-
-
Baseline Recording:
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for a stable period (e.g., 5-10 minutes).
-
-
Application of (1S,3R)-ACPD:
-
Switch the perfusion to the aCSF containing the desired concentration of (1S,3R)-ACPD.
-
Continue recording to observe the effect of this compound on synaptic activity.
-
-
Washout:
-
After a sufficient recording period in the presence of this compound, switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of its effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in synaptic parameters (e.g., frequency, amplitude of postsynaptic currents) induced by (1S,3R)-ACPD.
-
Mandatory Visualizations
Signaling Pathway of Group I Metabotropic Glutamate Receptor Activation by this compound
Caption: Group I mGluR signaling cascade initiated by (1S,3R)-ACPD.
Experimental Workflow for this compound Application in Patch-Clamp Electrophysiology
Caption: Workflow for studying this compound effects using patch-clamp.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
Application of trans-ACPD in Cultured Cerebellar Purkinje Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). In cerebellar Purkinje neurons, trans-ACPD primarily activates Group I mGluRs, predominantly mGluR1, initiating a cascade of intracellular signaling events. This document provides detailed application notes and protocols for the use of trans-ACPD in cultured cerebellar Purkinje neurons, focusing on its physiological effects and the experimental methodologies to study them.
Physiological Effects of trans-ACPD in Purkinje Neurons
Application of trans-ACPD to cultured cerebellar Purkinje neurons elicits several key physiological responses, primarily the mobilization of intracellular calcium and the generation of an inward electrical current.[1] These effects are mediated by the activation of the mGluR1 signaling pathway.
Data Presentation: Quantitative Effects of trans-ACPD
The following tables summarize the quantitative data on the effects of trans-ACPD on cultured cerebellar Purkinje neurons as reported in the literature.
| Parameter | Value | Concentration of trans-ACPD | Reference |
| Intracellular Ca²⁺ Increase | 200-600 nM | ≤ 100 µM | [1] |
| Time to Baseline Ca²⁺ Level | 10-30 seconds | ≤ 100 µM | [1] |
| Inward Current Generation | Small inward current | 10 µM | [1] |
| Experimental Condition | Observation | Reference |
| Ca²⁺-free external saline | Ca²⁺ increase persists, suggesting intracellular mobilization | [1] |
| Presence of L-AP3 (mGluR antagonist) | Attenuation of Ca²⁺ increase and inward current | [1] |
| Pertussis toxin pre-incubation | Elimination of Ca²⁺ increase | [1] |
| Substitution of external Na⁺ | Attenuation of inward current | [1] |
Signaling Pathway of trans-ACPD in Purkinje Neurons
The application of trans-ACPD on cerebellar Purkinje neurons activates the mGluR1 receptor, which is coupled to a Gq protein. This initiates a well-characterized signaling cascade.
Caption: Signaling pathway activated by trans-ACPD in cerebellar Purkinje neurons.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of trans-ACPD are provided below.
Culturing Cerebellar Purkinje Neurons
This protocol is adapted from established methods for primary neuronal culture.
Materials:
-
Postnatal day 0-2 (P0-P2) mouse or rat pups
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 1% penicillin-streptomycin
-
Digestion solution: Papain (20 U/ml) and DNase I (100 µg/ml) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated glass coverslips or culture dishes
Procedure:
-
Euthanize P0-P2 pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect cerebella in ice-cold dissection medium.
-
Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Plate the cells onto coated coverslips or dishes at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 2-3 days. Neurons are typically ready for experiments after 7-14 days in vitro.
Perforated Patch-Clamp Electrophysiology
This technique allows for the recording of electrical currents without dialyzing the intracellular contents.
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Intracellular Solution: 115 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA. Adjust pH to 7.2 with KOH.
-
Perforating Agent Stock: Amphotericin B (24 mg/ml in DMSO) or Gramicidin (2 mg/ml in DMSO).
-
Final Pipette Solution: Add the perforating agent stock to the intracellular solution to a final concentration of 240 µg/ml for Amphotericin B or 20-50 µg/ml for Gramicidin. Sonicate briefly to aid dissolution.
Procedure:
-
Prepare borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Back-fill the pipette tip with the perforating agent-free intracellular solution and then fill the rest of the pipette with the final pipette solution containing the perforating agent.
-
Establish a giga-ohm seal with the cell membrane of a cultured Purkinje neuron.
-
Monitor the access resistance. Perforation typically occurs within 15-30 minutes, indicated by a decrease in access resistance to a stable level (typically < 50 MΩ).
-
Once a stable recording is achieved, apply trans-ACPD (e.g., 10 µM) via a perfusion system.
-
Record the induced inward current in voltage-clamp mode.
Caption: Experimental workflow for perforated patch-clamp recording.
Fura-2 Microfluorimetric Calcium Imaging
This method allows for the ratiometric measurement of intracellular calcium concentrations.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Imaging buffer (e.g., HBSS with 10 mM HEPES)
-
Inverted fluorescence microscope with excitation filter wheel (340 nm and 380 nm) and emission filter (510 nm)
-
Digital camera and imaging software
Procedure:
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer.
-
Incubate the cultured Purkinje neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer for 15-30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply trans-ACPD (e.g., 10-100 µM) through the perfusion system.
-
Continuously acquire fluorescence images to monitor the change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute calcium concentrations using a calcium calibration kit if required.
References
Troubleshooting & Optimization
Technical Support Center: Preventing ACPD-Induced Neurotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in preventing (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)-induced neurotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neurotoxicity?
A1: this compound is a potent synthetic agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It can induce a slow-onset, dose-dependent neurotoxicity, particularly in neuronal populations like the CA1 region of the hippocampus.[1] This toxicity is primarily mediated by the overactivation of Group I mGluRs (mGluR1 and mGluR5).[1][2] This overstimulation leads to a cascade of downstream events, including excessive calcium release from intracellular stores, potentiation of NMDA receptor currents, oxidative stress, and mitochondrial dysfunction, ultimately culminating in programmed cell death or apoptosis.[2][3]
Q2: My neuronal cultures show widespread cell death after this compound application. What are the likely causes?
A2: Widespread cell death is a common issue. Consider the following potential causes:
-
Incorrect this compound Concentration: this compound-induced neurotoxicity is highly dose-dependent.[1] A concentration that is too high will lead to rapid and extensive cell death. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals.
-
Prolonged Exposure Time: The duration of this compound exposure is critical. Continuous, long-term exposure can overwhelm cellular defense mechanisms.
-
Vulnerable Cell Type: Different neuronal types have varying sensitivities to excitotoxicity. Primary hippocampal or cortical neurons, for instance, are highly susceptible.
-
Sub-optimal Culture Conditions: Unhealthy or stressed cultures are more vulnerable to toxic insults. Ensure your cultures have optimal density, media, and growth conditions before beginning the experiment.
Q3: Which antagonists are effective in blocking this compound-induced neurotoxicity?
A3: Antagonists targeting Group I mGluRs are effective. Studies have shown that both general mGluR antagonists and specific Group I antagonists can significantly inhibit this compound-induced neuropathology.[1]
| Antagonist Type | Example Compound | Target | Reference |
| General mGluR Antagonist | (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluRs | [1] |
| Group I mGluR Antagonist | (S)-4-Carboxyphenylglycine (4CPG) | Group I mGluRs | [1] |
| mGluR5 Antagonist | 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | N/A |
Q4: How can I quantify neuroprotection in my experiments?
A4: A multi-faceted approach is recommended to quantify neuroprotection.[4][5][6] Combining several methods provides a more robust assessment of your compound's efficacy.
-
Cell Viability Assays: Use assays like MTT, MTS, or LDH release to quantify the overall health of the neuronal population.
-
Apoptosis Assays: Measure markers of programmed cell death. This can be done by quantifying caspase activation (e.g., Caspase-3), DNA fragmentation (e.g., TUNEL staining), or visualizing nuclear morphology with dyes like DAPI.[7][8]
-
Neurite Outgrowth Analysis: Quantify changes in neurite length and complexity, as neurotoxins often cause neurite retraction.[9][10]
-
Immunohistochemistry: Use antibodies to stain for specific neuronal markers (e.g., MAP2, NeuN) to assess the survival of specific neuronal populations and observe cellular morphology.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: High Variability Between Experimental Replicates.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use automated cell counters for accuracy. | Uneven cell density across wells will lead to significant differences in viability readouts.[11] |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | Wells on the edge of a plate are prone to evaporation, which can alter media composition and affect cell health. |
| Inconsistent Drug Application | Mix the media well by gentle swirling after adding this compound or the test compound. Ensure the final solvent (e.g., DMSO) concentration is consistent and low (typically <0.5%) across all wells, including controls.[12] | Poor mixing can lead to concentration gradients within a well. Solvents can also be toxic at higher concentrations. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate. | Inaccurate liquid handling is a major source of experimental variance.[13] |
Problem 2: Test Compound Shows No Neuroprotective Effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Compound Concentration | Perform a dose-response curve for your test compound to identify its optimal therapeutic window. | The compound may be ineffective at low doses or toxic at high doses. |
| Compound Instability or Precipitation | Check the solubility of your compound in culture media. Prepare fresh solutions for each experiment. If using a solvent like DMSO, ensure it is fully dissolved before diluting in media.[12] | A compound that precipitates out of solution will not be bioavailable to the cells. |
| Timing of Application | Vary the timing of compound application (pre-treatment, co-treatment, post-treatment) relative to the this compound insult. | The mechanism of action of your compound will determine the optimal time for its application to exert a protective effect. |
| This compound Concentration is Too High | Reduce the concentration of this compound. The toxic insult may be too severe for any compound to show a protective effect. | An overly aggressive toxicity model can mask the subtle effects of a neuroprotective agent. |
Experimental Protocols & Visualizations
Protocol 1: Induction of this compound Neurotoxicity and Assessment of a Neuroprotective Compound in Primary Cortical Neurons
This protocol provides a framework for testing the efficacy of a potential neuroprotective agent against this compound-induced toxicity in an in vitro model.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well cell culture plates
-
This compound
-
Test Neuroprotective Compound (NPC)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
PBS (Phosphate-Buffered Saline)
Methodology:
-
Cell Seeding: Plate primary cortical neurons in a 96-well plate at a density of 5 x 10⁴ cells/well. Culture for 7-9 days in vitro (DIV) to allow for maturation.
-
Pre-treatment: Remove half of the culture medium and replace it with fresh medium containing the Test NPC at various concentrations. Include a vehicle control (media with the same final concentration of DMSO). Incubate for 2 hours.
-
This compound Induction: Add this compound to the wells to achieve the final desired toxic concentration (e.g., 50-100 µM, determined via a prior dose-response curve).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualization: Experimental Workflow
Caption: Workflow for testing a neuroprotective compound against this compound toxicity.
Visualization: this compound-Induced Neurotoxicity Signaling Pathway
Caption: Key signaling events in this compound-mediated neurotoxicity.
References
- 1. This compound-mediated slow-onset potentiation is associated with cell death in the rat CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial PKA is neuroprotective in a cell culture model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of nitric oxide-induced neuronal injury through the modulation of independent pathways of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing ACPD Concentration to Avoid Cell Death
Welcome to the technical support center for optimizing the use of (1S,3R)-1-Amino-1,3-cyclopentanedicarboxylic acid (ACPD) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal this compound concentration for your experiments while minimizing or avoiding cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a classic agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a conformationally restricted analog of glutamate. This compound is not selective for a single mGluR subtype and can activate receptors in all three groups. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to the Gq G-protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are generally coupled to the Gi/o G-protein, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.
Q2: Why am I observing significant cell death in my cultures after this compound treatment?
A2: High concentrations of this compound can be excitotoxic to cells, particularly neurons. This toxicity is often dose-dependent and can be mediated by excessive activation of mGluRs, leading to downstream signaling cascades that trigger apoptosis (programmed cell death).[1] In some cell types, this compound has also been shown to act as an inhibitor of atypical protein kinase C (aPKC) isoforms, PKC-ζ and PKC-ι, which can also induce apoptosis.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the specific mGluR subtypes expressed, and the experimental endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. The table below provides a summary of reported effective and inhibitory concentrations of this compound in various experimental settings to serve as a starting point for your optimization.
Data Presentation: Reported this compound Concentrations and Effects
| Cell Type/System | Assay Type | Effective/Inhibitory Concentration (EC50/IC50) | Observed Effect |
| Cultured murine cortical neurons | Inhibition of forskolin-stimulated cAMP | IC50: 8 ± 2 µM | Inhibition of adenylyl cyclase activity |
| Rat neocortical neurons | Reduction of fast IPSP amplitude | EC50: 18 µM | Modulation of inhibitory postsynaptic potentials |
| Rat neocortical neurons | Reduction of slow IPSP amplitude | EC50: 8 µM | Modulation of inhibitory postsynaptic potentials |
| Malignant melanoma cell lines | Inhibition of PKC-ι and PKC-ζ activity | 0.1–10 µM range tested | Induction of apoptosis and reduced cell proliferation |
Experimental Protocols
To determine the optimal this compound concentration for your experiments, it is essential to perform a dose-response curve and assess cell viability. Below are detailed protocols for common cell viability and apoptosis assays.
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A good starting range is from 0.1 µM to 1000 µM.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessing Cell Death with LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells and culture reagents as in Protocol 1
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Protocol 3: Detecting Apoptosis with Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells and culture reagents as in Protocol 1
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Lysis buffer (usually provided in the kit)
-
96-well plates (black plates for fluorescent assays)
-
Fluorometer or spectrophotometer
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Cell Lysis: Lyse the cells according to the kit's instructions to release intracellular contents, including active caspases.
-
Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate at the temperature and for the duration specified in the protocol.
-
Measurement: Measure the fluorescence or absorbance.
-
Data Analysis: Quantify the caspase-3 activity and compare the levels across different this compound concentrations.
Troubleshooting Guide
Issue 1: High background cell death in control groups.
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure your cells are healthy and not overgrown. Use fresh media and check for contamination. Optimize seeding density to avoid stress from overcrowding or sparsity.
Issue 2: No clear dose-response relationship observed.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution 1: Broaden the range of this compound concentrations tested, including both lower and higher concentrations.
-
Possible Cause 2: Insufficient incubation time.
-
Solution 2: Increase the duration of this compound treatment to allow for the development of cytotoxic effects. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution 1: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution 2: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Issue 4: Unexpected or off-target effects.
-
Possible Cause: this compound is a non-selective mGluR agonist and may also have other cellular targets at high concentrations.
-
Solution: Use more selective mGluR subtype agonists or antagonists to confirm that the observed effect is mediated by the intended receptor. Consider potential off-target effects on other signaling pathways, such as atypical PKC.
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound's mechanism of action and the determination of its optimal concentration.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound-activated metabotropic glutamate receptor signaling pathways.
Caption: this compound-induced apoptosis via inhibition of atypical PKC signaling.
References
ACPD Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (ACPD) in aqueous solutions for experimental use. Browse our frequently asked questions and troubleshooting guides to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous stock solution of this compound?
A1: For lower concentrations, this compound is soluble in water up to 5 mM with gentle warming. For higher concentrations, up to 50 mM, it is recommended to use 1 equivalent of sodium hydroxide (B78521) (NaOH) to aid dissolution.[1] It is also soluble in DMSO.[2] Always use high-purity water and sterile filtration (0.22 µm filter) for preparing solutions for biological experiments.
Q2: What are the recommended storage conditions for this compound solutions?
A2: While the solid form of this compound is stable at room temperature for extended periods, it is best practice to store stock solutions at low temperatures to minimize degradation. For aqueous stock solutions, it is highly recommended to prepare them fresh on the day of the experiment, especially for in vivo studies.[3] If short-term storage is necessary, aliquot the solution and store at 4°C for immediate use or freeze at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. One supplier notes that the solid compound is stable for at least four years when stored at -20°C.[2]
Q3: What factors can affect the stability of this compound in aqueous solutions?
A3: While specific data on this compound is limited, factors known to affect the stability of structurally similar amino acids like glutamate (B1630785) in aqueous solution include pH, temperature, and the presence of other reactive species.[4][5] Glutamic acid, for instance, can cyclize to form pyrrolidonecarboxylic acid, a reaction favored by intermediate pH values (around 2-3) and increased temperatures.[4][6] Therefore, it is crucial to control the pH of your this compound solutions and maintain them at low temperatures to ensure stability.
Q4: How long can I expect my this compound aqueous working solution to be stable at room temperature or 37°C during an experiment?
A4: There is limited quantitative data on the degradation rate of this compound at these temperatures. As a precaution and to ensure the most reliable experimental outcomes, it is strongly advised to use freshly prepared aqueous solutions for each experiment.[3] If an experiment runs for several hours, consider preparing a fresh solution or minimizing the time the solution spends at room or physiological temperature.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological response. | This compound degradation: The compound may have degraded in the aqueous solution due to improper storage, prolonged time at room/elevated temperature, or suboptimal pH. | - Prepare fresh this compound solutions immediately before each experiment. - Ensure the pH of the final working solution is within a stable range (close to physiological pH, 7.2-7.4, unless the experimental protocol specifies otherwise). - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration: Errors in weighing the compound or calculating the dilution. | - Recalibrate your balance before weighing. - Double-check all calculations for dilutions. - Consider using a concentration series to verify the dose-response relationship. | |
| Precipitation observed in the this compound solution. | Poor solubility: The concentration may be too high for the solvent used. | - For concentrations above 5 mM in water, add 1 eq. of NaOH to improve solubility.[1] - Gentle warming and sonication can also aid dissolution.[1] - Ensure the solution is fully dissolved before use. |
| Variability between experimental days. | Inconsistent solution preparation and storage: Differences in how the this compound solution is made and stored can lead to variability. | - Standardize your protocol for solution preparation, including the solvent, pH, and final concentration. - Adhere strictly to the "prepare fresh" recommendation for aqueous working solutions.[3] |
Quantitative Data Summary
The following table summarizes the available data on this compound solubility and storage. Note the absence of specific degradation kinetics, highlighting the recommendation for fresh solution preparation.
| Parameter | Solvent | Concentration | Conditions | Reference |
| Solubility | Water | up to 5 mM | With gentle warming | [1] |
| 1 eq. NaOH | up to 50 mM | - | [1] | |
| DMSO | Soluble | - | [2] | |
| Storage (Solid) | Room Temperature | N/A | Long-term | |
| -20°C | N/A | ≥ 4 years | [2] | |
| Storage (Solution) | -20°C or -80°C | Stock Solution | Recommended for long-term | [5] |
| 4°C | Working Solution | Short-term (prepare fresh is ideal) | [5] |
Experimental Protocols
General Protocol for Preparing this compound Aqueous Solution
-
Weighing: Accurately weigh the required amount of (±)-trans-ACPD powder using a calibrated analytical balance.
-
Dissolution:
-
For concentrations ≤ 5 mM : Add the powder to a sterile container and add the calculated volume of high-purity water. Gently warm and vortex until fully dissolved.
-
For concentrations > 5 mM (up to 50 mM) : Dissolve the powder in a calculated volume of 1 eq. NaOH, then bring to the final volume with high-purity water.
-
-
pH Adjustment: Adjust the pH of the solution to the desired value for your experiment (typically 7.2-7.4 for physiological assays) using dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile container.
-
Use: Use the freshly prepared solution immediately for your experiment.
Example Protocol: Induction of mGluR-Mediated Responses in Neurons (Electrophysiology)
This protocol provides a general workflow for using this compound in whole-cell patch-clamp recordings from brain slices.
-
Slice Preparation: Prepare acute brain slices from the region of interest using standard protocols.
-
Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) for recording. Prepare a concentrated stock solution of this compound in water or NaOH as described above.
-
Recording Setup: Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a stable whole-cell recording from a target neuron.
-
Baseline Recording: Record baseline synaptic activity or membrane potential for a stable period (e.g., 5-10 minutes).
-
This compound Application: Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 10-100 µM) and apply to the slice via bath perfusion.
-
Data Acquisition: Record the changes in membrane potential, holding current, or synaptic responses during and after this compound application.
-
Washout: Perfuse the slice with aCSF lacking this compound to observe the reversal of the effects.
Visualizations
Signaling Pathways of this compound
This compound is a broad-spectrum agonist for metabotropic glutamate receptors (mGluRs), primarily activating Group I and Group II mGluRs.
Caption: this compound activation of Group I and Group II mGluR signaling pathways.
Experimental Workflow for this compound Stability Testing
This diagram outlines a logical workflow for assessing the impact of solution age on experimental outcomes.
Caption: Logical workflow for evaluating this compound solution stability in experiments.
References
Technical Support Center: Interpreting ACPD-Induced Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting responses induced by (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate (B1630785) receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a conformationally restricted analog of the neurotransmitter glutamate. It primarily functions as an agonist for metabotropic glutamate receptors (mGluRs), particularly Group I and Group II mGluRs. Unlike glutamate, this compound does not typically activate ionotropic glutamate receptors (iGluRs) like NMDA, AMPA, or kainate receptors at standard concentrations, making it a valuable tool for isolating mGluR-mediated signaling pathways.
Q2: What are the main signaling pathways activated by this compound?
A2: this compound's effects are primarily mediated through the activation of G-protein coupled mGluRs.
-
Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors typically couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are generally coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Q3: How should I prepare and store my this compound solution?
A3: this compound is typically supplied as a powder. For most in vitro experiments, it is dissolved in aqueous solutions like artificial cerebrospinal fluid (aCSF) or other buffered salines. It is recommended to prepare a concentrated stock solution in water or a suitable buffer and store it at -20°C or below for long-term stability. For working solutions, dilute the stock to the final desired concentration in your experimental buffer on the day of the experiment. Repeated freeze-thaw cycles of the stock solution should be avoided to maintain its potency.
Troubleshooting Guide
Problem 1: I am not observing any response to this compound application.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh solution of this compound from a new stock. Ensure proper storage of the stock solution at -20°C or below. |
| Low Receptor Expression | The cell type or brain region you are studying may have low expression of the target mGluRs. Verify mGluR expression using techniques like immunohistochemistry, Western blotting, or qPCR. |
| Incorrect Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Receptor Desensitization | Prolonged or repeated application of this compound can lead to receptor desensitization. Ensure adequate washout periods between applications. |
| Issues with Recording/Imaging Setup | Verify the functionality of your recording or imaging equipment. Use a positive control (e.g., a known agonist for another receptor in your system) to confirm that your setup can detect a response. |
Problem 2: The response to this compound is highly variable between experiments or preparations.
| Possible Cause | Troubleshooting Step |
| Differential mGluR Subtype Expression | The expression levels of different mGluR subtypes can vary between cell cultures or brain slices, leading to different responses. Characterize the mGluR subtype expression in your preparations. |
| Variability in Cellular Health | The health of your cells or tissue slices can significantly impact their responsiveness. Ensure consistent and optimal conditions for cell culture or slice preparation and maintenance. |
| Inconsistent Drug Application | The method of this compound application (e.g., perfusion rate, pipette placement for local application) can affect the local concentration and timing of the response. Standardize your drug application protocol. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that can contribute to variability. Use the lowest effective concentration and consider using more selective mGluR agonists if available. |
| Layer-Specific Effects in Brain Slices | In brain regions like the visual cortex, this compound can have different effects depending on the cortical layer being studied.[2] Be precise and consistent in the anatomical location of your recordings. |
Problem 3: I am observing an unexpected excitatory response, such as a rapid depolarization or increased firing rate.
| Possible Cause | Troubleshooting Step |
| Off-Target Activation of NMDA Receptors | Although generally selective for mGluRs, this compound has been reported to interact with the glycine (B1666218) site of NMDA receptors, which can potentiate NMDA receptor-mediated currents.[3] To test for this, apply this compound in the presence of a selective NMDA receptor antagonist, such as AP5. An attenuation of the excitatory response would suggest NMDA receptor involvement. |
| Modulation of Ion Channels | Activation of Group I mGluRs can lead to the modulation of various ion channels, including the closure of potassium channels, which can cause depolarization.[4] |
| Network Effects | In a circuit, the this compound-induced response in one cell type can indirectly affect the activity of other connected neurons. To isolate the direct effects on the cell of interest, you can perform experiments in the presence of blockers of fast synaptic transmission (e.g., TTX for action potentials, or CNQX/AP5 for ionotropic glutamate receptors and a GABAA receptor antagonist like bicuculline). |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Experiments
| Experimental Paradigm | Typical Concentration Range | Notes |
| Brain Slice Electrophysiology | 10 µM - 100 µM | Start with a lower concentration and perform a dose-response curve. Higher concentrations may lead to off-target effects. |
| Cultured Neuron Electrophysiology | 10 µM - 100 µM | Similar to brain slices, the optimal concentration can be cell-type dependent.[5] |
| Calcium Imaging | 10 µM - 100 µM | The magnitude and kinetics of the calcium response will be concentration-dependent.[5] |
| Phosphoinositide Hydrolysis Assay | 1 µM - 100 µM | This biochemical assay is a direct measure of Group I mGluR activation. |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-Induced Responses in Acute Brain Slices
-
Brain Slice Preparation:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated cutting solution (e.g., NMDG-based aCSF).
-
Mount the brain on a vibratome and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer slices to a recovery chamber with cutting solution at 32-34°C for 10-15 minutes.
-
Move slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
-
This compound Application and Data Acquisition:
-
Record a stable baseline of neuronal activity (e.g., resting membrane potential, input resistance, firing properties) for at least 5-10 minutes.
-
Prepare a working solution of this compound in aCSF at the desired final concentration.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the changes in neuronal properties during and after this compound application.
-
After the response has reached a steady state or peaked, switch the perfusion back to control aCSF to observe washout.
-
Protocol 2: Calcium Imaging of this compound-Induced Responses in Cultured Neurons
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes suitable for imaging.
-
Prepare a loading solution containing a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in your imaging buffer.
-
Incubate the cells with the dye-loading solution at 37°C for the recommended time (typically 30-60 minutes).
-
Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification.
-
-
Imaging Setup:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a suitable camera and light source for your chosen dye.
-
Continuously perfuse the cells with imaging buffer.
-
-
This compound Application and Image Acquisition:
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Apply this compound to the cells via perfusion or a local application system.
-
Continuously acquire images to capture the change in fluorescence intensity over time.
-
After the response, wash out the this compound with fresh imaging buffer.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity within the ROIs over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀ (change in fluorescence over baseline fluorescence).
-
Visualizations
Caption: Signaling pathway of Group I mGluRs activated by this compound.
References
- 1. Quantitative Analysis of Microbe-Associated Molecular Pattern (MAMP)-Induced Ca(2+) Transients in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in ACPD electrophysiology recordings
Welcome to the Technical Support Center for Electrophysiology Recordings. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize variability and ensure high-quality data acquisition, with special considerations for experiments involving pharmacological agents like (1S,3R)-ACPD.
Frequently Asked Questions (FAQs)
Setup & Environment
Q1: My recording is showing significant 50/60 Hz line noise. How can I eliminate it?
A1: 50/60 Hz noise is the most common issue and typically stems from improper grounding or electromagnetic interference.[1][2]
-
Grounding Strategy: The most effective method is to establish a single, central ground point for your entire setup, known as a "star grounding" configuration.[1][3] Connect the Faraday cage, microscope, manipulators, and perfusion system to a single ground bus (e.g., a metal bar). Run one heavy-gauge wire from this bus to the best possible mains ground. Avoid "daisy-chaining" grounds, where equipment is grounded to other equipment, as this can create ground loops.[1]
-
Identify the Source: Systematically unplug peripheral equipment (monitors, light sources, cameras, heaters) to see if the noise disappears.[4] This will help you isolate the offending device.
-
Faraday Cage: Ensure your setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic fields from sources like room lights and computers.[1][3][5]
-
Power Source: Plug all equipment into the same power strip connected to a single wall outlet to minimize differences in ground potential.
Q2: I've grounded everything, but I still have high-frequency noise. What else could be the cause?
A2: High-frequency noise often originates from digital equipment or power supplies.
-
Source Identification: Common sources include computer monitors, digital oscilloscopes, light sources, and cameras.[2] Try switching them off sequentially to identify the culprit.[4]
-
Isolate Equipment: Move noisy equipment as far away from the recording setup as possible, preferably outside the Faraday cage.[6]
-
Perfusion System: The perfusion system can act as an antenna.[4] Ensure the tubing is kept to a minimum length and consider grounding the perfusion heater or the solution itself with a grounding wire.[4]
Slice & Cell Health
Q3: My brain slices look unhealthy under the microscope, and I can't get good recordings. How can I improve slice viability?
A3: Healthy slices are the foundation of a good experiment. The preparation process is critical.[7]
-
Solutions: Use a neuroprotective cutting solution, such as one where NaCl is replaced with N-Methyl-D-glucamine (NMDG).[8][9] Always prepare fresh artificial cerebrospinal fluid (aCSF) daily and ensure all solutions are continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[8][10]
-
Temperature: Perform the dissection and slicing steps in ice-cold, oxygenated solution to reduce metabolic demand and prevent excitotoxicity.[11]
-
Recovery: After slicing, allow slices to recover in a dedicated chamber at a physiological temperature (e.g., 32-34°C) for a short period (e.g., 10-15 minutes) before transferring them to a holding chamber at room temperature for at least one hour before recording.[9][11]
-
Mechanical Damage: Ensure the vibratome blade is sharp and properly angled. Cut at a slow, steady speed to minimize mechanical stress on the tissue.[12]
Q4: I'm having trouble forming a stable gigaohm (GΩ) seal. What are the common reasons for this?
A4: Achieving a GΩ seal is crucial for low-noise recordings.[13] Failure to do so can be due to several factors.
-
Pipette Quality: Use clean, freshly pulled pipettes. The tip should be smooth and free of debris.[14] Fire-polishing the tip can help create a smoother surface for sealing.[14]
-
Cell Health: Unhealthy or damaged cells will have compromised membranes, making sealing difficult.[15] Ensure your slice preparation protocol is optimized.
-
Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean. Release the pressure only when you are about to touch the membrane.[14]
-
Approach: Approach the cell slowly and gently. A rough approach can damage the cell membrane.
-
Solutions: Ensure your internal and external solutions are filtered (0.22 µm pore) and have the correct pH and osmolarity.[5][12]
Recording & Drug Application
Q5: My whole-cell patch is unstable and the access resistance keeps increasing. How can I improve stability?
A5: A stable recording requires a good seal and minimal disruption to the cell.
-
Access Resistance (Ra): After breaking into the cell, the initial access resistance should be low and stable.[15] A high or increasing Ra suggests the patch is resealing or that the cell is unhealthy. Ideally, Ra should be <25 MΩ.[15]
-
Pipette Size: There is a trade-off between pipette resistance and stability. Smaller tips (higher resistance, e.g., 6-8 MΩ) often form seals more easily but can have higher access resistance and a greater tendency to reseal.[16][17] Larger tips (lower resistance, e.g., 3-5 MΩ) provide better electrical access but can make sealing more difficult.[15][18]
-
Drift: Mechanical drift of the pipette or microscope stage can destabilize the patch.[17] Ensure your rig is on an anti-vibration table and that all components are securely fastened.[16]
-
Internal Solution: Ensure your internal solution is properly filtered and contains ATP and GTP to support cell health during long recordings.[17]
Q6: How can I apply ACPD (or other drugs) consistently without introducing variability?
A6: Consistent drug application is key for pharmacological studies.
-
Perfusion System: For bath application, ensure your perfusion system has a stable flow rate (e.g., 1.5-2 mL/min) and that the chamber volume is exchanged rapidly and completely.[15]
-
Puff Application: For rapid, local application, use a "puffer" pipette.[19][20] To ensure consistency:
-
Keep the puffer pipette tip diameter and position relative to the neuron constant between experiments.[19] A distance of 20-40 µm is often used.[19]
-
Use a pressure ejection system with a defined and reproducible pressure (psi) and duration.[21]
-
Be aware that the rapid application can cause mechanical artifacts. Always include vehicle-only controls.
-
-
Receptor Desensitization: Be mindful of receptor desensitization, especially with agonists. Allow for sufficient washout time between applications to ensure the system returns to baseline.[22]
Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Electrical Noise
This guide provides a systematic approach to identifying and resolving noise in your recordings.
| Step | Action | Expected Outcome | If Problem Persists... |
| 1 | Identify Noise Type | Observe the noise on an oscilloscope. Is it a periodic 50/60 Hz hum or high-frequency "hiss"? | This helps narrow down the potential sources. |
| 2 | Check Grounding | Ensure all equipment is connected to a single star-ground point.[3] Check that all connections are secure. | Move to Step 3. A bad ground is the most common issue. |
| 3 | Isolate the Source | Turn off and unplug all non-essential equipment one by one (lights, cameras, heaters, manipulators).[4] | When the noise disappears, you've found the source. Isolate it, shield it, or replace it. |
| 4 | Inspect the Headstage & Holder | Clean the pipette holder.[6] Ensure the grounding wire is properly chlorided and making good contact.[16] | A dirty or faulty holder can be a significant noise source. |
| 5 | Evaluate the Perfusion System | Temporarily stop the perfusion. If the noise stops, the perfusion system is the source. | Ground the heater or the ACSF in the bath.[4] Check for nearby power cables. |
| 6 | Use a Test Resistor | Connect a model cell or test resistor to the headstage. | If the noise is gone, the source is in the bath/preparation (e.g., electrodes, solution). If noise persists, it's in the electronics (amplifier, headstage). |
Guide 2: Improving Whole-Cell Patch-Clamp Stability
This guide addresses common issues leading to unstable recordings.
| Parameter | Acceptable Range | Common Problems | Troubleshooting Solutions |
| Seal Resistance (Rseal) | > 1 GΩ | Cannot achieve Giga-seal. | Use fresh, clean pipettes; fire-polish tips; check for leaks in pressure system; ensure cell/slice health.[14][15] |
| Access Resistance (Ra) | < 25 MΩ (stable) | Ra is high (> 40 MΩ) or increases over time. | Use larger pipette tip (lower resistance); apply brief, gentle suction pulses to re-rupture the membrane; ensure internal solution is filtered.[15][23] |
| Holding Current | Stable (cell-dependent) | Holding current drifts significantly. | Allow the cell to stabilize after break-in; check for mechanical drift of the pipette; confirm internal solution osmolarity is correct.[23][24] |
| Cell Viability | Healthy morphology | Cell swells or dies shortly after break-in. | Improve slice preparation protocol; check osmolarity and pH of all solutions; reduce time between slicing and recording.[12][24] |
Data Presentation Tables
Table 1: Key Parameters for Whole-Cell Patch-Clamp Recordings
| Parameter | Symbol | Typical Acceptable Range | Importance for Data Quality |
| Pipette Resistance | Rp | 3 - 8 MΩ | Affects seal formation and access resistance.[15][18] |
| Seal Resistance | Rseal | > 1 GΩ | Critical for isolating membrane currents and reducing noise.[13] |
| Access Resistance | Ra | < 25 MΩ | Low and stable Ra is essential for accurate voltage-clamp control.[15][23] |
| Membrane Resistance | Rm | > 100 MΩ (cell-dependent) | Indicator of cell health. A low Rm suggests a leaky membrane. |
| Membrane Capacitance | Cm | 5 - 100 pF (cell-dependent) | Reflects cell size. |
Table 2: Comparison of Drug Application Methods
| Method | Speed | Spatial Control | Consistency | Key Considerations |
| Bath Perfusion | Slow (seconds to minutes) | Low (entire slice) | High | Slow onset/offset; high drug volume; potential for widespread network effects. |
| Puff Application | Fast (milliseconds) | High (µm scale) | Moderate to High | Requires precise pipette placement and pressure control; risk of mechanical artifacts; potential for receptor desensitization.[19][20] |
| Piezoelectric Application | Very Fast (milliseconds) | Very High (µm scale) | Very High | Offers precise temporal control and rapid solution exchange; protects from drug leakage.[22] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices (NMDG Protective Method)
This protocol is adapted from methods designed to enhance neuronal viability, especially in adult animals.[9]
-
Solution Preparation:
-
NMDG-HEPES aCSF: (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. Adjust pH to 7.3–7.4 with HCl.[9]
-
HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl₂, 2 MgSO₄.
-
Continuously saturate all solutions with carbogen (95% O₂/5% CO₂).
-
-
Transcardial Perfusion & Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and immerse it in the same ice-cold solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Perform slicing in the vibratome chamber filled with ice-cold, oxygenated NMDG-HEPES aCSF.
-
Cut slices at the desired thickness (e.g., 300-350 µm).
-
-
Recovery & Incubation:
-
Transfer slices immediately to a recovery chamber containing NMDG-HEPES aCSF warmed to 32–34°C for 10-15 minutes.[9]
-
Transfer slices to a holding chamber containing HEPES Holding aCSF at room temperature.
-
Allow slices to incubate for at least 1 hour before beginning experiments.
-
Visualizations
Caption: A logical workflow for troubleshooting common sources of electrical noise.
Caption: Standardized workflow for consistent local drug application via puffing.
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. neuronexus.com [neuronexus.com]
- 3. Grounding Guide - NPI Electronic [npielectronic.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. precisionary.com [precisionary.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
- 11. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 13. Patch clamp - Wikipedia [en.wikipedia.org]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. researchgate.net [researchgate.net]
- 18. Patch Clamp Protocol [labome.com]
- 19. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 20. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scientifica.cn [scientifica.cn]
- 24. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Investigating the Interaction of ACPD with NMDA Receptors
Welcome to the technical support center for researchers exploring the potential of 1-Amino-1,3-dicarboxycyclopentane (ACPD) to act on N-methyl-D-aspartate (NMDA) receptors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research in this complex area of neuropharmacology.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly bind to and activate NMDA receptors?
Current scientific literature predominantly indicates that this compound isomers (both cis and trans) primarily function as agonists for metabotropic glutamate (B1630785) receptors (mGluRs). The observed effects of this compound on NMDA receptor activity are largely considered to be indirect, occurring through the activation of mGluRs which then modulate NMDA receptor function via intracellular signaling cascades.
Some commercial suppliers have reported that cis-ACPD is a potent NMDA receptor agonist with an IC50 of 3.3 μM.[1][2] However, peer-reviewed evidence to thoroughly substantiate this claim, including the specific experimental conditions and NMDA receptor subunit composition, is not widely available. Therefore, researchers should interpret direct agonism with caution and focus on the well-documented indirect modulatory effects.
Q2: How does this compound modulate NMDA receptor function?
The primary mechanism by which this compound influences NMDA receptors is through the activation of Group I mGluRs (mGluR1 and mGluR5). This initiates a G-protein-coupled signaling pathway that leads to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and the activation of Protein Kinase C (PKC).[3][4]
PKC can then directly phosphorylate NMDA receptor subunits, leading to a potentiation of NMDA receptor-mediated currents.[3][5] This modulation can manifest as an increase in channel open probability or a change in ion channel conductance.
Q3: What are the known phosphorylation sites on NMDA receptors that are targeted following this compound-mediated mGluR activation?
PKC-mediated phosphorylation of NMDA receptors is a key mechanism for their modulation. Several serine residues on different NMDA receptor subunits have been identified as targets for PKC:
-
GluN1 subunit: Ser-890 and Ser-896.[3]
-
GluN2A subunit: S1291 and S1312.[5] More recently, S929 has also been identified as a key site for potentiation by PKC.[6][7]
-
GluN2B subunit: S1303 and S1323.[3][5] S1413 (S1415 in humans) has also been implicated in PKC- and α2δ-1-dependent potentiation.[6][7]
Q4: Can the effect of this compound on NMDA receptors vary between different brain regions or neuronal types?
Yes, the modulatory effect of this compound on NMDA receptors is highly context-dependent. Studies have shown that in different layers of the rat visual cortex, this compound can either potentiate or depress the response to NMDA.[8] This variability is likely due to differences in the expression levels of mGluR subtypes, NMDA receptor subunit composition, and the specific intracellular signaling molecules present in different neurons.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interaction of this compound isomers with glutamate receptors. Note the limited data on direct binding to NMDA receptors in peer-reviewed literature.
| Compound | Receptor Target | Action | Affinity/Potency | Reference |
| cis-ACPD | NMDA Receptor | Agonist | IC50: 3.3 µM | [1][2] |
| mGluR2 | Agonist | EC50: 13 µM | [1][2] | |
| mGluR4 | Agonist | EC50: 50 µM | [1][2] | |
| (±)-trans-ACPD | mGluR1 | Agonist | EC50: 15 µM | [9] |
| mGluR2 | Agonist | EC50: 2 µM | [9] | |
| mGluR5 | Agonist | EC50: 23 µM | [9] | |
| mGluR4 | Agonist | EC50: ~800 µM | [9] | |
| 1S,3R-ACPD | mGluRs | Agonist | - |
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
Issue 1: No observable modulation of NMDA receptor currents by this compound.
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting:
-
Ensure this compound solution is freshly prepared. This compound can degrade over time, especially in solution.
-
Verify the activity of your this compound stock on a known mGluR-expressing cell line or in a brain region with a well-characterized mGluR response.
-
-
-
Possible Cause 2: Low or absent expression of Group I mGluRs in the recorded cells.
-
Troubleshooting:
-
Perform immunohistochemistry or Western blotting to confirm the expression of mGluR1 and/or mGluR5 in your cells or tissue of interest.
-
Choose a cell type or brain region known to have robust Group I mGluR expression, such as hippocampal CA1 or CA3 pyramidal neurons.
-
-
-
Possible Cause 3: Disruption of the intracellular signaling cascade.
-
Troubleshooting:
-
When using the whole-cell patch-clamp configuration, be aware that intracellular dialysis can wash out essential signaling molecules. Include ATP and GTP in your internal solution to support G-protein and kinase activity.
-
If investigating PKC-dependent modulation, ensure your internal solution does not contain high concentrations of calcium chelators like BAPTA, which would inhibit PKC activation.
-
-
-
Possible Cause 4: NMDA receptor subunit composition.
-
Troubleshooting:
-
The extent of modulation can depend on the NMDA receptor subunit composition. If possible, use cell lines expressing specific NMDA receptor subtypes to characterize the effect.
-
-
Issue 2: Run-down or instability of NMDA receptor currents during the experiment.
-
Possible Cause 1: Excitotoxicity.
-
Troubleshooting:
-
Limit the duration of NMDA and this compound application. Prolonged activation can lead to excitotoxicity and cell death.
-
Ensure your external solution contains an appropriate concentration of Mg²⁺ (typically 1-2 mM) to provide a physiological block of NMDA receptors at resting membrane potential.
-
-
-
Possible Cause 2: Desensitization of receptors.
-
Troubleshooting:
-
Allow for sufficient washout periods between drug applications to allow receptors to recover from desensitization.
-
Use a rapid perfusion system to ensure quick application and removal of agonists.
-
-
Issue 3: High variability in the modulatory effect of this compound.
-
Possible Cause 1: Heterogeneity of cell population.
-
Troubleshooting:
-
If working with primary cultures or brain slices, be aware of the different cell types present. Use morphological and electrophysiological criteria to identify and target specific neuronal populations.
-
-
-
Possible Cause 2: Inconsistent experimental conditions.
-
Troubleshooting:
-
Maintain consistent temperature, pH, and osmolarity of your solutions throughout all experiments.
-
Ensure the concentration of this compound and NMDA is precisely controlled.
-
-
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Investigate this compound Modulation of NMDA Receptor Currents
This protocol is designed for recording from cultured neurons or neurons in acute brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgSO₄, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use (pH ~7.4).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust to pH 7.2-7.3 with KOH.
-
NMDA stock solution (10 mM): Dissolve in water.
-
Glycine stock solution (10 mM): Dissolve in water.
-
This compound stock solution (10 mM): Dissolve in water or a suitable buffer.
-
Tetrodotoxin (TTX) (1 µM): To block voltage-gated sodium channels.
-
Bicuculline (10 µM) or Picrotoxin (50 µM): To block GABAA receptors.
2. Electrophysiological Recording:
-
Prepare acute brain slices or cultured neurons according to standard protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Include TTX and a GABAA receptor antagonist in the aCSF to isolate glutamatergic currents.
-
Establish a stable baseline recording of NMDA-evoked currents by applying a solution containing NMDA (e.g., 30-100 µM) and a co-agonist (e.g., 10 µM glycine) for a short duration (e.g., 2-5 seconds).
-
After a stable baseline is achieved, co-apply this compound (e.g., 50-100 µM) with the NMDA/glycine solution and record the current.
-
Wash out the drugs and allow the cell to recover before subsequent applications.
-
To confirm the involvement of mGluRs, pre-incubate the slice/culture with an mGluR antagonist (e.g., MCPG for broad-spectrum or specific antagonists for mGluR1/5) before this compound application.
-
To investigate the role of PKC, include a PKC inhibitor (e.g., chelerythrine) in the internal solution or pre-incubate the preparation with a membrane-permeable PKC inhibitor.
3. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.
-
Calculate the percentage change in current amplitude to quantify the modulatory effect.
-
Analyze changes in current kinetics (e.g., decay time constant) if applicable.
Visualizations
Caption: Signaling pathway of NMDA receptor modulation by this compound.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Troubleshooting logic for lack of this compound modulation.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 and NMDA Receptors Drive the Experience- and Activity-Dependent NMDA Receptor NR2B to NR2A Subunit Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tammyld8.substack.com [tammyld8.substack.com]
Technical Support Center: ACPD (1-aminocyclopentane-1,3-dicarboxylic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACPD.
Troubleshooting Guides & FAQs
Solubility and Solution Preparation
Q1: My this compound is not dissolving in water. What should I do?
A1: The solubility of this compound can be influenced by its isomeric form and the pH of the solution. Here are some steps to troubleshoot solubility issues:
-
Verify the isomer: Different isomers of this compound have varying solubilities. For instance, (1S,3R)-ACPD is reported to be soluble up to 30 mM in water.[1] The racemic mixture, (±)-trans-ACPD, is soluble in water at 5 mg/mL with gentle warming.[2]
-
Adjust the pH: Since this compound is an amino acid with carboxylic acid groups, its solubility is pH-dependent. Increasing the pH by adding a base can significantly enhance solubility. For example, (±)-trans-ACPD is soluble up to 50 mM in a 1 equivalent solution of sodium hydroxide (B78521) (NaOH).[2]
-
Gentle heating and sonication: For less soluble forms, gentle warming (e.g., at 37°C) and sonication in an ultrasonic bath can aid dissolution.[1]
Q2: Can I use DMSO to dissolve this compound?
A2: While Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic compounds, it is generally not the first choice for dissolving this compound, which has some aqueous solubility.[3][4][5][6] If you must use an organic co-solvent for your specific experimental conditions, it is crucial to keep the final concentration of DMSO low (typically below 1%) in your aqueous buffer to avoid solvent-induced artifacts in biological assays.
Q3: My this compound precipitates out of solution after initial dissolution. How can I prevent this?
A3: Precipitation after initial dissolution can occur due to several factors:
-
Changes in temperature: A solution prepared with heating may precipitate as it cools to room temperature. Try to maintain the working temperature or prepare a more dilute solution.
-
Changes in pH: Diluting a pH-adjusted stock solution into a buffer with a different pH can cause the compound to precipitate. Ensure the final pH of your working solution is compatible with this compound solubility.
-
Concentration exceeding solubility limit: You may have created a supersaturated solution. It is important to work with concentrations below the known solubility limit for your specific conditions.
Experimental Issues
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several sources:
-
Compound precipitation: As mentioned above, if this compound precipitates in the assay well, the actual concentration exposed to the cells will be lower and variable, leading to inconsistent data. Visually inspect your assay plates for any signs of precipitation.
-
Compound stability: While this compound is generally stable, the stability of your stock solution over time should be considered. It is recommended to store stock solutions at -20°C or below and to prepare fresh working solutions for each experiment.[1]
-
pH of the final assay medium: The activity of this compound as a metabotropic glutamate (B1630785) receptor agonist can be influenced by pH. Ensure that the pH of your cell culture medium is stable and within the optimal range for your cells and the receptor.
Data Presentation
Table 1: Solubility of this compound Isomers
| Isomer | Solvent | Maximum Concentration | Conditions |
| (1S,3R)-ACPD | Water | 30 mM | --- |
| (±)-trans-ACPD | Water | 5 mg/mL | With gentle warming |
| (±)-trans-ACPD | 1 eq. NaOH | 50 mM | --- |
| cis-ACPD | Water or dilute aqueous base | Soluble | --- |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of (1S,3R)-ACPD
-
Weigh the desired amount of (1S,3R)-ACPD powder.
-
Add a volume of sterile, purified water to achieve a concentration at or below 30 mM.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, warm the tube at 37°C and sonicate in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a pH-Adjusted Stock Solution of (±)-trans-ACPD
-
Weigh the desired amount of (±)-trans-ACPD powder.
-
Add a small volume of water to create a slurry.
-
Slowly add a 1 M NaOH solution dropwise while monitoring the pH and vortexing until the this compound is fully dissolved and the desired pH is reached. Be cautious not to exceed the desired pH significantly.
-
Bring the solution to the final desired volume and concentration (up to 50 mM) with sterile, purified water.[2]
-
Verify the final pH of the solution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Signaling Pathways of this compound
This compound is an agonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. Its activation of Group I mGluRs (mGluR1 and mGluR5) leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: this compound activation of Group I mGluRs signaling pathway.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the decision-making process for preparing an this compound solution for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. biocrick.com [biocrick.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. HARTMANN ANALYTIC | cis-1,2-ACPD [hartmann-analytic.de]
- 4. HARTMANN ANALYTIC | (1S, 3R)-ACPD [hartmann-analytic.de]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
Technical Support Center: Controlling for ACPD's Effects on Different Cortical Layers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), on different cortical layers.
Frequently Asked Questions (FAQs)
Q1: We are observing different responses to this compound application in various cortical layers. Is this expected?
A1: Yes, this is a well-documented phenomenon. The effects of this compound, a broad-spectrum mGluR agonist, are known to vary significantly depending on the cortical layer being investigated. This is likely due to the differential expression and coupling of mGluR subtypes across the cortical column. For instance, studies in rat visual cortex have shown that this compound can cause depolarization in layer VI, potentiate NMDA and AMPA responses in layer V, induce hyperpolarization in layer IV, and produce small and variable effects in layers II and III.[1]
Q2: How can we isolate the effects of this compound on a specific cortical layer?
A2: Isolating layer-specific effects requires a combination of precise drug application and targeted recording techniques.
-
Local Application: Instead of bath application, consider using iontophoresis or a puffer pipette to apply this compound directly to the vicinity of the neuron you are recording from. This minimizes the exposure of other layers to the drug.
-
Laminar Recordings: Employ recording techniques that allow for precise localization of the recorded neuron. This can be achieved using techniques like visually guided patch-clamp in brain slices where the laminar position can be identified. Post-recording histological verification with biocytin (B1667093) filling can confirm the neuron's location.[1]
-
Pharmacological Blockade: In some cases, it may be possible to use antagonists for specific mGluR subtypes that are more prevalent in layers you wish to exclude, though this requires detailed knowledge of mGluR distribution in your specific preparation.
Q3: We are seeing a lot of variability in our results, especially in superficial cortical layers (II/III). How can we reduce this?
A3: The variability in layers II and III is a known characteristic of this compound's effects.[1] Several factors can contribute to this:
-
Heterogeneous Cell Populations: These layers contain a diverse population of excitatory and inhibitory neurons, which may express different complements of mGluRs.
-
Network Activity: The overall state of the cortical network can influence the response to mGluR activation.
-
Experimental Conditions: Factors such as animal age, slice health, and recording temperature can all contribute to variability.
To reduce variability, it is crucial to:
-
Standardize Experimental Parameters: Maintain consistent animal age, slice preparation methods, and recording conditions.
-
Characterize Recorded Neurons: Whenever possible, characterize the electrophysiological and morphological properties of the neurons you record from to identify specific cell types.
-
Increase Sample Size: A larger number of recordings can help to reveal consistent patterns within the apparent variability.
Q4: this compound is causing a strong depolarization in our deep-layer recordings (Layer VI), which is complicating our study of synaptic plasticity. How can we compensate for this?
A4: The depolarization in layer VI is a direct effect of this compound.[1] To manage this:
-
Voltage Clamp: If you are studying synaptic currents, using voltage clamp will allow you to hold the membrane potential at a consistent level, thus negating the effect of the this compound-induced depolarization on the driving force of synaptic currents.
-
Current Injection: In current-clamp recordings, you can inject a negative holding current to counteract the depolarization and maintain the neuron at its original resting membrane potential. However, be aware that this may alter the neuron's input resistance and other intrinsic properties.
-
Lower this compound Concentration: Use a lower concentration of this compound that is sufficient to elicit the desired effect on synaptic plasticity but minimizes the direct depolarizing effect. A dose-response curve should be generated to determine the optimal concentration.
Q5: In our Layer IV recordings, this compound is causing hyperpolarization and depressing our NMDA receptor-mediated responses. How can we work around this?
A5: The hyperpolarization in layer IV is a known effect of this compound.[1] To address this:
-
Current Injection: In current-clamp experiments, you can inject a positive holding current to counteract the hyperpolarization and bring the neuron back to its initial resting membrane potential.
-
Focus on Non-NMDA Receptors: If your experimental question allows, you could focus on AMPA receptor-mediated responses, which may be less affected by the this compound-induced hyperpolarization.
-
Pharmacological Isolation: Use pharmacological tools to block the specific potassium channels that may be activated by mGluRs to cause the hyperpolarization, although identifying these channels may require further investigation.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound Application
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution | Prepare fresh this compound solution for each experiment. Store stock solutions in aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Poor slice health | Optimize your slice preparation protocol. Ensure proper oxygenation and temperature control during slicing and recovery. Use a protective recovery method, such as NMDG-based aCSF, especially for adult animals. |
| Incorrect drug concentration | Perform a dose-response curve to determine the optimal concentration for your specific preparation and research question. |
| Receptor desensitization | Be mindful of the duration of this compound application. Prolonged exposure can lead to receptor desensitization. Use shorter application times or include washout periods between applications. |
| Local application issues (iontophoresis/puffer) | Check the pipette tip for clogging. Ensure the pipette is positioned close enough to the neuron of interest. Verify the ejection current (for iontophoresis) or pressure (for puffer). |
Issue 2: Off-Target Effects or Widespread Network Changes
| Possible Cause | Troubleshooting Step |
| Bath application affecting multiple layers | Switch to local application methods like iontophoresis or a puffer pipette to target a specific layer or even a single neuron. |
| This compound affecting both pre- and postsynaptic sites | To isolate postsynaptic effects, consider using a blocker of action potentials like tetrodotoxin (B1210768) (TTX) and evoking synaptic responses with local glutamate uncaging. |
| Activation of widespread interneuron networks | Use antagonists for GABA receptors (e.g., bicuculline (B1666979) for GABA-A, CGP55845 for GABA-B) to block inhibitory synaptic transmission and isolate the direct effects of this compound on the neuron of interest. |
| This compound modulating the release of other neurotransmitters | This can be complex to control. If you suspect modulation of another neurotransmitter system, you can try to block its receptors pharmacologically. |
Data Presentation
Summary of Layer-Specific Effects of this compound in Rat Visual Cortex
| Cortical Layer | Effect on Membrane Potential | Effect on NMDA/AMPA Responses |
| Layers II/III | Small and variable | Small and variable |
| Layer IV | Small hyperpolarization | Depression of NMDA response |
| Layer V | No significant depolarization | Potentiation of NMDA and AMPA responses |
| Layer VI | Substantial depolarization | Augmentation of NMDA and AMPA responses |
| Data summarized from[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from a Visually Identified Neuron in a Cortical Slice
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-350 µm thick coronal or sagittal slices of the desired cortical area using a vibratome in ice-cold, oxygenated NMDG-aCSF.
-
Transfer slices to a recovery chamber with oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with oxygenated standard aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope equipped with DIC optics and a camera.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution (e.g., a potassium-gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp). Include biocytin (0.2-0.5%) in the internal solution for post-hoc morphological reconstruction.
-
Visually identify the cortical layer of interest and target a neuron for recording.
-
Establish a gigaseal and obtain a whole-cell recording configuration.
-
Characterize the baseline electrophysiological properties of the neuron.
-
-
Drug Application:
-
Bath Application: Dissolve this compound in the aCSF and switch the perfusion to the this compound-containing solution.
-
Local Application (Puffer): Dissolve this compound in aCSF and back-fill a patch pipette. Position the puffer pipette near the recorded neuron and apply brief pressure pulses to eject the drug.
-
-
Data Analysis and Verification:
-
Analyze the changes in membrane potential, input resistance, firing properties, or synaptic responses before, during, and after this compound application.
-
After the recording, fix the slice and process it for biocytin visualization to confirm the laminar location and morphology of the recorded neuron.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Effects of ACPD and Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and cellular effects of the endogenous neurotransmitter glutamate (B1630785) and the synthetic agonist ACPD (1-amino-1,3-dicarboxycyclopentane). The information presented is supported by experimental data to assist in the design and interpretation of research in neuroscience and pharmacology.
Overview of Glutamate and this compound
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. It exerts its effects by activating two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). iGluRs (including NMDA, AMPA, and kainate receptors) are ligand-gated ion channels that mediate fast synaptic transmission. In contrast, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through slower, second messenger-mediated signaling cascades.[1]
This compound is a rigid analog of glutamate that acts as an agonist for metabotropic glutamate receptors (mGluRs).[2] A key distinction is that this compound does not activate ionotropic glutamate receptors, making it a valuable pharmacological tool to selectively study the roles of mGluRs.[2]
Comparative Effects on Neuronal Activity
Experimental evidence demonstrates distinct effects of glutamate and this compound on neuronal firing patterns, reflecting their different receptor targets.
| Parameter | Glutamate | This compound | Reference |
| Neuronal Response to Auditory Stimulus (Cat Motor Cortex) | Potentiated early response (8-16 ms) | Reduced intermediate response (64-72 ms) and potentiated late response (104-112 ms) | [3] |
| Baseline Neuronal Activity (Cat Motor Cortex) | Decreased from 17 spk/sec to 7 spk/sec | Slightly increased | [3] |
| Membrane Potential in Basolateral Amygdala Neurons | Primarily excitatory (fast EPSPs via iGluRs) | Hyperpolarization in ~78% of neurons |
Signaling Pathways and Second Messenger Activation
The differential receptor activation by glutamate and this compound leads to the engagement of distinct intracellular signaling cascades. Glutamate activates both rapid ion influx through iGluRs and slower G-protein mediated pathways via mGluRs. This compound's effects are exclusively mediated by mGluR-G-protein signaling.
Glutamate Signaling Pathway
References
- 1. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR Agonists: ACPD vs. DHPG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used metabotropic glutamate (B1630785) receptor (mGluR) agonists: (1S,3R)-ACPD and (S)-DHPG. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to ACPD and DHPG
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Agonists of these receptors are invaluable tools for dissecting the physiological and pathological roles of mGluR subtypes. (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (this compound) is a broad-spectrum agonist for Group I and Group II mGluRs. In contrast, (S)-3,5-Dihydroxyphenylglycine (DHPG) is a selective agonist for Group I mGluRs.[1] This difference in selectivity is a key determinant in their experimental applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data on the potency and efficacy of this compound and DHPG at various mGluR subtypes. The data is primarily derived from studies measuring phosphoinositide (PI) hydrolysis, a hallmark of Group I mGluR activation.
| Agonist | Receptor Subtype | Assay Type | Potency (EC₅₀) | Efficacy | Reference |
| (1S,3R)-ACPD | mGluR1 | Phosphoinositide Hydrolysis | 42 µM | Agonist | [2] |
| mGluR2 | Not specified | 5 µM | Agonist | [2] | |
| mGluR5 | Phosphoinositide Hydrolysis | 15 µM | Agonist | [2] | |
| mGluR6 | Not specified | 60 µM | Agonist | [2] | |
| (S)-DHPG | Group I mGluRs | Phosphoinositide Hydrolysis | Induces dose-dependent increase | Agonist | [3] |
| Group I mGluRs (hippocampus) | Long-Term Depression | Threshold: 1-3 µM | Induces LTD | [1] | |
| Group I mGluRs (pallidus) | Calcium Current Reduction | Mimics this compound-induced reduction | Agonist | [4] |
Signaling Pathways
Activation of Group I mGluRs (mGluR1 and mGluR5) by agonists like this compound and DHPG initiates a canonical signaling cascade involving the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This leads to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.
Methodology:
-
Cell Culture and Labeling: Plate cells (e.g., HEK293 or primary neurons) expressing the mGluR of interest. Incubate the cells overnight in a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.[5]
-
Agonist Stimulation: Wash the cells to remove excess radiolabel. Pre-incubate the cells with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.[3] Add varying concentrations of the mGluR agonist (this compound or DHPG) and incubate for a specific duration.
-
Extraction and Quantification: Terminate the reaction by adding a strong acid (e.g., perchloric acid). Separate the radiolabeled inositol phosphates from the cell lysate using anion-exchange chromatography. Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using liquid scintillation counting. The results are typically expressed as a percentage of the basal response.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Group I mGluR activation.
Methodology:
-
Cell Preparation and Dye Loading: Plate cells in a multi-well format. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.
-
Agonist Addition and Fluorescence Measurement: Use a fluorescence plate reader to establish a baseline fluorescence reading. Add the mGluR agonist (this compound or DHPG) to the wells.[6]
-
Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration. Data are often normalized to the response of a maximal agonist concentration.
Electrophysiological Recording
Electrophysiology is used to measure changes in neuronal excitability and synaptic transmission in response to mGluR agonists.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
Recording: Use whole-cell patch-clamp or field potential recordings to monitor neuronal activity. For whole-cell recordings, a glass micropipette is used to form a tight seal with the cell membrane, allowing for the measurement of membrane potential and currents. Field potential recordings measure the summed electrical activity of a population of neurons.
-
Agonist Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing the mGluR agonist (this compound or DHPG).[7]
-
Data Analysis: Analyze changes in membrane potential, input resistance, firing frequency, and synaptic responses (e.g., excitatory postsynaptic potentials/currents).
Comparative Performance
Receptor Selectivity
-
(1S,3R)-ACPD: Acts as an agonist at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors.[2] This broad selectivity makes it useful for studying the general effects of mGluR activation but requires pharmacological or genetic tools to dissect the contribution of individual receptor subtypes.
-
(S)-DHPG: Is a potent and selective agonist for Group I mGluRs.[1] This selectivity makes it the preferred tool for specifically investigating the roles of mGluR1 and mGluR5.
Functional Effects
-
Neuronal Excitability: Both this compound and DHPG can increase neuronal excitability by causing membrane depolarization and reducing the afterhyperpolarization.[7][8] However, the specific effects can vary depending on the brain region and neuronal cell type.
-
Synaptic Plasticity: Both agonists have been shown to modulate long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory. DHPG is widely used to induce a form of LTD that is independent of NMDA receptor activation.[1] In some studies, this compound did not induce LTD under conditions where DHPG was effective, highlighting the importance of selective Group I activation for this form of plasticity.[1]
Conclusion
The choice between this compound and DHPG as an experimental tool depends critically on the research question. DHPG is the superior choice for studies focused specifically on the function of Group I mGluRs due to its high selectivity. This compound, with its broader agonist profile, can be employed to investigate the combined effects of Group I and II mGluR activation. For any experiment, it is crucial to consider the concentration-dependent effects and to use appropriate antagonists to confirm the specificity of the observed responses. This guide provides a foundational understanding to aid in the rational selection and application of these important pharmacological tools.
References
- 1. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group I mGluRs modulate calcium currents in rat GP: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of intracellular calcium mobilization and GABAergic currents through subtype-specific metabotropic glutamate receptors in neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
MCPG vs. Alternatives: A Comparative Guide to Antagonizing ACPD-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-α-Methyl-4-carboxyphenylglycine (MCPG) and other antagonists in blocking the effects induced by (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a broad-spectrum agonist of metabotropic glutamate (B1630785) receptors (mGluRs). This resource includes quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the selection and application of appropriate pharmacological tools for mGluR research.
Introduction to this compound and mGluRs
This compound is a widely used pharmacological tool to activate metabotropic glutamate receptors, a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. These receptors are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are generally found on presynaptic terminals and are negatively coupled to adenylyl cyclase via Gi/Go proteins. This compound activates both Group I and Group II mGluRs, leading to a variety of cellular responses.
MCPG: A Broad-Spectrum mGluR Antagonist
MCPG was one of the first widely used competitive antagonists for mGluRs. It exhibits activity at both Group I and Group II receptors, making it a useful tool for broadly investigating the involvement of these receptors in physiological and pathological processes. However, its lack of selectivity between these groups and its relatively moderate potency have led to the development of more specific and potent antagonists.
Quantitative Comparison of mGluR Antagonists
The following table summarizes the potency of MCPG and a more selective and potent alternative, LY341495, in antagonizing this compound-induced or other agonist-induced effects at various mGluR subtypes.
| Antagonist | Target mGluR Subtype | Agonist | Assay Type | Potency (IC50/K_B) | Reference |
| (S)-MCPG | mGluR1 | This compound | Phosphoinositide Turnover | K_B: 123 µM | [1] |
| mGluR5 | This compound | Phosphoinositide Turnover | K_B: 153 µM | [1] | |
| LY341495 | mGluR1a | Quisqualate | Phosphoinositide Hydrolysis | IC50: 7.8 µM | |
| mGluR2 | This compound | cAMP Formation | IC50: 21 nM | ||
| mGluR3 | This compound | cAMP Formation | IC50: 14 nM | ||
| mGluR5a | Quisqualate | Phosphoinositide Hydrolysis | IC50: 8.2 µM | ||
| mGluR8 | L-AP4 | cAMP Formation | IC50: 0.17 µM |
Signaling Pathways
This compound-Induced Activation of Group I mGluRs
This compound binding to Group I mGluRs (mGluR1/5) initiates a signaling cascade that is antagonized by MCPG. This pathway is depicted below.
Caption: this compound activation of Group I mGluRs and antagonism by MCPG.
Experimental Protocols
Phosphoinositide (PI) Turnover Assay
This protocol is used to measure the accumulation of inositol (B14025) phosphates, a downstream effect of Group I mGluR activation.
I. Cell Culture and Labeling:
-
Culture cells (e.g., HEK293 cells expressing the mGluR of interest or primary neuronal cultures) in appropriate growth medium.
-
Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Twenty-four to 48 hours before the assay, replace the growth medium with inositol-free DMEM containing 1 µCi/ml myo-[³H]inositol.
-
Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
II. Agonist Stimulation and Antagonist Treatment:
-
On the day of the experiment, aspirate the labeling medium and wash the cells twice with Krebs-HEPES buffer.
-
Pre-incubate the cells with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
To test for antagonist activity, add MCPG or other antagonists at the desired concentrations and incubate for a further 15-30 minutes.
-
Initiate the reaction by adding this compound at various concentrations.
-
Incubate for 30-60 minutes at 37°C.
III. Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the buffer and adding 1 ml of ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts and wash the wells with an additional 0.5 ml of 5 mM EDTA. Pool the extracts.
-
Wash the TCA extracts four times with an equal volume of water-saturated diethyl ether to remove the TCA.
IV. Quantification of [³H]Inositol Phosphates:
-
Apply the aqueous phase containing the [³H]inositol phosphates to a Dowex AG1-X8 anion-exchange column (formate form).
-
Wash the column with deionized water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Data are typically expressed as a percentage of the response to a maximal agonist concentration or as total disintegrations per minute (DPM).
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is used to measure this compound-induced changes in membrane currents or potentials and their antagonism by MCPG.
I. Brain Slice Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.
II. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution. For voltage-clamp recordings of excitatory currents, a typical internal solution contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.
III. Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV to record inward currents.
IV. Drug Application and Data Acquisition:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record the induced current.
-
To test for antagonism, pre-incubate the slice with MCPG or another antagonist for 10-15 minutes before co-applying it with this compound.
-
Record the response in the presence of the antagonist and agonist.
-
Wash out the drugs to allow for recovery of the baseline current.
-
Acquire and analyze the data using appropriate software to measure the amplitude and kinetics of the this compound-induced currents.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of different antagonists on this compound-induced responses.
Caption: Workflow for antagonist comparison experiments.
Conclusion
MCPG serves as a valuable, albeit non-selective, tool for investigating the combined roles of Group I and Group II mGluRs. For studies requiring higher potency and selectivity, particularly for dissecting the specific contributions of different mGluR subtypes, newer antagonists such as LY341495 offer significant advantages. The choice of antagonist should be guided by the specific research question, the mGluR subtypes expressed in the system under investigation, and the desired level of pharmacological precision. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the multifaceted roles of metabotropic glutamate receptors.
References
Validating ACPD's Mechanism: A Comparative Guide to Specific mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various metabotropic glutamate (B1630785) receptor (mGluR) antagonists in validating the mechanism of action of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a widely used agonist for Group I and Group II mGluRs. The data presented here, supported by experimental protocols and signaling pathway diagrams, is intended to assist researchers in selecting the appropriate antagonist for their studies.
(1S,3R)-ACPD is a selective agonist for metabotropic glutamate receptors, with no activity at ionotropic glutamate receptors.[1] It activates both Group I and Group II mGluRs. Specifically, the EC50 values for (±)-trans-ACPD are 15 µM at mGluR1, 23 µM at mGluR5 (Group I), 2 µM at mGluR2, and approximately 800 µM at mGluR4 (Group II). The active isomer, (1S,3R)-ACPD, shows EC50 values of 42 µM at mGluR1, 15 µM at mGluR5, 5 µM at mGluR2, and 60 µM at mGluR6. This broad agonist profile necessitates the use of specific antagonists to dissect its effects on different mGluR subtypes.
Comparative Efficacy of mGluR Antagonists Against this compound
The following table summarizes the quantitative data on the efficacy of various antagonists in blocking this compound-induced responses. This data is compiled from studies employing different experimental systems, and direct comparisons should be made with caution.
| Antagonist | Target mGluR Subtype(s) | Experimental Model | Assay | Antagonist Potency (K_B / IC50) | Reference |
| (+)-MCPG | Group I/II (Broad Spectrum) | Visual Cortex Synaptoneurosomes | This compound-stimulated Phosphoinositide (PI) Turnover | K_B: 123 µM (mGluR1), 153 µM (mGluR5) | [2] |
| LY367385 | mGluR1 selective | Recombinant cells | Inhibition of this compound-induced response | - | [3] |
| MPEP | mGluR5 selective | Cultured rat cortical neurons | Inhibition of this compound-induced response | - | [4] |
| SIB-1893 | mGluR5 selective | Cultured rat cortical neurons | Inhibition of CHPG-induced PI hydrolysis | - | [4] |
| LY341495 | Group II selective | Recombinant cells | Inhibition of this compound-induced response | Nanomolar potency | [3] |
Note: Quantitative data for direct this compound antagonism by LY367385, MPEP, and SIB-1893 were not specified in the provided search results, but their selectivity for their respective receptors is well-established.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to validate this compound's mechanism and test antagonist efficacy.
1. Phosphoinositide (PI) Turnover Assay
This assay is used to measure the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq protein and subsequently activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Cell Culture and Preparation:
-
Culture primary cortical or hippocampal neurons, or cell lines expressing specific mGluR subtypes (e.g., CHO cells).
-
Seed cells in 24-well plates.
-
Label the cells by incubating with myo-[³H]inositol (1 µCi/ml) in inositol-free DMEM for 16-24 hours.
-
-
Assay Procedure:
-
Wash the cells with a buffer containing 10 mM LiCl to inhibit inositol monophosphatase.
-
Pre-incubate the cells with the desired concentration of the mGluR antagonist (e.g., MCPG) or vehicle for 15-30 minutes.
-
Stimulate the cells with this compound (e.g., 10-100 µM) for 45-60 minutes at 37°C.
-
Terminate the reaction by adding a cold solution of 0.4 M perchloric acid.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Elute the total [³H]inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Express the data as a percentage of the response to a maximal agonist concentration.
-
Calculate IC50 values for the antagonists by fitting the data to a sigmoidal dose-response curve.
-
2. Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effects of this compound on ion channel activity and neuronal excitability, and how these effects are modulated by antagonists. For example, this compound can potentiate NMDA receptor currents.[5]
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from visually identified neurons.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Record baseline currents in response to the application of an agonist like NMDA.
-
-
Drug Application:
-
Establish a stable baseline of NMDA-evoked currents.
-
Bath-apply the mGluR antagonist for a pre-incubation period.
-
Co-apply this compound and the antagonist.
-
Wash out the drugs to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Compare the current amplitude in the presence of this compound and the antagonist to the baseline and this compound-alone conditions.
-
Calculate the percentage of inhibition by the antagonist.
-
3. Cyclic AMP (cAMP) Assay
This assay is used to measure the activation of Group II (mGluR2/3) and Group III (mGluR4, 6, 7, 8) mGluRs, which are coupled to the Gi/o protein and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Cell Culture:
-
Use cell lines (e.g., CHO cells) stably expressing the mGluR of interest.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the cells with the mGluR antagonist or vehicle.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.
-
Co-apply this compound to activate the inhibitory Gi/o-coupled mGluRs.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA-based or FRET-based).
-
-
Data Analysis:
-
Measure the reduction in forskolin-stimulated cAMP levels by this compound.
-
Determine the ability of the antagonist to reverse the this compound-mediated inhibition of cAMP formation.
-
Visualizing Experimental and Signaling Pathways
To further clarify the mechanisms of action and experimental approaches, the following diagrams have been generated.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1S,3R)-ACPD and (1R,3S)-ACPD Isomers for Glutamate Receptor Research
A deep dive into the pharmacological and functional differences between the active (1S,3R) and inactive (1R,3S) isomers of the metabotropic glutamate (B1630785) receptor agonist, ACPD.
This guide provides a comprehensive comparison of the (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) and (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1R,3S)-ACPD) isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to illuminate the distinct biochemical and pharmacological profiles of these two stereoisomers. We will explore their receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate.
At a Glance: Key Differences
(1S,3R)-ACPD is the biologically active enantiomer of trans-ACPD, functioning as a potent agonist at Group I and Group II metabotropic glutamate receptors (mGluRs).[1][2] In stark contrast, (1R,3S)-ACPD is widely regarded as the inactive isomer, exhibiting significantly lower to negligible activity at these receptors.[3] This stereoselectivity is a critical consideration in experimental design and data interpretation within the field of glutamate receptor research.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data for the activity of (1S,3R)-ACPD and (1R,3S)-ACPD at various mGluR subtypes. The data clearly illustrates the potent agonism of the (1S,3R) isomer and the markedly lower potency of the (1R,3S) isomer.
| Receptor Subtype | Parameter | (1S,3R)-ACPD | (1R,3S)-ACPD | Reference |
| Group I mGluRs | ||||
| mGluR1 | EC₅₀ (µM) | 42 | >1000 (estimated) | [1] |
| mGluR5 | EC₅₀ (µM) | 15 | >1000 (estimated) | [1] |
| Group II mGluRs | ||||
| mGluR2 | EC₅₀ (µM) | 5 | >1000 (estimated) | [1] |
| mGluR3 | Kᵢ (nM) from [³H]glutamate displacement | Potent displacement | Weak displacement | [4] |
| Group III mGluRs | ||||
| mGluR6 | EC₅₀ (µM) | 60 | Not determined | [1] |
| General mGluRs | ||||
| Rat Brain Membranes | [³H]glutamate displacement potency | High | Low | [3] |
| Rat Brain Membranes | K_D (nM) | 187 ± 60 | Not determined | [3] |
Note: Specific Kᵢ and EC₅₀ values for (1R,3S)-ACPD are often not reported due to its low affinity and activity. The potency order from displacement studies is consistently L-glutamate > (1S,3R)-ACPD > ibotenate > (1R,3S)-ACPD.[3]
Signaling Pathways of (1S,3R)-ACPD
(1S,3R)-ACPD, as an agonist of Group I and Group II mGluRs, can initiate distinct downstream signaling cascades. The diagram below illustrates the canonical signaling pathway for Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq/G11 proteins.
References
- 1. (1S,3R)-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of ACPD for Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the agonist (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) for various metabotropic glutamate (B1630785) receptor (mGluR) subtypes. The data presented herein is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, aiding in the design and interpretation of experiments involving this widely used research tool.
Understanding this compound and mGluR Subtypes
Metabotropic glutamate receptors are a class of G protein-coupled receptors that play crucial modulatory roles in the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
This compound is a conformationally restricted analog of glutamate and was one of the first compounds identified as a selective agonist for mGluRs over ionotropic glutamate receptors. It exists as different stereoisomers, with (1S,3R)-ACPD and (±)-trans-ACPD being the most commonly studied. While instrumental in the initial characterization of mGluRs, this compound exhibits activity across multiple subtypes, making a clear understanding of its selectivity profile essential for accurate experimental interpretation.
Quantitative Selectivity Profile of this compound
The following table summarizes the potency of this compound isomers at various mGluR subtypes, presented as EC50 values. These values represent the concentration of the agonist that is required for 50% of its maximal effect.
| Agonist | mGluR Subtype | EC50 (μM) |
| (1S,3R)-ACPD | mGluR1 | 42[1] |
| mGluR2 | 5[1] | |
| mGluR5 | 15[1] | |
| mGluR6 | 60[1] | |
| (±)-trans-ACPD | mGluR1 | 15[2] |
| mGluR2 | 2[2] | |
| mGluR4 | ~800[2] | |
| mGluR5 | 23[2] |
Experimental Protocols
The determination of the selectivity profile of compounds like this compound relies on a variety of in vitro assays that measure the functional consequences of receptor activation. Below are detailed methodologies for key experiments.
Phosphoinositide Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, and is a hallmark of Group I mGluR activation.
1. Cell Culture and Labeling:
- HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR1 or mGluR5) are cultured in appropriate media.
- Cells are seeded into multi-well plates and grown to near confluency.
- The cells are then labeled by incubating them overnight with a medium containing [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
2. Agonist Stimulation:
- The labeling medium is removed, and the cells are washed with a physiological salt solution.
- A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
- Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification:
- The stimulation is terminated by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells.
- The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography.
- The amount of [3H]inositol phosphates is quantified using liquid scintillation counting.
4. Data Analysis:
- The data are plotted as the amount of [3H]inositol phosphate (B84403) accumulation versus the logarithm of the this compound concentration.
- An EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
cAMP Accumulation Assay (for Group II and III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Group II and III mGluR activation.
1. Cell Culture:
- CHO-K1 or HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR3, mGluR4) are cultured in appropriate media.
2. Assay Procedure:
- Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- A cAMP-inducing agent, such as forskolin, is added to stimulate adenylyl cyclase and raise basal cAMP levels.
- Varying concentrations of this compound are added to the cells, and they are incubated for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
3. Detection:
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). In these assays, endogenous cAMP from the sample competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
4. Data Analysis:
- The signal from the assay is inversely proportional to the amount of cAMP in the sample.
- The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the this compound concentration.
- An IC50 value (the concentration that causes 50% inhibition) is determined from the dose-response curve.
Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in cultured mammalian cells, can be used to measure agonist-induced changes in ion channel activity that are coupled to mGluR activation.
1. Oocyte Preparation and Receptor Expression (Two-Electrode Voltage Clamp):
- Oocytes are harvested from Xenopus laevis and defolliculated.
- cRNA encoding the mGluR subtype of interest and a G-protein-activated inwardly rectifying potassium (GIRK) channel are injected into the oocytes.
- The oocytes are incubated for several days to allow for protein expression.
2. Recording:
- An oocyte is placed in a recording chamber and perfused with a physiological saline solution.
- The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
- The membrane potential is held at a specific voltage (e.g., -80 mV).
3. Agonist Application:
- This compound at various concentrations is applied to the oocyte through the perfusion system.
- Activation of Gi/Go-coupled mGluRs (Group II and III) will lead to the activation of the co-expressed GIRK channels, resulting in an outward K+ current. Activation of Gq-coupled mGluRs (Group I) can be measured by the activation of calcium-activated chloride channels, resulting in an inward Cl- current.
4. Data Analysis:
- The amplitude of the current response is measured for each this compound concentration.
- A dose-response curve is generated, and the EC50 value is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for each mGluR group and a typical experimental workflow for determining the selectivity profile of a compound like this compound.
Caption: Signaling pathway of Group I mGluRs.
Caption: Signaling pathway of Group II and III mGluRs.
Caption: Experimental workflow for selectivity profiling.
References
A Comparative Guide to Confirming ACPD Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Confirming that an acid-sensing ion channel-potentiating drug (ACPD) candidate engages its target in a living organism is a critical step in the drug development pipeline. This guide provides an objective comparison of current in vivo methodologies for assessing target engagement, supported by experimental data and detailed protocols.
Direct Target Engagement Methodologies
Direct methods provide evidence of the physical interaction between a drug and its target protein. Here, we compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Competitive Activity-Based Protein Profiling (ABPP).
Comparison of Direct Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Competitive Activity-Based Protein Profiling (ABPP) |
| Principle | Measures the thermal stabilization of the target protein upon drug binding.[1] | Non-invasive imaging technique that quantifies the distribution of a radiolabeled ligand.[2] | Uses activity-based probes to covalently label the active site of enzymes, which is competed by the drug. |
| In Vivo Applicability | Applicable to various tissues and whole blood.[3] | Well-established for in vivo imaging in preclinical and clinical settings.[2] | Can be performed in vivo, with subsequent ex vivo analysis of tissues. |
| Quantitative Readout | Provides a semi-quantitative measure of target engagement (thermal shift). | Provides a quantitative measure of target occupancy.[2] | Provides a quantitative measure of enzyme inhibition.[4] |
| Throughput | Moderate to high, adaptable to 96-well and 384-well formats.[5] | Low, limited by the need for specialized imaging equipment and radiotracer synthesis. | Moderate, can be adapted for higher throughput using microfluidic systems.[4] |
| Cost | Relatively low to moderate, depending on the detection method (Western blot vs. mass spectrometry). | High, requires a cyclotron for radiotracer production and a PET scanner. | Moderate, requires synthesis of specific probes and mass spectrometry equipment. |
| Limitations | May not be suitable for all membrane proteins; interpretation can be complex.[6] | Requires the development of a specific and high-affinity radiolabeled tracer for the target. | Primarily applicable to enzymes with a reactive active site residue; requires specific probe development. |
Indirect Target Engagement Methodologies: Pharmacodynamic Biomarkers
Indirect methods measure the downstream biological consequences of target engagement. For ACPDs, which potentiate acid-sensing ion channels (ASICs), relevant pharmacodynamic (PD) biomarkers are linked to the channels' signaling pathways.
Key Downstream Signaling Pathways of ASICs
Activation of ASICs leads to cation influx, primarily Na+ and Ca2+, which in turn triggers various intracellular signaling cascades.[7] Two key pathways that can be leveraged for biomarker development are:
-
Calcium (Ca2+) Influx: Direct measurement of intracellular Ca2+ levels.
-
PI3K/Akt and PKCλ Pathway Activation: Measurement of the phosphorylation status of key proteins in these pathways.
Comparison of Indirect Target Engagement Methods
| Feature | In Vivo Calcium Imaging | PI3K/Akt & PKCλ Pathway Activation | In Vivo Electrophysiology |
| Principle | Measures changes in intracellular calcium concentration using fluorescent indicators.[5][8] | Quantifies the phosphorylation of downstream signaling proteins (e.g., Akt, PKCλ).[9] | Directly measures the electrical activity of neurons or nerve fibers modulated by ASIC activity.[10] |
| In Vivo Applicability | Well-established for in vivo imaging in animal models, particularly in the brain.[8][11] | Applicable to various tissues obtained from in vivo studies. | Established for in vivo recording in animal models, particularly for central and peripheral nervous system targets.[12] |
| Quantitative Readout | Provides a semi-quantitative (relative fluorescence change) or quantitative (with calibration) measure of Ca2+ levels.[5] | Provides a quantitative measure of protein phosphorylation (e.g., via Western blot, ELISA, or mass spectrometry).[13] | Provides quantitative measures of neuronal firing rates, action potential properties, and synaptic currents. |
| Throughput | Low to moderate, depending on the imaging setup and animal model. | Moderate to high, compatible with plate-based assays. | Low, requires specialized equipment and is labor-intensive. |
| Cost | Moderate to high, requires specialized microscopy equipment. | Moderate, utilizes standard molecular biology techniques and reagents. | High, requires sophisticated electrophysiology rigs and data acquisition systems. |
| Limitations | Can be invasive; signal interpretation can be complex due to contributions from multiple sources. | Indirect measure of target engagement; requires validation that the signal is specific to the target. | Highly invasive; technically challenging to perform in awake, behaving animals. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for In Vivo Target Engagement
-
Animal Dosing: Administer the this compound or vehicle control to the animals at the desired dose and time point.
-
Tissue Collection and Lysis: Euthanize the animals and rapidly excise the tissue of interest. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler.
-
Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Analysis: Quantify the amount of soluble target protein in each sample using Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
In Vivo Calcium Imaging Protocol
-
Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest.
-
Indicator Loading: Load a calcium indicator dye (e.g., Fluo-4 AM) or express a genetically encoded calcium indicator (e.g., GCaMP) in the target cells.
-
Imaging Setup: Place the animal under a two-photon microscope and acquire baseline fluorescence images.
-
This compound Administration: Administer the this compound either systemically or locally.
-
Image Acquisition: Continuously acquire fluorescence images to monitor changes in intracellular calcium levels in response to the this compound.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the effect of the this compound on calcium signaling.[11]
PI3K/Akt Pathway Activation Assay (Western Blot)
-
Animal Dosing and Tissue Collection: Follow the same procedure as in the CETSA protocol.
-
Protein Extraction and Quantification: Homogenize the tissue in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Data Interpretation: Calculate the ratio of p-Akt to total Akt to determine the level of pathway activation. An increase in this ratio in this compound-treated animals compared to controls indicates target engagement.[13]
Mandatory Visualizations
Caption: Overview of in vivo target engagement confirmation methods for ACPDs.
Caption: Experimental workflow for in vivo CETSA.
Caption: Simplified signaling pathway downstream of ASIC activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Considerations for Modeling in vivo Antibody-Target Interactions [frontiersin.org]
- 4. Assay technologies for screening ion channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium imaging - Wikipedia [en.wikipedia.org]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mightexbio.com [mightexbio.com]
- 12. Automated whole-cell patch-clamp electrophysiology of neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ACPD Potency at Metabotropic Glutamate Receptors 1 and 5
A detailed guide for researchers and drug development professionals on the differential activity of (1S,3R)-ACPD at mGluR1 and mGluR5, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the potency of the group I metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), at mGluR1 and mGluR5. Understanding the differential activity of this compound at these two closely related receptor subtypes is crucial for designing selective ligands and for elucidating the specific physiological roles of mGluR1 and mGluR5 in the central nervous system.
Quantitative Potency of this compound at mGluR1 vs. mGluR5
The potency of a ligand is a critical parameter in pharmacology, typically quantified by the half-maximal effective concentration (EC50). This value represents the concentration of a drug that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.
Experimental data indicates that (1S,3R)-ACPD exhibits a higher potency at mGluR5 compared to mGluR1. The EC50 values for (1S,3R)-ACPD are 15 μM at mGluR5 and 42 μM at mGluR1[1]. For the racemic mixture, (±)-trans-ACPD, the EC50 values are 23 μM at mGluR5 and 15 μM at mGluR1[2].
| Ligand | Receptor | EC50 (μM) | Source |
| (1S,3R)-ACPD | mGluR5 | 15 | R&D Systems[1] |
| (1S,3R)-ACPD | mGluR1 | 42 | R&D Systems[1] |
| (±)-trans-ACPD | mGluR1 | 15 | Tocris Bioscience[2] |
| (±)-trans-ACPD | mGluR5 | 23 | Tocris Bioscience[2] |
Signaling Pathways of mGluR1 and mGluR5
Both mGluR1 and mGluR5 belong to the group I mGluRs and are coupled to Gq/G11 G-proteins. Upon activation by an agonist such as this compound, these receptors initiate a canonical signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols for Potency Determination
The EC50 values of this compound at mGluR1 and mGluR5 are typically determined using in vitro functional assays that measure the downstream consequences of receptor activation. Two common methods are the calcium mobilization assay and the inositol phosphate (B84403) accumulation assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Principle: Activation of mGluR1/5 leads to IP3 production, which triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing either human mGluR1 or mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time at 37°C.
-
Compound Addition: Serial dilutions of this compound are prepared. The dye solution is removed, and the cells are washed. The plate is then placed in a fluorescence plate reader.
-
Signal Detection: Baseline fluorescence is measured before the automated addition of this compound solutions to the wells. The fluorescence intensity is then monitored kinetically over time to detect the calcium transient.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates.
Principle: Upon mGluR1/5 activation, PLC hydrolyzes PIP2 to generate IP3. IP3 is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, IP1 accumulates in the cell and can be quantified as a stable marker of Gq-coupled receptor activation.
Detailed Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing mGluR1 or mGluR5 are cultured and seeded in microplates.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl and varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of IP1.
-
Cell Lysis: The stimulation is stopped by lysing the cells.
-
IP1 Detection: The amount of accumulated IP1 in the cell lysate is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The data is plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted to determine the EC50 value.
Conclusion
The available data indicates that (1S,3R)-ACPD is a more potent agonist at mGluR5 than at mGluR1. This differential potency is a key consideration for researchers using this compound to probe the function of group I mGluRs. For studies aiming to selectively activate mGluR5, lower concentrations of this compound may be employed, while higher concentrations will activate both mGluR1 and mGluR5. The choice of experimental assay, whether measuring transient calcium fluxes or the accumulation of inositol phosphates, can also influence the observed potency and should be carefully considered based on the specific research question. The detailed protocols provided in this guide offer a solid foundation for the accurate determination of ligand potency at these important therapeutic targets.
References
Validating the Effects of ACPD in Neuroscience: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), and its alternatives, with a focus on validation using knockout (KO) mouse models. The data presented here is crucial for understanding the specific roles of mGluR subtypes in mediating the actions of these compounds.
Unraveling this compound's Mechanism Through mGluR5 Knockout Models
This compound is a widely used agonist that activates Group I and Group II metabotropic glutamate receptors. However, to dissect its precise mechanism of action and validate the involvement of specific receptor subtypes, researchers have turned to knockout mouse models. Studies utilizing mice lacking specific mGluRs have been instrumental in confirming the receptor-specific effects of this compound.
A key area of investigation has been the role of this compound in synaptic plasticity, particularly in the hippocampus, a brain region critical for learning and memory. One of the hallmark effects of Group I mGluR activation is the depression of synaptic transmission. The following data from electrophysiological studies on hippocampal slices clearly demonstrates the validation of this compound's effect through the mGluR5 subtype.
Comparative Performance of this compound in Wild-Type vs. mGluR5 Knockout Mice
The following table summarizes the dose-dependent effect of this compound on the depression of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus in wild-type (WT) and mGluR5 knockout (KO) mice. The data illustrates a significant attenuation of the this compound-induced depression in mice lacking the mGluR5 receptor, providing strong evidence that mGluR5 is a primary mediator of this effect at lower concentrations.
| This compound Concentration (μM) | Mean fEPSP Depression in Wild-Type Mice (%)[1] | Mean fEPSP Depression in mGluR5 KO Mice (%)[1] |
| 10 | 14.3 ± 1.21 | No significant depression |
| 25 | 28.8 ± 2.6 | No significant depression |
| 50 | 55.5 ± 4.6 | 12.0 ± 1.0 |
| 100 | 98.1 ± 9.2 | Not specified |
| 300 | Not specified | 64.4 ± 5.4 |
Data are expressed as mean ± SEM. The percentage of fEPSP depression was measured 10 minutes after agonist application.
Alternatives to this compound for Group I mGluR Activation
While this compound is a potent agonist, it is not entirely selective for a single mGluR subtype. Researchers often utilize other agonists to probe the function of Group I mGluRs. The most common alternatives include (S)-3,5-Dihydrophenylglycine (DHPG) and Quisqualate.
-
(S)-3,5-Dihydrophenylglycine (DHPG): A selective agonist for Group I mGluRs (mGluR1 and mGluR5). Studies using selective antagonists have shown that DHPG's effects can be dissected to reveal the differential roles of mGluR1 and mGluR5. For instance, in CA1 pyramidal cells, the DHPG-induced suppression of the afterhyperpolarization current (IAHP) is mediated by mGluR5, while the inward current and depolarization are mediated by mGluR1.
-
Quisqualate: A potent agonist for both ionotropic (AMPA) and metabotropic glutamate receptors. Its use in studying mGluR effects requires the presence of ionotropic receptor antagonists. It has been shown to be a potent activator of mGluR1-dependent long-term depression (LTD) in the cerebellum[2].
The choice of agonist depends on the specific research question and the desired level of receptor subtype selectivity.
Signaling Pathways and Experimental Workflow
To visualize the molecular cascades initiated by this compound and the general methodology used in these validation studies, the following diagrams are provided.
Caption: Signaling pathway of this compound via mGluR5 activation.
Caption: General experimental workflow for validating this compound effects.
Experimental Protocols
The following is a generalized protocol for the electrophysiological experiments cited in this guide. Specific parameters may vary between studies.
Acute Hippocampal Slice Preparation[3][4][5][6]
-
Animals: Adult male C57BL/6J mice (for wild-type) and mGluR5 knockout mice on a C57BL/6J background are used.
-
Anesthesia and Decapitation: Mice are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O, with pH adjusted to 7.3–7.4[3].
-
Slicing: The brain is sectioned into 400 µm thick coronal or horizontal slices containing the hippocampus using a vibratome (e.g., Leica VT1200S) in the ice-cold cutting solution.
-
Recovery and Incubation: Slices are transferred to a holding chamber containing oxygenated standard aCSF at 32-34°C for at least 1 hour before recording.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose, bubbled with 95% O₂/5% CO₂[4].
Field Excitatory Postsynaptic Potential (fEPSP) Recording[1][3][4]
-
Recording Chamber: A single slice is transferred to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C at a rate of 2-3 mL/min.
-
Electrode Placement: A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Stimulation: Test pulses (e.g., 0.1 ms (B15284909) duration) are delivered every 20-30 seconds at an intensity that elicits 50% of the maximal fEPSP response.
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes before drug application.
-
Drug Application: this compound or other agonists are bath-applied at the desired concentrations.
-
Data Acquisition and Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline. The magnitude of synaptic depression is calculated from these values.
Conclusion
The use of knockout mouse models has been indispensable in validating the specific molecular targets of this compound. The significant reduction in this compound-induced synaptic depression in mGluR5 knockout mice provides conclusive evidence for the primary role of this receptor subtype in mediating this particular physiological effect. This guide highlights the importance of such models in drug development and neuroscience research, allowing for a more precise understanding of compound mechanisms and the intricate signaling pathways they modulate. For researchers investigating glutamatergic systems, the careful selection of agonists and the use of appropriate genetic models are paramount for obtaining clear and interpretable results.
References
- 1. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of synaptic plasticity by mGluR1 studied in vivo in mGluR1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACPD and Quisqualate on Phosphoinositide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) and quisqualate on phosphoinositide (PI) hydrolysis. Both compounds are agonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological processes and represent important targets for drug development. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Quantitative Comparison of Agonist Potency
The potencies of this compound and quisqualate in stimulating phosphoinositide hydrolysis have been evaluated in various experimental systems. The following table summarizes key quantitative data from a study using neonatal rat hippocampal slices, providing a direct comparison of their efficacy and potency in inducing inositol (B14025) phosphate (B84403) accumulation, a hallmark of PI hydrolysis.
| Agonist | EC50 Value(s) (µM) | Notes |
| Quisqualate | 0.43 and 44 | The data for quisqualate-stimulated PI hydrolysis best fit a two-site model, with the high-affinity site (0.43 µM) accounting for 70% of the total response.[1] |
| trans-ACPD | 51 | The concentration of trans-ACPD required to evoke a half-maximal stimulation of PI hydrolysis was determined to be 51 µM.[1] |
Signaling Pathway of Group I mGluR-Mediated Phosphoinositide Hydrolysis
Both this compound and quisqualate exert their effects on phosphoinositide hydrolysis primarily through the activation of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). These receptors are coupled to the Gq/G11 family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).
Experimental Protocols
The following is a detailed methodology for a typical phosphoinositide hydrolysis assay used to compare the effects of this compound and quisqualate.
[³H]Inositol Phosphate Accumulation Assay
This assay measures the accumulation of radiolabeled inositol phosphates in response to agonist stimulation.
1. Cell Culture and Labeling:
-
Culture cells (e.g., primary neuronal cultures or cell lines expressing the target mGluR) in appropriate media.
-
On the day of the experiment, harvest and resuspend the cells in an inositol-free medium.
-
Incubate the cells with [³H]myo-inositol (typically 1-2 µCi/mL) for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
2. Agonist Stimulation:
-
Wash the labeled cells to remove excess [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate, which amplifies the signal.
-
Add varying concentrations of the agonists (this compound or quisqualate) to the cells. Include a vehicle control (basal level) and a positive control.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for agonist-stimulated phosphoinositide hydrolysis.
3. Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution, typically ice-cold trichloroacetic acid (TCA) or a mixture of chloroform (B151607) and methanol.
-
Separate the aqueous and organic phases by centrifugation. The aqueous phase contains the water-soluble inositol phosphates, while the organic phase contains the lipids.
4. Separation and Quantification of Inositol Phosphates:
-
Apply the aqueous extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Wash the columns to remove unbound [³H]myo-inositol.
-
Elute the total inositol phosphates using a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantify the amount of radioactivity in the eluate using a scintillation counter.
5. Data Analysis:
-
The amount of radioactivity is proportional to the amount of inositol phosphates produced.
-
Plot the concentration-response curves for each agonist.
-
Calculate the EC50 values and maximal responses to determine the potency and efficacy of each compound.
Experimental Workflow
The following diagram illustrates the key steps in a typical phosphoinositide hydrolysis assay.
References
Safety Operating Guide
Proper Disposal of ACPD: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents like Aminocyclopentane-dicarboxylic acid (ACPD) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific form of this compound being used. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1][2][3][4] In case of spills or the generation of dust, additional respiratory protection may be necessary.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][3][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3][6] In case of contact, rinse the affected area thoroughly with water.[4][6]
Step-by-Step Disposal Procedure
The disposal of this compound, as with many laboratory chemicals, should be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[7][8]
-
Waste Identification and Labeling:
-
A chemical is considered waste when it is no longer intended for use.[7]
-
Clearly label a dedicated waste container with the words "Hazardous Waste" and the full chemical name: "Aminocyclopentane-dicarboxylic acid".[7] Avoid using abbreviations.[7]
-
Ensure the container is in good condition, free of leaks, and compatible with the chemical.[7]
-
-
Waste Collection:
-
For solid this compound, carefully sweep up the material and place it into the designated hazardous waste container.[6][9] Avoid creating dust.[1][9]
-
For solutions containing this compound, pour the waste into a compatible, sealed container.
-
For trace amounts or contaminated materials (e.g., weighing paper, gloves), collect them in a separate, clearly labeled hazardous waste bag or container.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[7]
-
Follow their specific procedures for waste collection and documentation.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.[1]
-
Contain the spill using an inert absorbent material (e.g., sand or earth) for liquids or by carefully sweeping up solids.[5]
-
Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[5][6]
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄ | PubChem[10] |
| Molecular Weight | 173.17 g/mol | PubChem[10] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | PubChem[10] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the necessary steps.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making process for handling an accidental this compound spill.
References
- 1. (1S,3R)-ACPD Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. sds.staples.com [sds.staples.com]
- 3. aksci.com [aksci.com]
- 4. sds.diversey.com [sds.diversey.com]
- 5. acpchem.com [acpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C7H11NO4 | CID 104766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling ACPD
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Amino-1,3-dicarboxycyclopentane (ACPD), a compound that acts as an agonist for metabotropic glutamate (B1630785) receptors (mGluR).[1] By adhering to these procedural steps, you can minimize risks and ensure a safe environment for your critical research.
Personal Protective Equipment (PPE) for this compound Handling
Proper selection and use of PPE are the first line of defense against potential exposure. This compound is classified with GHS hazard statements indicating it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, inspected before use. | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | Standard lab coat. | To protect skin and personal clothing from spills. |
| Impervious clothing | As needed, based on the scale of handling. | To provide additional protection against significant splashes or spills.[2] | |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant. | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | Fume hood or adequate ventilation | Should be the primary means of controlling inhalation exposure. | To minimize the inhalation of dust or aerosols.[2][3] |
| Respirator | NIOSH-approved, if ventilation is inadequate. | For use in situations where exposure limits may be exceeded. |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps to be followed.
Emergency Procedures and First Aid
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical. The following logical diagram outlines the necessary steps for different types of exposure.
Accidental Release and Disposal Plan
In the case of a spill, it is important to first ensure the area is well-ventilated and to wear appropriate PPE. For small spills, the material should be carefully swept up, avoiding dust formation, and placed in a suitable, labeled container for disposal.[3] Large spills should be handled by trained personnel.
All this compound waste, including contaminated materials, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[3] It is recommended to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By implementing these safety and logistical measures, you can build a culture of safety in your laboratory, allowing your team to focus on advancing scientific discovery with confidence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
